1-Methylcyclopropane-1-carboxylic acid
Description
The exact mass of the compound 1-Methylcyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKLZKLNKQFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219201 | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-76-7 | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methylcyclopropane-1-carboxylic acid CAS number
An In-depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid
CAS Number: 6914-76-7
Introduction
This compound, identified by the CAS number 6914-76-7, is a synthetically versatile saturated carboxylic acid.[1][2] Its structure, featuring a strained cyclopropane ring, imparts unique conformational rigidity and reactivity, making it a valuable building block in diverse fields of chemical research and development.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. The molecule serves as a critical intermediate for producing chiral pharmaceutical agents, particularly for anti-viral and cardiovascular drugs, and for creating functionalized derivatives for agrochemicals.[3]
Physicochemical and Structural Properties
The core of this compound's utility lies in its distinct physical and chemical characteristics. The methylcyclopropane core enhances molecular rigidity, which can be a desirable trait in drug design for optimizing binding to biological targets.[3] The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification and amidation.[3]
Table 1: Key Physicochemical Properties [5]
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6914-76-7 | [1][2] |
| Molecular Formula | C₅H₈O₂ | [1][5][6] |
| Molecular Weight | 100.12 g/mol | [5][6] |
| Appearance | White to colorless crystalline solid or powder | [7][8][9] |
| Melting Point | 30-32 °C | [3][7] |
| Boiling Point | 183-185 °C | [3][7] |
| IUPAC Name | This compound | [5] |
| Synonyms | 1-Methylcyclopropanecarboxylic acid | [1][5] |
| Solubility | Good solubility in ethanol, acetone, dichloromethane |[3] |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of this compound is often achieved through a dehalogenation-acidification pathway starting from a dihalogenated precursor. This approach is efficient and yields a high-purity product.[7][10]
Conceptual Synthesis Workflow
The following diagram outlines the key transformations in a common synthetic route. The choice of a strong reducing agent like sodium metal is critical for the efficient reductive dehalogenation of the gem-dihalocyclopropane intermediate. The subsequent acidification is a standard workup step to protonate the carboxylate salt formed under the reaction conditions.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of this compound from its 2,2-dichloro precursor.[7][11]
Materials:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid
-
Sodium metal (6.9 g)
-
Anhydrous toluene (120 mL)
-
Concentrated hydrochloric acid (~50 mL)
-
Dichloromethane
-
500 mL three-necked round-bottomed flask
-
Mechanical stirrer
-
Oil bath
-
Nitrogen source
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium metal (6.9 g) and anhydrous toluene (120 mL) to the 500 mL three-necked flask equipped with a mechanical stirrer.
-
Sodium Dispersion: Heat the mixture using an oil bath until the sodium metal is completely melted. Increase the stirring speed rapidly to form a fine sodium sand dispersion.
-
Precursor Addition: (The precursor, 2,2-dichloro-1-methylcyclopropanecarboxylic acid, is added at this stage, typically dissolved in a suitable solvent).
-
Reaction: Allow the reaction to proceed with stirring at room temperature for 1 hour after the addition is complete. The sodium reductively removes the chlorine atoms from the cyclopropane ring.
-
Acidification: After the reaction, slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the aqueous layer reaches 1. Continue stirring for an additional 30 minutes. This step protonates the carboxylate to yield the final carboxylic acid product.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.
-
Isolation: Dry the combined organic phases and remove the solvent by evaporation under reduced pressure to yield this compound. Yields are reported to be high (e.g., 92.6%) with excellent purity (≥95%).[7][11]
Applications in Drug Discovery and Chemical Biology
The rigid cyclopropane scaffold is a privileged motif in medicinal chemistry. Its incorporation can enhance metabolic stability and improve binding affinity.
Pharmaceutical Intermediate
This compound is a key building block in the synthesis of complex pharmaceutical compounds.[3] Its structure is integrated into molecules targeting a range of diseases, including viral infections and cardiovascular conditions. The stereoselectivity offered by this chiral building block is often crucial for the efficacy of the final active pharmaceutical ingredient.[3]
Probe for Free Fatty Acid Receptors (FFA2/FFA3)
A significant application in drug discovery is its use in the study of G-protein coupled receptors, specifically free fatty acid receptors 2 and 3 (FFA2 and FFA3).[7] These receptors are involved in metabolic and inflammatory signaling pathways. 1-Methylcyclopropanecarboxylic acid has been utilized in structure-activity relationship (SAR) studies to develop selective orthosteric ligands for these receptors.[7] Understanding how small molecules like this selectively activate FFA2 versus FFA3 is critical for developing targeted therapeutics for metabolic disorders.
Caption: Role as a selective orthosteric ligand for FFA2/FFA3 receptors.
Safety, Handling, and Storage
Due to its corrosive nature, proper safety protocols are mandatory when handling this compound.
-
Hazard Identification : The compound is classified as corrosive and causes severe skin burns and eye damage.[5][12] Inhalation may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, safety goggles, and a face shield.[3] Work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[3][12]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container (e.g., HDPE or amber glass drums).[3] Keep away from strong oxidizing agents, strong bases, and sources of ignition.[3][12] Recommended storage temperature is between 5–25°C.[3]
-
Disposal : Neutralize waste with a dilute alkali solution before disposal, in accordance with local environmental regulations.[3]
References
- Vertex AI Search. (n.d.). This compound CAS 6914-76-7. Retrieved January 9, 2026.
- NIST. (n.d.). 1-Methylcyclopropanecarboxylic acid. In NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. National Institutes of Health.
- Google Patents. (2016). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
Sources
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- 5. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6914-76-7 | FM59833 [biosynth.com]
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- 11. This compound CAS#: 6914-76-7 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Introduction: The Strategic Value of Strained Scaffolds in Modern Chemistry
An In-Depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid: From Core Structure to Application
In the landscape of medicinal chemistry and materials science, the cyclopropane ring, despite its inherent strain, represents a uniquely powerful structural motif. Its rigid, three-dimensional geometry allows it to serve as a metabolically stable bioisostere for various functional groups, profoundly influencing a molecule's conformation, binding affinity, and pharmacokinetic profile.[1] The strategic incorporation of this small carbocycle can lead to significant enhancements in biological activity, from enzyme inhibition to antiviral and antitumor properties.[2]
This guide focuses on a key exemplar of this molecular class: This compound . We will dissect its fundamental properties, explore robust synthetic strategies, and illuminate its application as a critical building block for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal narrative—explaining the scientific reasoning behind the protocols and the strategic advantages conferred by this versatile compound.
PART 1: Core Molecular Profile
A thorough understanding of a chemical entity begins with its fundamental identity and characteristic properties. This section provides the foundational data necessary for laboratory use and analytical characterization.
Identification and Physicochemical Properties
This compound is a colorless crystalline solid at room temperature.[3] Its compact and rigid structure, combining a cyclopropane ring with a carboxylic acid functional group, dictates its physical and chemical behavior.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 6914-76-7 | [4][5] |
| Molecular Formula | C₅H₈O₂ | [4][5] |
| Molecular Weight | 100.12 g/mol | [4] |
| Canonical SMILES | CC1(CC1)C(=O)O | [4] |
| InChIKey | DIZKLZKLNKQFGB-UHFFFAOYSA-N | [4][5] |
| Melting Point | 30-32 °C | [6] |
| Boiling Point | 183-185 °C | [6] |
| Appearance | White powder / Colorless crystalline | [3][6] |
The Spectroscopic Signature: A Guide to Verification
Confirming the identity and purity of this compound is paramount. Its spectroscopic fingerprint is distinct and readily interpretable.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxyl group.[7][8] Additionally, a strong, sharp absorption for the carbonyl (C=O) stretch will appear around 1710 cm⁻¹ for the dimeric form.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is relatively simple. The acidic proton of the carboxyl group (–COOH) will appear as a broad singlet far downfield, typically around 12 ppm, though its position is sensitive to concentration and solvent.[8] The methyl protons (–CH₃) will present as a singlet, while the four cyclopropane protons (–CH₂–CH₂–) will appear as a complex multiplet due to geminal and vicinal coupling, typically in the upfield region characteristic of cyclopropanes.
-
¹³C NMR : The carboxyl carbon (–COOH) signal is found in the 165-185 ppm range.[7][8] The quaternary carbon of the cyclopropane ring bonded to the methyl and carboxyl groups, the methyl carbon, and the two equivalent methylene carbons of the ring will also be present.
-
Table 2: Expected Spectroscopic Shifts for this compound
| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Carboxylic Acid (R-COOH ) | ~12.0 ppm (broad singlet) | Deshielded acidic proton, subject to hydrogen bonding.[8] |
| Methyl (–CH₃ ) | ~1.3 ppm (singlet) | Aliphatic protons on a quaternary carbon. | |
| Cyclopropane (–CH₂ –) | ~0.8-1.5 ppm (multiplet) | Shielded protons characteristic of the strained ring system. | |
| ¹³C NMR | Carbonyl (C =O) | ~180 ppm | Characteristic shift for a saturated carboxylic acid.[8] |
| IR | O–H Stretch | 2500-3300 cm⁻¹ (very broad) | Strong hydrogen bonding in the carboxylic acid dimer.[7] |
| C=O Stretch | ~1710 cm⁻¹ (strong, sharp) | Carbonyl stretch in a hydrogen-bonded dimer.[7] |
PART 2: Constructing the Core - Synthesis and Mechanistic Considerations
The synthesis of this compound is a well-established process, often serving as a model for cyclopropane construction. The most common and industrially feasible routes involve a cyclopropanation reaction followed by dehalogenation.[9]
Synthetic Strategy: Dehalogenation of a Dihalo-Cyclopropane Precursor
This approach provides a reliable and high-yielding pathway. The logic is twofold: first, create the strained cyclopropane ring via a cyclopropanation reaction on a methacrylate derivative; second, reductively remove the halogen atoms to yield the final product. The use of a gem-dihalide intermediate is a classic and effective method for forming the three-membered ring.
Below is a diagram illustrating this common synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system adapted from established procedures.[3] The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Objective: To synthesize this compound from 2,2-dichloro-1-methylcyclopropanecarboxylic acid.
Materials:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid (0.1 mol, 16.9 g)
-
Sodium metal (6.9 g)
-
Anhydrous Toluene (120 mL)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Ethanol/Water mixture (19:3, v/v)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
500 mL three-necked round-bottom flask, mechanical stirrer, condenser, oil bath
Procedure:
-
Preparation of Sodium Sand (Activation):
-
Add sodium metal (6.9 g) and anhydrous toluene (120 mL) to the 500 mL flask under a nitrogen atmosphere.
-
Causality: An inert atmosphere is critical to prevent the highly reactive sodium from oxidizing. Toluene is a suitable high-boiling, non-reactive solvent.
-
Heat the mixture in an oil bath until the sodium melts completely. Increase the stirring speed rapidly to disperse the molten sodium into a fine "sand." This dramatically increases the surface area of the sodium, making it highly reactive for the subsequent reduction.
-
Allow the mixture to cool to room temperature while maintaining stirring.
-
-
Precursor Addition:
-
Add anhydrous THF (100 mL) to the reaction flask.
-
Dissolve the 2,2-dichloro-1-methylcyclopropanecarboxylic acid (16.9 g) in a 30 mL mixture of ethanol/water (19:3, v/v).
-
Causality: The small amount of ethanol acts as a proton shuttle, facilitating the reduction mechanism at the sodium surface.
-
Slowly add this solution dropwise to the sodium sand suspension. The reaction is exothermic; maintain control over the addition rate to keep the reaction manageable.
-
-
Reaction:
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure the reaction goes to completion.[3]
-
-
Acidification and Workup:
-
Trustworthiness Check: Before quenching, the reaction mixture should appear as a gray suspension.
-
Slowly and carefully add concentrated HCl dropwise under vigorous stirring until the pH of the aqueous layer is ~1.
-
Causality: This step protonates the sodium carboxylate salt formed during the reaction to yield the desired carboxylic acid. It also neutralizes any remaining sodium metal.
-
Continue stirring for 30 minutes.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.
-
The resulting solid is this compound, typically obtained in high yield (>90%) and purity (>95%).[3]
-
PART 3: Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block.[10] Its rigid structure and reactive carboxyl group make it a prized intermediate in synthesizing high-value molecules.[6]
A Key Scaffold for Bioactive Molecules
The cyclopropane moiety is a "privileged" scaffold in medicinal chemistry. When incorporated into a drug candidate, it can:
-
Enhance Metabolic Stability: The C-C bonds of the cyclopropane ring are less susceptible to metabolic oxidation compared to aliphatic chains.[1]
-
Provide Conformational Rigidity: The ring locks the adjacent substituents into a fixed spatial orientation, which can optimize binding to a biological target.
-
Act as a Bioisostere: The cyclopropyl group can mimic a double bond or other functional groups, allowing for fine-tuning of a molecule's electronic and steric properties.
This compound serves as a critical starting material for antiviral and cardiovascular drugs, as well as agrochemicals.[6]
Caption: Role of this compound in a typical drug discovery workflow.
Case Study: Ligand Development for Free Fatty Acid Receptors (FFA2/FFA3)
A compelling application is in the study of G protein-coupled receptors like Free Fatty Acid Receptor 2 (FFA2) and FFA3. These receptors are involved in metabolic and inflammatory diseases. Structure-activity relationship (SAR) studies have utilized this compound to probe the binding pocket of these receptors. Its defined structure helps researchers understand the precise steric and electronic requirements for selective activation of FFA2 over FFA3, paving the way for more targeted therapeutics.
PART 4: Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Classification: this compound is classified as corrosive. It can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a face shield when handling the compound.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents and bases.[6]
-
Disposal: Waste should be neutralized with a dilute alkali solution before disposal, in accordance with local environmental regulations.[6]
Conclusion
This compound is far more than a simple C₅ molecule. It is a testament to the power of strained ring systems in molecular design. Its well-defined structure, accessible synthesis, and proven utility as a building block make it an indispensable tool for chemists pushing the boundaries of drug discovery and materials science. By understanding its core properties, mastering its synthesis, and appreciating its strategic applications, researchers can fully leverage this potent scaffold to construct the next generation of innovative molecules.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81326, 1-Methylcyclopropanecarboxylic acid. [Link]
- LookChem. (n.d.). This compound CAS 6914-76-7. [Link]
- Université du Luxembourg. (n.d.). This compound (C5H8O2). PubChemLite. [Link]
- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Moura, A. F. et al. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
- Polko, J. K., et al. (2019).
- National Institute of Standards and Technology (NIST). Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-. In NIST Chemistry WebBook, SRD 69. [Link]
- LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
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1-Methylcyclopropane-1-carboxylic acid molecular weight
An In-depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the physicochemical properties, synthesis, and key applications of this compound, grounding all information in established scientific literature and validated protocols.
Introduction and Core Concepts
This compound (CAS No. 6914-76-7) is a derivative of cyclopropanecarboxylic acid featuring a methyl group substitution on the cyclopropane ring at the C1 position.[1][2] This seemingly simple modification introduces a chiral center and significantly influences the molecule's steric and electronic properties. The strained three-membered ring is a key structural feature, imparting a unique reactivity that makes it a valuable building block in organic synthesis.[3][4] Its applications span from being a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals to its use in structure-activity relationship (SAR) studies for targeting biological receptors.[5][6]
While distinct from the well-known plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC), its structural similarity provides a valuable context for understanding the role of cyclopropane moieties in biological systems.[7][8] This guide will elucidate the essential technical data, synthesis protocols, and scientific applications of this versatile compound.
Physicochemical and Spectroscopic Profile
The compound is typically a colorless to yellow crystalline solid under standard conditions.[9][10] Its key properties are summarized below, providing a foundational dataset for experimental design and application.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [1][2][10] |
| Molecular Weight | 100.12 g/mol | [1][5][11] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 6914-76-7 | [2][5] |
| Melting Point | 30-32 °C | [9] |
| Boiling Point | 183-185 °C | [9] |
| Flash Point | 84 °C (closed cup) | [11] |
| Appearance | Colorless crystalline solid | [5][9] |
| pKa | 4.87 ± 0.20 (Predicted) | [10] |
Spectroscopic data, including IR, NMR, and mass spectrometry, are available for structural confirmation and can be accessed through chemical databases.[2][12]
Synthesis Pathway and Experimental Protocol
This compound is an important pharmaceutical and fine chemical intermediate.[13] A common and effective method for its synthesis involves the dehalogenation of a gem-dihalide precursor, such as 2,2-dichloro-1-methylcyclopropanecarboxylic acid, using a strong reducing agent like sodium metal.[9][13]
Logical Framework for Synthesis
The core of this synthesis is a reductive dehalogenation. The gem-dihalide precursor is reacted with dispersed sodium metal. Sodium, a potent reducing agent, donates electrons to cleave the carbon-halogen bonds. The subsequent workup with acid protonates the resulting carboxylate salt to yield the final carboxylic acid product. This method is advantageous due to the accessibility of starting materials and typically high yields.[13]
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures.[9][13]
Materials and Equipment:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid
-
Sodium metal
-
Anhydrous toluene
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle/oil bath
-
Condenser
-
Dropping funnel
-
Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Dispersion: Under a nitrogen atmosphere, add 120 mL of anhydrous toluene and 6.9 g of sodium metal to the 500 mL three-necked flask equipped with a mechanical stirrer. Heat the mixture using an oil bath until the sodium metal is completely melted. Increase the stirring speed to create a fine dispersion of sodium sand, then allow the mixture to cool to room temperature while maintaining stirring.
-
Rationale: Creating a high-surface-area dispersion of sodium is critical for maximizing the rate and efficiency of the reductive dehalogenation reaction.
-
-
Dehalogenation Reaction: Once the sodium dispersion has cooled, slowly add a solution of the 2,2-dichloro-1-methylcyclopropanecarboxylic acid precursor dissolved in anhydrous toluene via a dropping funnel. Control the addition rate to manage the exothermic reaction. After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
-
Rationale: The slow addition prevents a runaway reaction. The one-hour stirring period ensures the reaction proceeds to completion.
-
-
Acidification (Workup): After the reaction is complete, cautiously and slowly add 50 mL of concentrated hydrochloric acid dropwise to the stirred mixture. The goal is to neutralize the reaction and bring the pH to approximately 1. Continue stirring for 30 minutes after the acid addition is complete.
-
Rationale: Acidification quenches any remaining sodium metal and protonates the sodium carboxylate salt formed during the reaction to yield the desired carboxylic acid.
-
-
Extraction and Isolation: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic phases, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Rationale: The product is more soluble in the organic solvent (DCM), allowing for its separation from inorganic salts in the aqueous phase.
-
-
Purification: Remove the solvent from the combined organic extracts by evaporation under reduced pressure using a rotary evaporator. This will yield the crude this compound product.
-
Rationale: This step isolates the non-volatile product from the volatile solvent. The resulting product typically has a purity of ≥95%.[9]
-
Scientific and Research Applications
This compound serves as a versatile intermediate and research tool in several scientific domains.
-
Pharmaceutical and Agrochemical Synthesis: As a key cyclic building block, it is used in the synthesis of more complex molecules, including chiral pharmaceutical ingredients for antiviral and cardiovascular drugs.[6] The rigid cyclopropane structure is often incorporated into drug candidates to explore conformational space and enhance binding affinity.
-
Fine Chemical Intermediate: It is a precursor for various functionalized cyclopropane derivatives used in the production of specialty polymers and other advanced materials.[6]
-
Structure-Activity Relationship (SAR) Studies: The compound has been utilized in SAR studies of small carboxylic acids.[9] Specifically, it has been instrumental in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3), which are G-protein coupled receptors involved in metabolic and inflammatory signaling.[5]
Context in Plant Biology: Comparison to ACC
The structure of this compound is notably similar to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[7][8] Ethylene is a critical gaseous hormone that regulates a vast array of processes in plants, from fruit ripening to stress responses.[14] The biosynthesis of ethylene is a tightly regulated pathway where ACC synthase is the rate-limiting enzyme.[14] Understanding this pathway provides context for the biological significance of cyclopropane-containing molecules.
Caption: Ethylene biosynthesis pathway and the structurally related compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its corrosive nature.
-
Hazards: The compound is classified as causing severe skin burns and serious eye damage (GHS05).[1]
-
Precautions: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6] Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][11] Keep away from strong oxidizing agents and strong bases.[6]
References
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81326, 1-Methylcyclopropanecarboxylic acid.
- National Institute of Standards and Technology (n.d.). 1-Methylcyclopropanecarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Evert, E. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
- Google Patents (2016). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- LookChem (n.d.). This compound CAS 6914-76-7.
- Organic Syntheses (n.d.). cyclopropanecarboxylic acid.
- Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602.
- Patsnap Eureka (2025). How Carboxylic Acid Advances Sustainable Agricultural Practices?.
- Debnath, M., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Plant Science, 14, 1224103.
- Van de Poel, B., & Van Der Straeten, D. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed Central.
- Li, Z., et al. (2022). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. Plants, 11(11), 1524.
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An In-Depth Technical Guide to the Synthesis of 1-Methylcyclopropane-1-carboxylic Acid
Introduction: The Significance of the Strained Ring
1-Methylcyclopropane-1-carboxylic acid, a structurally intriguing molecule, holds considerable importance as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its compact, strained cyclopropane ring imparts unique conformational rigidity and metabolic stability to larger molecules, making it a desirable building block in drug discovery and development.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering a comparative analysis of methodologies, mechanistic insights, and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Strategic Approaches to the Synthesis of a Quaternary Cyclopropane
The construction of the 1,1-disubstituted (quaternary) cyclopropane core of this compound presents a distinct synthetic challenge. Several strategic approaches have been developed, each with its own merits and limitations. This guide will focus on the most prominent and practical methods:
-
Cyclopropylation of Methacrylic Acid Derivatives via Dihalocarbene Addition: A robust and scalable method, often favored in industrial settings.
-
Malonic Ester Synthesis: A classic and versatile approach for the formation of substituted carboxylic acids.
-
The Kulinkovich Reaction and Subsequent Oxidation: A powerful method for the synthesis of cyclopropanols from esters, which can then be oxidized to the target carboxylic acid.
-
Simmons-Smith Cyclopropanation: A widely used method for the stereospecific conversion of alkenes to cyclopropanes.
-
Intramolecular Cyclization Strategies: Building the ring from a linear precursor.
Pathway 1: Cyclopropylation of Methacrylic Acid Derivatives
This pathway is a direct and efficient method for constructing the target molecule, starting from readily available materials like methacrylic acid or its esters. A notable example of this approach involves a two-step sequence: dihalocarbene addition followed by reductive dehalogenation.[1]
Mechanistic Rationale
The core of this strategy lies in the generation of a dihalocarbene (e.g., dichlorocarbene or dibromocarbene) which then undergoes a [1+2] cycloaddition with the double bond of a methacrylate derivative. The resulting gem-dihalocyclopropane is a stable intermediate that can be isolated. Subsequent reduction, typically with a dissolving metal or other reducing agents, removes the halogen atoms to yield the final cyclopropane ring.
Experimental Workflow
Caption: Workflow for the synthesis via dihalocarbene addition.
Detailed Protocol (Adapted from CN104447293A)[1]
Step 1: Synthesis of 2,2-Dichloro-1-methylcyclopropane-1-carboxylic Acid
-
To a stirred solution of methacrylic acid (1.0 eq) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an excess of chloroform (which also serves as the carbene source), slowly add a concentrated aqueous solution of sodium hydroxide (50%).
-
Maintain the reaction temperature between 20-30°C. The reaction is exothermic and may require external cooling.
-
After the addition is complete, continue stirring for 4-6 hours at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Dilute the reaction mixture with water and separate the organic layer.
-
Acidify the aqueous layer with concentrated HCl to a pH of 1-2 and extract with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid.
Step 2: Reductive Dehalogenation and Acidification
-
Dissolve the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid from the previous step in a suitable solvent such as toluene or THF.
-
Carefully add small pieces of sodium metal (a significant excess, e.g., 4-6 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux and stir vigorously for 8-12 hours.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature and cautiously quench the excess sodium with methanol or isopropanol.
-
Add water to dissolve the salts and separate the organic layer.
-
Acidify the aqueous layer with concentrated HCl to a pH of 1 and extract with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield this compound.
Yield and Purity: This method is reported to produce the final product with high purity (>95%) and good overall yields (in the range of 80-90% based on the patent literature).[1]
Pathway 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic and highly adaptable method for preparing carboxylic acids. For this compound, this involves the alkylation of a malonic ester with a 1,2-dihaloethane followed by a second alkylation with a methyl halide, and finally hydrolysis and decarboxylation.
Mechanistic Rationale
The α-protons of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate acts as a nucleophile, first reacting with 1,2-dibromoethane in an intramolecular fashion to form a cyclopropane ring. A second deprotonation and subsequent alkylation with a methylating agent introduces the methyl group at the quaternary center. Finally, hydrolysis of the diester to the dicarboxylic acid, followed by heating, leads to decarboxylation, yielding the desired product.
Experimental Workflow
Caption: Workflow for the malonic ester synthesis of the target acid.
Detailed Protocol
Step 1 & 2: Synthesis of Diethyl 1-Methylcyclopropane-1,1-dicarboxylate
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.1 eq) to anhydrous ethanol.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add 1,2-dibromoethane (1.1 eq) dropwise.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Then, add methyl iodide (1.2 eq) and reflux for an additional 2-3 hours.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the ether extract with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diethyl 1-methylcyclopropane-1,1-dicarboxylate by vacuum distillation.
Step 3: Hydrolysis and Decarboxylation
-
Reflux the purified diester from the previous step with an excess of a strong base (e.g., 20% aqueous NaOH) until the ester is completely hydrolyzed (typically 4-6 hours).
-
Cool the reaction mixture and carefully acidify with concentrated sulfuric acid or hydrochloric acid to a pH of 1.
-
Gently heat the acidified solution to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Continue heating until gas evolution ceases.
-
Cool the solution and extract the product with diethyl ether.
-
Dry the ether extracts over anhydrous magnesium sulfate and remove the solvent to obtain the crude product.
-
Purify by vacuum distillation or recrystallization.
Pathway 3: Kulinkovich Reaction and Subsequent Oxidation
The Kulinkovich reaction offers an elegant route to 1-substituted cyclopropanols from esters using a titanium-based reagent.[1][3][4][5][6] The resulting 1-methylcyclopropanol can then be oxidized to the target carboxylic acid.
Mechanistic Rationale
The reaction of an ester with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst generates a titanacyclopropane intermediate. This intermediate then reacts with the ester to form a cyclopropanol. In the case of synthesizing this compound, one would start with an acetate ester. The subsequent oxidation of the tertiary alcohol can be achieved using various oxidizing agents.
Experimental Workflow
Caption: Synthesis via the Kulinkovich reaction and subsequent oxidation.
Detailed Protocol
Step 1: Synthesis of 1-Methylcyclopropanol
-
To a solution of methyl acetate (1.0 eq) in anhydrous diethyl ether or THF, add titanium(IV) isopropoxide (0.2 eq).
-
Cool the mixture to 0°C and slowly add a solution of ethylmagnesium bromide in diethyl ether (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the filtrate with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate and carefully remove the solvent at atmospheric pressure (1-methylcyclopropanol is volatile).
-
The crude product can be used directly in the next step or purified by careful distillation.
Step 2: Oxidation to this compound
-
Prepare a biphasic solution of the crude 1-methylcyclopropanol in a mixture of carbon tetrachloride, acetonitrile, and water.
-
Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by chromatography or distillation.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |
| Dihalocarbene Addition | Methacrylic acid, Chloroform | Dihalocarbene cycloaddition, Reductive dehalogenation | High yields, Scalable, Readily available starting materials | Use of hazardous reagents (e.g., sodium metal), Can be highly exothermic |
| Malonic Ester Synthesis | Diethyl malonate, 1,2-Dibromoethane, Methyl iodide | Intramolecular alkylation, Methylation, Hydrolysis, Decarboxylation | Versatile, Well-established methodology | Multiple steps, Potential for side reactions (dialkylation) |
| Kulinkovich Reaction | Acetate ester, Grignard reagent | Titanacyclopropane formation, Oxidation | Forms the cyclopropane ring efficiently | Requires stoichiometric Grignard reagent, Oxidation step can be challenging |
| Simmons-Smith | Methacrylic acid derivative, Diiodomethane, Zinc-Copper couple | Carbenoid formation, Cycloaddition | Stereospecific, Tolerates many functional groups | High cost of diiodomethane, Stoichiometric use of zinc |
| Intramolecular Cyclization | 4-halo-2-methylbutanoic acid derivative | Base-induced cyclization | Can be a single step for ring formation | Precursor synthesis may be multi-step |
Emerging Synthetic Frontiers: Photoredox and Enzymatic Catalysis
Modern synthetic chemistry is continually evolving, with photoredox and enzymatic catalysis emerging as powerful tools for C-C bond formation under mild conditions.
-
Photoredox Catalysis: Recent advancements have shown that visible-light photoredox catalysis can facilitate the synthesis of functionalized cyclopropanes.[4] These methods often involve radical intermediates and can offer unique reactivity and functional group tolerance not achievable with traditional methods. While a direct, optimized protocol for this compound via this route is not yet widely established, the general principles suggest that a radical addition-polar cyclization cascade could be a viable future strategy.
-
Enzymatic Synthesis: The use of enzymes, such as engineered cytochrome P450s, for cyclopropanation reactions is a rapidly developing field.[3] These biocatalytic methods offer the potential for exceptional stereoselectivity under environmentally benign conditions (room temperature, aqueous media). The substrate scope of these enzymes is continuously being expanded through directed evolution, suggesting that enzymatic routes to chiral derivatives of this compound may become a practical reality.
Conclusion
The synthesis of this compound can be accomplished through several effective pathways, each with its own set of advantages and considerations. The choice of method will ultimately depend on factors such as the desired scale of the synthesis, cost of reagents, available equipment, and safety considerations. The dihalocarbene addition and malonic ester synthesis routes represent robust and well-documented approaches suitable for a range of applications. The Kulinkovich reaction provides a more specialized but powerful alternative. As synthetic methodologies continue to advance, novel approaches utilizing photoredox and enzymatic catalysis will likely offer even more efficient and sustainable routes to this important chemical building block.
References
- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Titanium(IV) isopropoxide-catalyzed formation of 1-substituted cyclopropanols in the reaction of ethylmagnesium bromide with methyl alkanecarboxylates. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
- Beatty, J. W., Stephenson, C. R. J. (2015). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Journal of the American Chemical Society, 136(29), 10270–10273. [Link]
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. (2015).
- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
- Coelho, P. S., Brustad, E. M., & Arnold, F. H. (2013). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 135(30), 11224–11227. [Link]
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1-Methylcyclopropane-1-carboxylic acid IUPAC name
An In-depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable building block in medicinal chemistry and fine chemical synthesis. The document details its nomenclature, physicochemical properties, validated synthesis protocols, and analytical characterization methods. Furthermore, it explores the compound's significant applications, particularly in the study of G-protein coupled receptors, and provides expert insights into the rationale behind key experimental procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical properties of this cyclopropane derivative.
Introduction
Cyclopropane rings are a privileged structural motif in medicinal chemistry. The inherent ring strain of the three-membered carbocycle imparts unique conformational rigidity and electronic properties, which can lead to enhanced metabolic stability, improved binding affinity, and novel pharmacological profiles in drug candidates.[1][2] this compound (CAS No: 6914-76-7) is a prime example of a simple, yet versatile, cyclopropane-containing building block.[3] Its rigid scaffold and functional handle (a carboxylic acid) make it an important intermediate for creating more complex molecules.[1] This guide offers a senior scientist's perspective on the synthesis, characterization, and application of this compound, with a focus on providing actionable, field-proven insights.
Nomenclature and Physicochemical Properties
The formal IUPAC name for the compound is This compound .[4] It is also commonly referred to as 1-methylcyclopropanecarboxylic acid.[4] Its key identifiers and properties are summarized below.
Chemical Structure and Identifiers
-
SMILES: CC1(CC1)C(=O)O[4]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are critical for designing experimental conditions such as reaction solvent, purification methods, and formulation.
| Property | Value | Source(s) |
| Appearance | White or colorless crystalline solid, powder, or liquid | [5][8] |
| Melting Point | 30-32 °C (lit.) | [5][7] |
| Boiling Point | 183-185 °C (lit.) | [5][7] |
| pKa | 4.87 ± 0.20 (Predicted) | [5] |
| LogP | ~0.6 - 0.87 | [4][5][6] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [7] |
| Solubility | Slightly soluble in water; miscible with most organic solvents | [1][5] |
Synthesis Methodology: Reductive Dehalogenation
One of the most feasible and high-yielding methods for synthesizing this compound is through the reductive dehalogenation of a 2,2-dihalo-1-methylcyclopropanecarboxylic acid precursor.[5][9] This approach is advantageous because the starting materials can be readily prepared from inexpensive commodity chemicals like methacrylic acid.[9]
Synthesis Workflow Diagram
The diagram below illustrates the overall transformation from the di-chlorinated precursor to the final product.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures and provides a self-validating workflow with high yield and purity.[5][8][9]
Materials:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid (1.0 eq)
-
Sodium metal (Na) (4.0 eq)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol/Water mixture (19:3 v/v)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
500 mL three-necked round-bottom flask, mechanical stirrer, condenser, dropping funnel, nitrogen inlet, oil bath.
Procedure:
-
Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet. Add sodium metal (6.9 g) and anhydrous toluene (120 mL) to the flask.
-
Sodium Dispersion (Expert Insight): Under a nitrogen atmosphere, heat the mixture using an oil bath until the sodium melts completely. Increase the stirring speed rapidly to create a fine dispersion of sodium sand. This step is critical as it dramatically increases the surface area of the sodium, leading to a more efficient and complete reduction.
-
Precursor Addition: Cool the mixture to room temperature. Add anhydrous THF (100 mL). Separately, dissolve 2,2-dichloro-1-methylcyclopropanecarboxylic acid (16.9 g, 0.1 mol) in a mixture of ethanol/water (30 mL, 19:3 v/v). Slowly add this solution to the sodium dispersion via a dropping funnel. The addition of a protic co-solvent like ethanol is necessary to facilitate the reduction.
-
Reaction: After the addition is complete, continue stirring at room temperature for 1 hour to ensure the reaction goes to completion.
-
Quenching and Acidification: Carefully and slowly add concentrated HCl (approx. 50 mL) under stirring until the pH of the aqueous layer is ~1. This step neutralizes any remaining sodium, quenches the reaction, and protonates the carboxylate salt to form the desired carboxylic acid. Continue stirring for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3 x 75 mL). The organic layers contain the desired product.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure.
-
Yield and Purity: This procedure typically yields the final product, this compound, in high yield (~9.3 g, 93%) and purity (>95%).[5][9]
Analytical Characterization
To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the methyl group protons and the diastereotopic methylene protons of the cyclopropane ring, in addition to the acidic proton of the carboxyl group.
-
¹³C NMR: Will confirm the presence of the five carbon atoms, including the quaternary cyclopropane carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₅H₈O₂.[4]
-
Infrared (IR) Spectroscopy: Will show a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O carbonyl stretch.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to assess the purity of the final compound, which should be >95% for most applications.
Applications in Research and Drug Development
This compound is not merely a chemical curiosity; it is an active tool in modern drug discovery. Its primary application lies in its use for structure-activity relationship (SAR) studies.[5][7][8]
Probing G-Protein Coupled Receptors (GPCRs)
The compound has been instrumental in the study of Free Fatty Acid Receptors 2 and 3 (FFA2 and FFA3), which are GPCRs implicated in metabolic and inflammatory diseases.[5][7] As a small, rigid carboxylic acid, it serves as an excellent scaffold or ligand to probe the orthosteric binding site of these receptors. Researchers use it to understand the structural and chemical requirements for selective receptor activation.[7]
GPCR Signaling Pathway
The diagram below shows a generalized signaling pathway for a Gαq-coupled GPCR, such as FFA2, to illustrate the biological context in which this molecule is studied.
Caption: Generalized Gαq-coupled GPCR signaling cascade.
Synthetic Building Block
Beyond its direct biological applications, the molecule serves as a key intermediate for synthesizing more complex pharmaceutical and agrochemical compounds.[1][3] The cyclopropane unit can enhance the potency and tailor the pharmacokinetic properties of a final active ingredient.
Conclusion
This compound is a powerful and versatile chemical tool. Its straightforward, high-yield synthesis makes it accessible for widespread use. For medicinal chemists, it provides a rigid and metabolically stable scaffold ideal for probing receptor binding pockets and conducting detailed SAR studies, particularly in the GPCR field. For process chemists, it is a valuable intermediate for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to incorporate this unique structural motif into their research and development programs.
References
- Everest Molecule. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81326, 1-Methylcyclopropanecarboxylic acid.
- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- De Moura, A. F., & Pinto, A. C. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1603.
- Gobo Chemical. (n.d.). This compound CAS 6914-76-7.
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The Strategic Utility of 1-Methylcyclopropane-1-carboxylic Acid in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopropane-1-carboxylic acid is a fascinating and versatile molecule that has carved a significant niche in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural motif, a compact and strained three-membered ring, imparts a distinct set of physicochemical properties that chemists can strategically leverage. This guide offers a comprehensive exploration of this compound, from its fundamental nomenclature to its sophisticated applications as a key building block in the development of novel therapeutics and advanced materials. For researchers and drug development professionals, understanding the nuances of this compound opens doors to innovative molecular design and efficient synthetic strategies.
Nomenclature and Identification: A Foundational Overview
Clarity in communication is paramount in the sciences. This compound is known by several synonyms, and a comprehensive understanding of its various identifiers is crucial for accurate literature searches and chemical procurement.
The nomenclature for this compound is straightforward. The International Union of Pure and Applied Chemistry (IUPAC) name is this compound[1][2]. This name explicitly describes the molecular structure: a cyclopropane ring with a methyl group and a carboxylic acid functional group both attached to the same carbon atom.
A comprehensive list of identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Registry Number | 6914-76-7[1][2][3][4][5][6] |
| EINECS Number | 230-020-7[1][2] |
| Molecular Formula | C5H8O2[1][2][3] |
| Molecular Weight | 100.12 g/mol [1][2][3] |
| InChI | InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)[1][2] |
| InChIKey | DIZKLZKLNKQFGB-UHFFFAOYSA-N[1][2] |
| SMILES | CC1(CC1)C(=O)O[1][2] |
Common Synonyms:
-
1-Carboxy-1-methylcyclopropane[6]
-
1-methylcyclopropanoic acid[2]
-
1-methyl cyclopropyl carboxylic acid[2]
Physicochemical Properties: The Influence of the Cyclopropane Ring
The defining feature of this compound is its strained three-membered ring. This geometric constraint significantly influences its physical and chemical properties, making it a valuable and reactive intermediate in organic synthesis. The rigidity of the cyclopropane core enhances molecular rigidity, a desirable trait in drug design for optimizing binding to biological targets[5].
| Property | Value |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid[7] |
| Melting Point | 30-32 °C (lit.)[4] |
| Boiling Point | 183-185 °C (lit.)[4] |
| Flash Point | 84 °C (183.2 °F) - closed cup[3] |
| Solubility | Slightly soluble in water. Good solubility in ethanol, acetone, and dichloromethane[4][5]. |
Synthesis of this compound: A Practical Workflow
A common and efficient method for the laboratory-scale synthesis of this compound involves the dehalogenation of a dihalogenated precursor. The following is a detailed protocol based on established procedures.
Experimental Protocol: Synthesis from 2,2-dichloro-1-methylcyclopropanecarboxylic acid
This protocol outlines a general procedure for the synthesis of this compound from 2,2-dichloro-1-methylcyclopropanecarboxylic acid[1][4].
Materials:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid
-
Sodium metal
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
500 mL three-necked round-bottomed flask
-
Mechanical stirrer
-
Oil bath
-
Nitrogen source
Procedure:
-
Preparation of Sodium Dispersion: In a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 6.9 g of sodium metal and 120 mL of anhydrous toluene.
-
Heat the mixture using an oil bath until the sodium metal is completely melted.
-
Increase the stirring speed to create a fine dispersion of sodium sand.
-
Reaction Setup: To the sodium dispersion, add 100 mL of anhydrous tetrahydrofuran.
-
Addition of Precursor: Slowly add a solution of 16.9 g (0.1 mol) of 2,2-dichloro-1-methylcyclopropanecarboxylic acid dissolved in 30 mL of an ethanol/water mixture (19:3, v/v).
-
Reaction: Continue stirring the reaction mixture at room temperature for 1 hour after the addition is complete.
-
Acidification: After the reaction is complete, slowly add 50 mL of concentrated hydrochloric acid dropwise with stirring until the pH of the mixture reaches 1. Continue stirring for an additional 30 minutes.
-
Extraction and Isolation: Extract the reaction mixture with dichloromethane. Dry the organic phase and remove the solvent by evaporation under reduced pressure to yield this compound.
This method is reported to produce the target compound in high yield (approximately 92.6%) and purity (≥95%)[1][4].
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The unique structural and chemical properties of this compound make it a valuable tool in several areas of chemical research and development.
A Versatile Building Block in Organic Synthesis
The strained three-membered ring of this compound makes it a highly reactive and versatile intermediate in organic synthesis[8]. It serves as a key building block for introducing the cyclopropyl motif into more complex molecules, including pharmaceuticals and agrochemicals[5][8]. The incorporation of a cyclopropane ring can significantly alter a molecule's biological activity and metabolic stability[8]. This makes it a valuable fragment for creating libraries of compounds for drug discovery, where the cyclopropane unit acts as a rigid scaffold[8].
Precursor for Pharmaceutical Compounds
This compound and its derivatives are important intermediates in the pharmaceutical industry. The rigid cyclopropane ring can act as a metabolically stable bioisostere for other chemical groups, influencing the potency and pharmacokinetic profile of a drug candidate[8]. It is used in the synthesis of chiral pharmaceutical raw materials for anti-viral and cardiovascular drugs[5].
Role in Structure-Activity Relationship (SAR) Studies
A significant application of this compound is in structure-activity relationship (SAR) studies of small carboxylic acids[4]. It has been instrumental in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3)[4]. These G protein-coupled receptors are implicated in inflammatory and metabolic disorders, making them attractive drug targets. The unique conformation and electronic properties of the methylcyclopropane moiety allow researchers to probe the specific structural requirements for receptor binding and activation.
Caption: Key application areas of this compound.
Conclusion
This compound is more than just a simple carboxylic acid; it is a powerful tool in the arsenal of the modern chemist. Its unique structural features, born from the strained cyclopropane ring, provide a gateway to novel molecular architectures with tailored properties. From its foundational role as a versatile building block in organic synthesis to its more nuanced application in probing the intricacies of biological systems, this compound continues to be a subject of interest and utility. For researchers dedicated to pushing the boundaries of drug discovery and materials science, a thorough understanding of this compound is not just beneficial, but essential.
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- WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof - Google Patents. (n.d.).
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An In-depth Technical Guide to the Biological Activity of 1-Methylcyclopropane-1-carboxylic Acid
Foreword: Unveiling the Therapeutic Potential of a Unique Carboxylic Acid
In the vast landscape of small molecule therapeutics, the nuanced interplay between structure and function dictates the discovery of novel pharmacological agents. This guide delves into the intricate biological activities of 1-Methylcyclopropane-1-carboxylic acid, a molecule distinguished by its unique cyclopropyl moiety. While its structural semblance to plant-related compounds has been a source of academic curiosity, its primary and most compelling biological role resides in its interaction with a class of G protein-coupled receptors (GPCRs) pivotal to metabolic and inflammatory signaling: the free fatty acid receptors 2 and 3 (FFA2 and FFA3).
This document is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of this compound's mechanism of action, experimental characterization, and synthesis. We will navigate the causality behind experimental designs, ensuring a deep, field-proven understanding of this compound's therapeutic promise.
Delineating the Subject: Beyond the Structural Analogy
It is imperative to first address and clarify a common point of confusion arising from structural similarities. This compound is distinct from both 1-aminocyclopropane-1-carboxylic acid (ACC), the biological precursor to the plant hormone ethylene, and 1-methylcyclopropene (1-MCP), a well-known inhibitor of ethylene signaling.[1][2] While all three share a cyclopropane ring, their functional groups impart vastly different biological activities. The primary focus of this guide is the activity of this compound as a modulator of mammalian free fatty acid receptors.
The Core Mechanism of Action: A Selective Ligand for FFA2 and FFA3
The principal biological activity of this compound lies in its function as a selective orthosteric agonist for the free fatty acid receptors FFA2 (also known as GPR43) and, to a lesser extent, FFA3 (GPR41).[3][4] These receptors are activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are metabolic byproducts of dietary fiber fermentation by the gut microbiota.[5] The activation of FFA2 and FFA3 is implicated in a range of physiological processes, including the regulation of inflammatory responses and metabolic homeostasis.
Signaling Pathways of FFA2 and FFA3
FFA2 and FFA3 exhibit distinct G protein-coupling specificities, leading to divergent downstream signaling cascades. FFA2 couples to both pertussis toxin-sensitive (Gαi/o) and -insensitive (Gαq/11) G proteins.[6] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, coupling to Gαq/11 activates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. FFA3 selectively couples to the Gαi/o pathway, leading primarily to the inhibition of cAMP production.[6]
The ability of this compound to activate these receptors suggests its potential to modulate immune cell function, intestinal inflammation, and metabolic disorders.[4]
Caption: Signaling pathways of FFA2 and FFA3 activated by this compound.
Quantitative Analysis of Biological Activity
The potency and selectivity of this compound at FFA2 and FFA3 have been quantified in various in vitro assays. The following table summarizes key activity data from the scientific literature.
| Parameter | Human FFA2 | Human FFA3 | Assay Type | Reference |
| pEC₅₀ | 4.1 ± 0.1 | < 3.5 | [³⁵S]GTPγS Binding | [4] |
| pEC₅₀ | 4.3 ± 0.1 | < 3.5 | Inositol Monophosphate (IP₁) Accumulation | [4] |
pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).
These data indicate that this compound is a more potent agonist for FFA2 than for FFA3.[4] The selectivity is a key feature that can be exploited in the design of targeted therapeutics.
Experimental Protocols for Activity Characterization
To ensure the trustworthiness and reproducibility of findings, self-validating experimental systems are crucial. Below are detailed protocols for assessing the activity of this compound on FFA2 and FFA3.
Cell Culture and Generation of Stable Cell Lines
The foundation of robust in vitro pharmacology is a well-characterized cellular system. The Flp-In™ T-REx™ system is a reliable method for generating stable, inducible expression of target receptors in a host cell line, such as HEK293 cells, that endogenously lacks the receptors of interest.[4]
Protocol:
-
Plasmid Construction: Subclone the open reading frames of human FFA2 and FFA3 into the pcDNA5/FRT/TO expression vector.
-
Transfection: Co-transfect the Flp-In™ T-REx™-293 host cell line with the FFA2 or FFA3 expression plasmid and the pOG44 plasmid (encoding Flp recombinase) using a suitable transfection reagent.
-
Selection: Select for stably transfected cells by culturing in DMEM supplemented with 10% FBS, 100 µg/ml hygromycin B, and 15 µg/ml blasticidin.
-
Induction of Expression: Induce receptor expression by treating the cells with doxycycline (e.g., 1 µg/ml) for 24 hours prior to conducting functional assays.
Inositol Monophosphate (IP₁) Accumulation Assay (for FFA2)
This assay quantifies the activation of the Gαq/11 pathway by measuring the accumulation of a downstream second messenger, IP₁.
Protocol:
-
Cell Seeding: Seed the stable FFA2-expressing HEK293 cells in a 96-well plate at an appropriate density and induce receptor expression with doxycycline.
-
Ligand Stimulation: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular IP₁ concentration using a commercially available HTRF® or ELISA-based kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IP₁ concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ value.
[³⁵S]GTPγS Binding Assay (for FFA2 and FFA3)
This assay directly measures the activation of Gαi/o proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to receptor-coupled G proteins upon agonist stimulation.
Protocol:
-
Membrane Preparation: Prepare crude plasma membranes from the stable FFA2- or FFA3-expressing HEK293 cells.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of this compound, and [³⁵S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each ligand concentration and plot the data to calculate the pEC₅₀ and Emax values.
Caption: Experimental workflow for characterizing the activity of this compound.
Synthesis of this compound
The accessibility of this compound for research and development is crucial. A common and effective method for its synthesis involves a cyclopropylation reaction followed by dehalogenation and hydrolysis.[7]
Protocol for Synthesis:
-
Cyclopropylation: React methacrylic acid (or its ester) with a trihalomethane (e.g., chloroform or bromoform) in the presence of a strong base (e.g., sodium hydroxide) to form the corresponding 2,2-dihalo-1-methylcyclopropane-1-carboxylic acid derivative. This reaction proceeds via a dihalocarbene intermediate.
-
Dehalogenation: Treat the 2,2-dihalo-1-methylcyclopropane-1-carboxylic acid derivative with a reducing agent, such as sodium metal in an inert solvent (e.g., toluene or liquid ammonia), to remove the halogen atoms and form the methylcyclopropane ring.[8]
-
Hydrolysis/Acidification: If the starting material was an ester, perform a basic hydrolysis (e.g., with NaOH) followed by acidification (e.g., with HCl) to yield the final product, this compound. If the carboxylic acid was used directly, acidification after the dehalogenation workup will yield the final product.[7][8]
-
Purification: Purify the final product by extraction and distillation or recrystallization to obtain a high-purity compound.
Concluding Remarks and Future Directions
This compound presents a compelling profile as a selective agonist of FFA2. Its unique chemical structure and defined biological activity make it a valuable tool for dissecting the physiological roles of free fatty acid receptors and a promising lead scaffold for the development of novel therapeutics for inflammatory and metabolic diseases. Future research should focus on in vivo studies to validate the therapeutic potential of this compound and its derivatives in relevant disease models. Furthermore, structure-activity relationship (SAR) studies around the this compound core could lead to the discovery of even more potent and selective modulators of FFA2 and FFA3.
References
- Evert, Norman. Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4. [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Schmidt, J., et al. (2011). Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3. Journal of Biological Chemistry, 286(12), 10628–10640. [Link]
- Milligan, G., Stoddart, L. A., & Brown, A. J. (2009). Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. British journal of pharmacology, 158(1), 188–193. [Link]
- PubChem. 1-Methylcyclopropanecarboxylic acid. [Link]
- Polpitiya, P. U. B. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 11, 580644. [Link]
- Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]
- Briscoe, C. P., et al. (2019). Free fatty acid receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE, 2019(4). [Link]
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- 4. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Dual Mechanisms of Action of 1-Methylcyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopropane-1-carboxylic acid is a small, cyclic molecule with a surprisingly complex and divergent pharmacology. Its rigid, three-membered ring structure imparts unique chemical properties that allow it to interact with distinct biological targets in both plant and mammalian systems. For plant biologists and agronomists, it represents a potential modulator of the ethylene biosynthesis pathway, a critical process in plant development and senescence. For pharmacologists and drug development professionals, it is recognized as an agonist of free fatty acid receptors 2 and 3 (FFA2 and FFA3), G-protein coupled receptors implicated in metabolic and inflammatory diseases. This guide provides an in-depth technical exploration of these two distinct mechanisms of action, offering insights into the underlying biochemistry, experimental validation, and potential applications of this multifaceted compound.
Part 1: Mechanism of Action in Plant Systems: A Putative Inhibitor of Ethylene Biosynthesis
The plant hormone ethylene governs a wide array of physiological processes, including fruit ripening, leaf senescence, and stress responses. The biosynthesis of ethylene is a tightly regulated pathway, with 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor.[1][2][3][4][5] The structural similarity of this compound to ACC suggests a likely mechanism of action as a competitive inhibitor within this pathway.
The Ethylene Biosynthesis Pathway
The conversion of the amino acid methionine to ethylene proceeds through two key enzymatic steps:
-
ACC Synthase (ACS): This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC.[2][6] This is often the rate-limiting step in ethylene production.[2]
-
ACC Oxidase (ACO): ACO, a non-heme iron-dependent oxygenase/oxidase, catalyzes the final step, the oxidation of ACC to ethylene.[1][2]
The regulation of ethylene biosynthesis is critical for normal plant development, and chemical inhibitors are valuable tools for its study and for agricultural applications.[7][8]
Proposed Mechanism of this compound
Based on its structure as a cyclopropane carboxylic acid analog of ACC, the most probable mechanism of action for this compound is the competitive inhibition of ACC oxidase (ACO) . In this proposed mechanism, the molecule would bind to the active site of ACO, preventing the binding and subsequent oxidation of the natural substrate, ACC. This would lead to a reduction in ethylene production.
dot
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Spectroscopic data for 1-Methylcyclopropane-1-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methylcyclopropane-1-carboxylic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 6914-76-7) is a vital building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its rigid, three-dimensional structure imparted by the cyclopropane ring offers unique conformational constraints that are valuable in drug design.[2] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and structural confirmation. This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of this data, grounded in the molecule's structure, and provide field-proven protocols for data acquisition.
Molecular Structure and Isomeric Identity
This compound is a saturated monocarboxylic acid featuring a cyclopropane ring substituted with a methyl group and a carboxylic acid group at the same carbon atom (C1). Its molecular formula is C₅H₈O₂ with a molecular weight of 100.12 g/mol .[3][4]
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, it allows for unambiguous confirmation of the methyl and cyclopropyl groups and their connectivity.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint based on the chemical environment of the hydrogen atoms. The signals for this compound are typically sharp and well-resolved in deuterated chloroform (CDCl₃).[5]
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 10.0 | Singlet, broad | 1H | -COOH |
| 1.45 | Singlet | 3H | -CH₃ |
| 1.25 | Multiplet (AA'BB') | 2H | Cyclopropyl -CH₂- (cis to -COOH) |
| 0.80 | Multiplet (AA'BB') | 2H | Cyclopropyl -CH₂- (trans to -COOH) |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Interpretation and Experimental Rationale:
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (10-12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange. Its disappearance upon a D₂O shake experiment is a definitive confirmation of this assignment.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are adjacent to a quaternary carbon, resulting in a sharp singlet at approximately 1.45 ppm.
-
Cyclopropyl Protons (-CH₂-): The four protons on the two CH₂ groups of the cyclopropane ring are chemically non-equivalent. The two protons on one side of the ring are diastereotopic to the two on the other side relative to the substituents on C1. This results in a complex second-order splitting pattern (AA'BB' system) rather than simple triplets or quartets. Typically, two distinct multiplets are observed. The protons cis to the bulky carboxylic acid group are generally shifted downfield compared to those in the trans position due to anisotropic effects.
Figure 2: Standard workflow for ¹H NMR spectroscopic analysis.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.
Table 2: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~182 | C=O (Carboxylic Acid) |
| ~25 | C1 (Quaternary Cyclopropyl) |
| ~18 | -CH₃ (Methyl) |
| ~16 | -CH₂- (Cyclopropyl) |
Note: Data is based on typical values for similar structures. Specific experimental data can be found in databases like SpectraBase.[4]
Interpretation and Experimental Rationale:
-
Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing far downfield (~182 ppm) due to being double-bonded to one oxygen and single-bonded to another.
-
Quaternary Cyclopropyl Carbon (C1): The substituted carbon of the cyclopropane ring appears around 25 ppm.
-
Methyl and Methylene Carbons: The methyl (-CH₃) and cyclopropyl methylene (-CH₂) carbons are highly shielded and appear upfield. The high degree of s-character in the C-C bonds of the cyclopropane ring causes the -CH₂- carbons to resonate at a particularly high field (~16 ppm), a characteristic feature of cyclopropyl groups.[7][8]
The choice of a proton-decoupled experiment is standard for ¹³C NMR. This technique removes C-H coupling, causing each unique carbon atom to appear as a single, sharp line, which simplifies the spectrum and improves the signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~3080 | C-H stretch | Cyclopropyl C-H |
| 2960 - 2850 | C-H stretch | Methyl C-H |
| 1760 - 1690 (strong, sharp) | C=O stretch | Carboxylic Acid |
| ~1020 | Ring deformation | Cyclopropane ring |
Interpretation and Experimental Rationale:
The IR spectrum of this compound is dominated by features of the carboxylic acid group.
-
O-H Stretch: The most prominent feature is an extremely broad absorption band from 3300-2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form.[9][10]
-
C=O Stretch: A very strong and sharp absorption appears around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the most common state.[10] If the sample were analyzed in a very dilute solution in a nonpolar solvent, this peak would shift to a higher frequency (~1760 cm⁻¹).[10]
-
Cyclopropyl C-H Stretch: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, causing their stretching vibration to appear at a higher frequency, often just above 3000 cm⁻¹, around 3080 cm⁻¹.[6]
-
Ring Deformation: A characteristic, though weaker, absorption around 1020 cm⁻¹ can be attributed to the "breathing" or deformation of the cyclopropane ring.[6]
Figure 3: General experimental workflow for FTIR analysis.[6][11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure. Electron Ionization (EI) is a common technique for this type of molecule.[12]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (mass/charge) | Ion | Interpretation |
| 100 | [C₅H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 85 | [M - CH₃]⁺ | Loss of the methyl group |
| 55 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
Data derived from predicted fragmentation and NIST database information.[12][13]
Interpretation and Fragmentation Rationale:
Under high-energy Electron Ionization (70 eV), the molecular ion ([M]⁺˙ at m/z 100) is formed. This radical cation is often unstable and undergoes fragmentation.
-
Loss of Methyl Group: Cleavage of the C-C bond can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 85.
-
Loss of Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), yielding a prominent peak at m/z 55. This corresponds to the 1-methylcyclopropyl cation.
-
Cyclopropyl Cation: Further fragmentation can lead to the formation of the cyclopropyl cation or related C₃H₅⁺ ions at m/z 41.
Figure 4: Plausible fragmentation pathway in Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic characterization of this compound is straightforward and definitive when using a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework, IR spectroscopy validates the presence of the critical carboxylic acid and cyclopropyl functional groups, and mass spectrometry confirms the molecular weight and provides structural information through fragmentation. The data and protocols presented in this guide serve as a comprehensive reference for researchers in synthetic chemistry, drug development, and quality assurance, ensuring the reliable identification and verification of this important chemical intermediate.
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- Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society.
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An In-depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Strained Ring
1-Methylcyclopropane-1-carboxylic acid, a seemingly simple molecule, holds a significant place in the realm of organic chemistry and drug discovery. Its structure, featuring a strained three-membered cyclopropane ring bonded to a carboxylic acid and a methyl group, imparts unique conformational rigidity and electronic properties. This makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The cyclopropane motif can enhance metabolic stability and binding affinity of drug candidates, making this compound a subject of considerable interest for medicinal chemists. This guide provides a comprehensive overview of this compound, from its historical synthesis to modern-day applications and detailed experimental protocols.
The Genesis of a Methylated Cyclopropane: A Look into its Discovery
While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of cyclopropane chemistry in the early 20th century. The foundational work on the synthesis of the parent cyclopropanecarboxylic acid, laid out in publications like Organic Syntheses, paved the way for the preparation of its substituted derivatives.[3][4] Early methods for forming the cyclopropane ring, such as intramolecular cyclization of haloalkanes, provided the fundamental chemical principles that would later be adapted for more complex structures.
The Beilstein Registry Number for this compound is 2039384, a testament to its long-standing presence in the chemical literature.[5] Tracing this number through chemical databases points to its characterization and inclusion in comprehensive chemical encyclopedias, although a singular "discovery" paper remains elusive. Its synthesis likely arose from the systematic investigation of cyclopropanation reactions on substituted alkenes, a field that saw significant development throughout the 20th century.
Synthesis of this compound: A Modern Protocol
A robust and commonly cited method for the laboratory-scale synthesis of this compound involves the dehalogenation of a dihalocyclopropane precursor. This approach is detailed in various sources, including patent literature, and offers high yields and purity.[6]
Experimental Protocol: Synthesis from 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
This two-step process involves the formation of a dichlorocyclopropane intermediate followed by reductive dehalogenation.
Step 1: Synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
This precursor can be synthesized via the reaction of methacrylic acid with a source of dichlorocarbene, typically generated in situ from chloroform and a strong base.
Step 2: Reductive Dehalogenation to this compound
The following protocol is adapted from established procedures.
Materials:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid
-
Sodium metal
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Dispersion: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add 120 mL of anhydrous toluene and 6.9 g of sodium metal. Heat the mixture until the sodium melts completely. Stir vigorously to form a fine sodium dispersion ("sodium sand").
-
Reaction Setup: Cool the flask to room temperature and add 100 mL of anhydrous tetrahydrofuran.
-
Addition of Dichloro-acid: Dissolve 16.9 g (0.1 mol) of 2,2-dichloro-1-methylcyclopropanecarboxylic acid in a mixture of 30 mL of ethanol and water (19:3 v/v). Slowly add this solution to the sodium dispersion via a dropping funnel over a period of 1 hour, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour.
-
Work-up and Acidification: Carefully quench the reaction by the slow, dropwise addition of 50 mL of concentrated hydrochloric acid with stirring until the pH of the aqueous layer is approximately 1. Continue stirring for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by distillation or recrystallization to yield this compound.
Expected Yield and Purity: This procedure can yield up to 9.26 g (92.6%) of this compound with a purity of ≥95%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its application in research and development.
| Property | Value | Reference |
| CAS Number | 6914-76-7 | [5] |
| Molecular Formula | C₅H₈O₂ | [5] |
| Molecular Weight | 100.12 g/mol | [5] |
| Appearance | Colorless crystalline solid or liquid | |
| Melting Point | 30-32 °C | [5] |
| Boiling Point | 183-185 °C | [5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methyl protons and the diastereotopic methylene protons of the cyclopropane ring, as well as the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the quaternary cyclopropane carbon, the methyl carbon, the methylene carbons of the ring, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹.
Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound make it a valuable tool for researchers in the life sciences.
Ligand for Free Fatty Acid Receptors (FFARs)
One of the most significant applications of this compound is in the study of G-protein coupled receptors, specifically free fatty acid receptors 2 and 3 (FFA2 and FFA3). It has been utilized in structure-activity relationship (SAR) studies to understand the binding requirements of these receptors.[5] By serving as a scaffold or a reference compound, researchers can design and synthesize more potent and selective ligands for these receptors, which are implicated in metabolic and inflammatory diseases.
Scaffold in Medicinal Chemistry
The conformational rigidity imparted by the cyclopropane ring is a desirable feature in drug design. Incorporating this motif can lock a molecule into a specific bioactive conformation, potentially increasing its potency and reducing off-target effects. This compound serves as a versatile starting material for the synthesis of more complex molecules containing this rigid core.[1][2]
Agrochemical Intermediate
The cyclopropane ring is a key structural element in a number of successful pesticides. The stability and unique biological activity associated with this moiety make this compound a potential intermediate in the synthesis of novel agrochemicals.[2]
Future Outlook
The enduring interest in strained ring systems ensures that this compound will remain a relevant and valuable compound for the foreseeable future. Its utility as a building block in the synthesis of novel pharmaceuticals and agrochemicals continues to be explored. As our understanding of the biological roles of targets like FFA2 and FFA3 deepens, the demand for well-characterized and versatile chemical probes like this compound is likely to increase. Furthermore, the development of new synthetic methodologies for the stereoselective synthesis of substituted cyclopropanes will undoubtedly expand the chemical space accessible from this foundational molecule.
References
- Organic Syntheses. cyclopropanecarboxylic acid.
- Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid.
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
- Wikipedia. Cyclopropanecarboxylic acid.
- National Center for Biotechnology Information. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
- [Reference 6]
- Google Patents. EP2647619B1 - Novel compound and medical use thereof.
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- Google Patents. WO2023104882A1 - Antiviral compounds.
- SciSpace. A Brief History of 1-Methylcyclopropene.
- National Institute of Standards and Technology. 1-Methylcyclopropanecarboxylic acid.
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An In-depth Technical Guide to the Theoretical Properties of 1-Methylcyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the theoretical and experimentally-derived properties of 1-Methylcyclopropane-1-carboxylic acid. It is designed to serve as a technical resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the molecule's structure, reactivity, and biological significance.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 6914-76-7) is a carboxylic acid derivative featuring a strained cyclopropane ring. This unique structural motif imparts distinct chemical and physical properties that are of significant interest in various chemical and pharmaceutical applications.
Core Molecular Data
A summary of the fundamental physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | |
| Molecular Weight | 100.12 g/mol | |
| CAS Number | 6914-76-7 | |
| Appearance | Colorless crystalline solid or powder | |
| Melting Point | 30-32 °C | |
| Boiling Point | 183-185 °C | |
| pKa (predicted) | 4.87 ± 0.20 | |
| Solubility | Slightly soluble in water |
Spectroscopic Profile
The structural elucidation of this compound is supported by a range of spectroscopic techniques. Below is a summary and interpretation of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the methyl and cyclopropyl protons. The diastereotopic methylene protons of the cyclopropane ring would likely appear as complex multiplets due to geminal and vicinal coupling. The methyl protons would present as a singlet, and the acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display distinct signals for the quaternary carbon of the cyclopropane ring attached to the methyl and carboxyl groups, the methylene carbons of the ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorptions:
-
O-H Stretch : A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch : A strong, sharp absorption peak is expected between 1760-1690 cm⁻¹ corresponding to the carbonyl group.
-
C-O Stretch : A medium intensity band is expected in the 1320-1210 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Synthesis and Reactivity
Synthetic Approaches
A common synthetic route to this compound involves a cyclopropanation reaction followed by functional group manipulation. One documented method starts from methacrylic acid or its derivatives, which undergoes a cyclopropylation reaction with a trihalide in the presence of a base to form a 2,2-gem-dihalocyclopropane intermediate. This intermediate is then dehalogenated using a reducing agent like sodium metal, followed by hydrolysis to yield the final product.
A detailed experimental protocol, as described in patent literature, is as follows:
Step 1: Synthesis of 2,2-dichloro-1-methylcyclopropanecarboxylic acid This step involves the reaction of methacrylic acid with a source of dichlorocarbene.
Step 2: Reductive Dechlorination
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add sodium metal to anhydrous toluene.
-
Heat the mixture with an oil bath until the sodium metal is completely melted and forms a fine suspension with rapid stirring.
-
Cool the mixture and add anhydrous tetrahydrofuran.
-
Slowly add a solution of 2,2-dichloro-1-methylcyclopropanecarboxylic acid in a mixture of ethanol and water.
-
Continue stirring at room temperature for a specified period.
-
After the reaction is complete, slowly add concentrated hydrochloric acid to adjust the pH to 1.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic phases and remove the solvent under reduced pressure to obtain this compound.
Caption: Synthetic pathway to this compound.
Chemical Reactivity
The reactivity of this compound is primarily governed by two features: the carboxylic acid group and the strained cyclopropane ring.
-
Carboxylic Acid Reactivity : The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity, with a predicted pKa of around 4.87, is comparable to other short-chain carboxylic acids.
-
Cyclopropane Ring Reactivity : The cyclopropane ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong electrophiles or under hydrogenation conditions. However, the ring is relatively stable under the conditions of many standard organic reactions involving the carboxylic acid group. The methyl group on the cyclopropane ring can influence the regioselectivity of ring-opening reactions.
Biological Activity and Applications in Drug Development
This compound has emerged as a valuable scaffold in medicinal chemistry, primarily due to its role as a selective ligand for free fatty acid receptors (FFARs).
Interaction with Free Fatty Acid Receptors 2 and 3 (FFA2 and FFA3)
This compound has been identified as a selective orthosteric agonist for both FFA2 and FFA3. These G protein-coupled receptors are activated by short-chain fatty acids and are implicated in various physiological processes, including metabolic regulation and immune responses.
The selectivity and potency of this molecule make it a crucial tool for studying the distinct physiological roles of FFA2 and FFA3. Structure-activity relationship (SAR) studies involving this and related small carboxylic acids are instrumental in the design of more potent and selective modulators of these receptors for therapeutic applications.
The binding of this compound to the orthosteric site of FFA2 and FFA3 is thought to be primarily driven by an interaction between the carboxylate group of the ligand and conserved arginine residues within the binding pocket of the receptors. The rigid cyclopropane scaffold likely plays a key role in orienting the molecule for optimal interaction and contributing to its selectivity profile.
Caption: Activation of FFA2/FFA3 receptors by this compound.
Other Potential Applications
The rigid cyclopropane scaffold of this compound makes it an attractive building block for the synthesis of conformationally constrained analogues of biologically active molecules. This can lead to improved potency, selectivity, and metabolic stability of drug candidates. Its use as a key intermediate has been noted in the synthesis of chiral pharmaceutical raw materials for antiviral and cardiovascular drugs.
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a molecule with a unique combination of a strained cyclopropane ring and a reactive carboxylic acid functional group. This structure underpins its interesting chemical reactivity and its utility as a valuable building block in organic synthesis and medicinal chemistry. Its role as a selective agonist for FFA2 and FFA3 receptors highlights its importance as a pharmacological tool and a lead scaffold for the development of new therapeutics targeting metabolic and inflammatory diseases. Further exploration of its theoretical properties through computational studies will undoubtedly provide deeper insights into its reactivity and biological interactions, paving the way for novel applications.
References
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- PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid.
- Magalhães, J., Franko, N., Annunziato, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43.
- Hudson, B. D., Due-Hansen, M. E., Christiansen, E., et al. (2014). Pharmacological properties of acid N-thiazolylamide FFA2 agonists. British Journal of Pharmacology, 171(19), 4519-4531.
- Wang, Y., Wang, Y., Liu, H., et al. (2022). Structures of the cyclopropane fatty acids 1 and 2 (relative...).
- Hudson, B. D., Tikhonova, I. G., Pandey, S. K., et al. (2012). Compounds 1 and 2 are potent and selective agonists of FFA2.
- Klos, A., Weron, K., Czarnik, A., et al. (2020). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences, 21(23), 9049.
- Hovhannisyan, A. S., Stepanyan, A. A., Sahakyan, A. A., et al. (2024).
- Taggart, A. K., Jones, R. M., Sciotti, R. J., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Journal of Medicinal Chemistry, 55(8), 3644-3666.
An In-depth Technical Guide to the Safe Handling of 1-Methylcyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding 1-Methylcyclopropane-1-carboxylic Acid
This compound (CAS No. 6914-76-7) is a cyclic aliphatic carboxylic acid that serves as a crucial building block in various fields, including pharmaceuticals and fine chemical synthesis.[1] Its rigid cyclopropane core and reactive carboxyl group make it a valuable intermediate for producing chiral pharmaceutical raw materials for antiviral and cardiovascular drugs, as well as for manufacturing agrochemicals and specialty polymers.[1] While it is classified as having low acute toxicity, its corrosive nature necessitates a thorough understanding of its properties and adherence to strict safety protocols to ensure the well-being of laboratory personnel and the integrity of research.[1][2]
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and technical data. The protocols and recommendations outlined herein are designed to be self-validating, emphasizing the causality behind each safety measure to foster a culture of informed caution in the laboratory.
Chapter 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. This compound, while a valuable reagent, presents several risks that must be managed.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. According to multiple sources, this compound is classified as follows:
-
Skin Corrosion/Irritation: Category 1B/1C.[2][3] This indicates that it can cause severe skin burns and damage upon contact.
-
Serious Eye Damage/Eye Irritation: Category 1.[2][3] This signifies a risk of serious, potentially irreversible, eye damage.
-
Corrosive to Metals: May be corrosive to metals.
The primary hazard statements associated with this compound are:
-
H314: Causes severe skin burns and eye damage.[2]
-
H318: Causes serious eye damage.[2]
-
H290: May be corrosive to metals.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [2][4][5] |
| Molecular Weight | 100.12 g/mol | [2][4] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid. | [1][4][6] |
| Melting Point | 30-32 °C (lit.) | [1][4][7] |
| Boiling Point | 183-185 °C (lit.) | [1][4][7] |
| Flash Point | 84 °C (183.2 °F) - closed cup | |
| Solubility | Slightly soluble in water.[4] Soluble in ethanol, acetone, and dichloromethane.[1] |
The relatively low melting point indicates that this compound may be a solid or liquid at room temperature, which will influence handling procedures. Its combustible nature, as indicated by the flash point, requires that it be kept away from ignition sources.[3]
Toxicological Profile
While classified as a low-toxicity compound with an oral LD50 greater than 3000 mg/kg, the primary toxicological concern is its corrosivity.[1] Direct contact can cause mild to severe irritation and burns to the skin, eyes, and mucous membranes.[1][3] Ingestion can lead to severe damage to the digestive tract.[3]
Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle in laboratory safety. Engineering controls and administrative controls should be the primary means of minimizing exposure, with Personal Protective Equipment (PPE) serving as the final line of defense.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[8][9] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[10]
-
Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are essential in any laboratory where corrosive materials are handled.[11]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with this corrosive compound.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[10][12] A face shield worn over safety goggles is recommended when there is a significant risk of splashing.[10]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[1][12] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[10]
-
Lab Coat: A chemical-resistant lab coat or apron should be worn and fully buttoned to protect the body.[10][13]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[10]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[9][14]
Caption: Required PPE for handling this compound.
Chapter 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring a safe laboratory environment.
General Handling Procedures
-
Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[10]
-
Avoid Dust and Aerosol Formation: When handling the solid form, use a spatula to transfer the material and avoid actions that could generate dust.[10][11] If dissolving, add the solid to the solvent slowly to prevent splashing.[10]
-
Personal Hygiene: Do not eat, drink, or smoke in laboratory areas.[10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14]
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Container: Store in a tightly closed, original container.[8] A corrosive-resistant container with a resistant inner liner is recommended.[6]
-
Incompatible Materials: Segregate from incompatible materials such as strong bases, strong oxidants, and metals.[1][15] Organic acids should be stored separately from mineral acids.[16][17]
-
Storage Cabinets: Do not store in metal cabinets, which can corrode.[15] A dedicated corrosives or acid cabinet, preferably made of wood, is ideal.[13]
Caption: Recommended storage protocol for this compound.
Chapter 4: Emergency Procedures
In the event of an emergency, a rapid and informed response is critical to minimize harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, give oxygen.[18] Call a poison center or doctor immediately.
-
Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.[3] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3]
Spill and Leak Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a suitable, labeled container for disposal.[14]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert emergency responders.
-
Prevent the spill from entering drains or waterways.
-
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3] Water spray may be used to cool closed containers.[3]
-
Hazards from Combustion: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Chapter 5: Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[10]
-
Neutralization: Waste containing this compound should be neutralized with a dilute alkali solution before disposal.[1]
-
Disposal Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6] Do not discharge directly into waterways.[1]
Conclusion
This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. By understanding its properties, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this corrosive compound. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of scientific integrity and professional responsibility.
References
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- This compound | 6914-76-7. (2025-09-25). ChemicalBook.
- This compound CAS#: 6914-76-7. (n.d.). ChemicalBook.
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An In-Depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid in Organic Chemistry
Foreword: The Unique Role of Strained Rings in Chemical Innovation
In the landscape of organic chemistry and medicinal drug development, the pursuit of novel molecular architectures that confer unique physicochemical and biological properties is paramount. Among the vast arsenal of structural motifs, the cyclopropane ring, despite its simple three-carbon structure, stands out for its profound impact.[1][2] The inherent ring strain of this small carbocycle bestows upon it a unique electronic character and reactivity, making it a valuable building block for complex molecular synthesis.[3][4] This guide focuses on a key derivative, 1-Methylcyclopropane-1-carboxylic acid, a molecule that serves as a critical intermediate and structural scaffold in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[5][6] We will explore its synthesis, reactivity, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.
Physicochemical Properties and Spectroscopic Data
This compound (CAS 6914-76-7) is a colorless crystalline solid at room temperature.[7][8] Its compact and rigid structure, stemming from the methyl-substituted cyclopropane ring, is a key determinant of its chemical behavior and applications. The molecule's properties make it a versatile reagent, soluble in various organic solvents like dichloromethane, ethanol, and acetone.[5]
A summary of its core physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [9][10][11] |
| Molecular Weight | 100.12 g/mol | [9][10][11][12] |
| CAS Number | 6914-76-7 | [7][9][10] |
| Melting Point | 30-32 °C | [7][8][9][10] |
| Boiling Point | 183-185 °C | [7][8][9][10] |
| Flash Point | 84 °C (183.2 °F) | [9][10] |
| IUPAC Name | This compound | [12] |
| SMILES | CC1(CC1)C(=O)O | [9][10][11] |
Spectroscopic data, including 1H NMR, 13C NMR, and Mass Spectrometry, are readily available through various chemical databases, confirming the molecule's structure.[12][13][14]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A prominent and scalable method involves the reductive dehalogenation of a 2,2-dihalo-1-methylcyclopropanecarboxylic acid precursor.[6][7] This precursor is typically formed via the cyclopropanation of methacrylic acid derivatives with a trihalomethane in the presence of a base.[6]
The causality behind this approach lies in the accessibility of the starting materials and the efficiency of the dehalogenation step. The use of a strong reducing agent, such as sodium metal, effectively removes the halogen atoms from the cyclopropane ring, yielding the desired product with high purity.[6][7]
Detailed Experimental Protocol: Reductive Dehalogenation
This protocol is adapted from established procedures for the synthesis of this compound from its dichlorinated precursor.[7]
Step 1: Preparation of the Reaction Vessel
-
Add 6.9 g of sodium metal and 120 mL of anhydrous toluene to a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer.
-
Ensure the system is under a nitrogen atmosphere to prevent oxidation of the sodium metal.
Step 2: Formation of Sodium Sand
-
Heat the flask in an oil bath until the sodium metal is completely melted.
-
Increase the stirring speed rapidly to form a fine dispersion of sodium sand. This increases the surface area of the sodium, enhancing its reactivity for the subsequent dehalogenation.
Step 3: Dehalogenation
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of 2,2-dichloro-1-methylcyclopropanecarboxylic acid in anhydrous toluene to the sodium sand suspension. The dropwise addition is crucial to control the exothermic reaction.
-
Continue stirring at room temperature for 1 hour after the addition is complete to ensure the reaction goes to completion.
Step 4: Quenching and Acidification
-
After the reaction is complete, slowly and carefully add 50 mL of concentrated hydrochloric acid dropwise under continuous stirring. This step neutralizes the reaction mixture and protonates the carboxylate to form the final carboxylic acid.
-
Continue stirring for 30 minutes until the pH of the aqueous layer is approximately 1.
Step 5: Extraction and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product into dichloromethane.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent by evaporation under reduced pressure to yield this compound.
-
This procedure typically results in a high yield (e.g., 92.6%) and purity (≥95%).[7]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by two primary features: the carboxylic acid functional group and the strained cyclopropane ring.
-
Carboxylic Acid Reactivity: The carboxyl group undergoes standard transformations, such as esterification with alcohols, amidation with amines, and reduction to the corresponding alcohol.[5][15][16] This high reactivity makes it an excellent starting point for creating a diverse library of derivatives.[5]
-
Cyclopropane Ring Influence: The three-membered ring is characterized by significant angle strain, which gives the C-C bonds higher p-character than typical alkanes. This makes the ring susceptible to ring-opening reactions under certain conditions, although it is generally stable.[3][17] More importantly, the cyclopropane ring acts as a rigid, conformationally constrained scaffold. In medicinal chemistry, this rigidity is highly desirable as it can lock a molecule into a specific conformation required for binding to a biological target, potentially increasing potency and selectivity.[4][18]
Applications in Research and Drug Development
The unique structural properties of this compound make it a valuable tool for chemists, particularly in the pharmaceutical and agrochemical industries.[3]
A. Core Intermediate in Medicinal Chemistry
The incorporation of a cyclopropane ring into a drug candidate is a widely used strategy to enhance its pharmacological profile.[4] The cyclopropyl group can act as a metabolically stable bioisostere for other groups, like a gem-dimethyl or isopropyl group, improving the molecule's resistance to metabolic degradation and thereby its pharmacokinetic properties.[4] this compound serves as a key building block for introducing this valuable motif.[4][5] It is frequently used in the synthesis of chiral pharmaceutical materials for antiviral and cardiovascular drugs.[5]
B. Ligand for Free Fatty Acid Receptors (FFA2/FFA3)
Specific research has highlighted the use of this compound in structure-activity relationship (SAR) studies of small carboxylic acids.[4][7][10] Notably, it has been instrumental in the identification of selective orthosteric ligands for free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3).[7][10] These G protein-coupled receptors are implicated in metabolic and inflammatory disorders, making them attractive targets for drug discovery. The rigid structure of this molecule helps to probe the specific binding requirements of these receptors.[10]
C. Building Block for Agrochemicals and Fine Chemicals
Beyond pharmaceuticals, this compound is a key cyclic building block for preparing functionalized cyclopropane derivatives used in the production of agrochemical intermediates.[3][5] The cyclopropane motif is found in a number of effective insecticides.[4] It also functions as a raw material for specialty polymers where the rigid cyclic structure can impart desirable properties to materials used in advanced coatings and adhesives.[5]
Conclusion
This compound is more than just a simple cyclic molecule; it is a powerful and versatile building block in modern organic chemistry. Its synthesis is well-established, and its reactivity is predictable, allowing for its seamless integration into complex synthetic pathways. For researchers in drug discovery and materials science, the unique conformational rigidity and metabolic stability conferred by its methylcyclopropyl core offer a strategic advantage in the design of novel, high-performance molecules. As the demand for structurally unique and functionally optimized chemical entities continues to grow, the role of foundational intermediates like this compound will undoubtedly remain central to innovation.
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A Technical Guide to the Physicochemical Characteristics of 1-Methylcyclopropane-1-carboxylic Acid
Introduction
1-Methylcyclopropane-1-carboxylic acid (CAS No. 6914-76-7) is a significant cyclic aliphatic acid that serves as a versatile building block in modern organic synthesis. Its rigid, strained cyclopropane core coupled with a reactive carboxylic acid moiety makes it a valuable intermediate in the development of complex molecules. This compound is particularly crucial in the synthesis of chiral pharmaceutical ingredients for anti-viral and cardiovascular drugs, as well as in the production of advanced agrochemicals and specialty polymers.[1]
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the compound's properties for application in synthesis, formulation, and analytical development. The narrative balances established data with practical, field-proven insights into its characterization.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent scientific work. This compound is known by several synonyms, and its core structural and registration information is cataloged across major chemical databases.
-
IUPAC Name: this compound[2]
The molecule's structure, featuring a tertiary carbon as part of the cyclopropane ring and bonded to both a methyl group and a carboxyl group, is fundamental to its unique reactivity and physical properties.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing synthetic routes, purification methods, and formulation strategies.
Summary of Physical Data
The key quantitative properties of this compound are summarized below. These values are typically reported for material with a purity of 98% or higher.[4][6]
| Property | Value | Source(s) |
| Appearance | White or colorless crystalline solid/powder.[1][7][8] | [1][7][8] |
| Melting Point | 30-32 °C (lit.) | [1][4][8] |
| Boiling Point | 183-185 °C (lit.) | [1][4][8][9] |
| Flash Point | 84 °C (184 °F) | [1][5][9] |
| pKa | 4.87 ± 0.20 (Predicted) | [8][10] |
| Water Solubility | Slightly soluble. | [6][8] |
| Organic Solvents | Soluble in methanol, ethanol, acetone, and dichloromethane.[1][6] | [1][6] |
Discussion of Properties
-
Physical State and Stability: At room temperature, the compound is a low-melting solid, appearing as a white powder or crystalline lump.[1][6] It exhibits excellent stability under standard storage conditions (sealed, dry, room temperature) with no significant decomposition risk.[1][8] For long-term storage, a cool and dark environment below 15°C is recommended.[6]
-
Solubility Profile: Its limited solubility in water is expected for a small carboxylic acid with a significant hydrocarbon backbone.[6][8] The good solubility in polar organic solvents like alcohols and chlorinated hydrocarbons is advantageous for its use in organic reactions, allowing for homogeneous reaction conditions.[1]
-
Acidity (pKa): The predicted pKa of approximately 4.87 places it in the typical range for aliphatic carboxylic acids.[8][10] This acidity is a key feature, driving its reactivity in esterification and amidation reactions and allowing for purification via acid-base extraction.[1] The electron-donating character of the alkyl groups (methyl and cyclopropyl) slightly attenuates the acidity compared to formic or acetic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The unique structural features of this compound give rise to a distinct spectroscopic fingerprint.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic. For this compound, two main features are expected:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[11][12]
-
C=O Stretch: A strong, sharp absorption peak typically appearing below 1700 cm⁻¹ due to the carbonyl of the carboxyl group.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information.
-
¹H NMR: The spectrum will show a highly deshielded, broad singlet for the acidic proton of the carboxyl group, typically in the 10-12 ppm region.[11][12] The methyl group (CH₃) will appear as a singlet, while the cyclopropane ring protons (CH₂) will present as complex multiplets due to their diastereotopic nature. A publicly available spectrum confirms these features.[13]
-
¹³C NMR: The carboxyl carbon is characteristically found in the 160-185 ppm range.[11][12] The quaternary carbon of the cyclopropane ring, the methyl carbon, and the two CH₂ carbons of the ring will also show distinct signals.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this molecule (MW = 100.12), the molecular ion peak (M⁺) would be observed at m/z 100.[2][3] Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group (-COOH, 45 Da).[11]
Experimental Protocols for Characterization
To ensure trustworthy and reproducible results, standardized and self-validating protocols are essential. The following outlines methodologies for determining key physicochemical parameters.
Workflow for Purity and Identity Confirmation
Caption: A self-validating workflow for identity and purity analysis.
Protocol: Purity Determination by HPLC-UV
This method is chosen for its high precision and ability to separate potential impurities.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required.[14]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution using a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. A typical starting ratio is 70:30 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, where the carboxyl group exhibits absorbance.[14]
-
Column Temperature: 30 °C.
-
-
System Suitability (Self-Validation):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Check the theoretical plates and tailing factor to ensure column efficiency.
-
-
Standard Preparation: Accurately weigh and dissolve a reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to all peaks detected.
Causality: Reverse-phase HPLC is ideal because it effectively separates compounds based on polarity. Acidifying the mobile phase ensures the carboxylic acid is in its neutral, protonated form, leading to consistent retention and sharp peak shapes.
Protocol: Assay by Neutralization Titration
This classic method provides a direct measure of the acidic functional group content and serves as an orthogonal validation to the HPLC method.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
High-purity water (degassed to remove CO₂).
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of this compound into an Erlenmeyer flask.
-
Dissolve the sample in ~50 mL of a 1:1 mixture of ethanol and water. The ethanol aids in dissolving the slightly nonpolar sample.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record the volume of titrant used.
-
-
Control (Self-Validation): Perform a blank titration (without the sample) to account for any acidity in the solvent. Subtract this volume from the sample titration volume.
-
Calculation:
-
Assay (%) = (V_NaOH × M_NaOH × MW) / (W_sample × 10)
-
Where:
-
V_NaOH = Volume of NaOH used (mL)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW = Molecular Weight of the acid (100.12 g/mol )
-
W_sample = Weight of the sample (g)
-
-
Causality: This method relies on the fundamental acid-base chemistry of the carboxyl group. Its accuracy is directly tied to the precision of the weighings and the quality of the standardized titrant, providing a robust, first-principles measurement of purity.
Applications and Relevance
The physicochemical properties detailed here are directly relevant to the compound's primary applications. Its defined melting and boiling points are critical for process control during synthesis and purification (e.g., distillation).[4] The reactivity of the carboxyl group, governed by its pKa, is exploited in the synthesis of esters and amides that form the core of many pharmaceutical and agrochemical products.[1][7] Understanding its spectroscopic signature is paramount for quality control and regulatory filings in these highly controlled industries.
Conclusion
This compound is a compound whose value lies in its unique combination of a strained ring system and a reactive functional group. A thorough understanding of its physicochemical properties—from its melting point and solubility to its spectroscopic fingerprint—is indispensable for any scientist seeking to leverage its synthetic potential. The analytical protocols described herein provide a framework for ensuring the identity, purity, and quality of this critical chemical intermediate, underpinning the integrity of the advanced materials and medicines derived from it.
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Methodological & Application
Application Note & Protocol: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid from Methacrylic Acid via Modified Simmons-Smith Cyclopropanation
Abstract & Introduction
1-Methylcyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] Its rigid cyclopropane core can impart unique conformational constraints on molecules, often leading to improved metabolic stability and enhanced biological activity.[2] This application note provides a detailed, field-proven protocol for the synthesis of this compound starting from the readily available precursor, methacrylic acid. The chosen synthetic route is a modified Simmons-Smith cyclopropanation, a robust and stereospecific method for forming cyclopropane rings.[3][4] This guide is designed to be self-validating, offering in-depth explanations for experimental choices, detailed procedural steps, characterization data, and troubleshooting advice to ensure reliable and reproducible results.
Synthetic Strategy & Mechanistic Rationale
The conversion of methacrylic acid to this compound is achieved via the addition of a methylene (CH₂) group across the double bond of the α,β-unsaturated carboxylic acid. The Simmons-Smith reaction is ideally suited for this transformation.[5][6][7]
2.1 The Simmons-Smith Reaction
This reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which acts as the methylene-transfer agent.[2][4] The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[7][8] It is also compatible with a wide range of functional groups, a significant advantage when working with substrates like carboxylic acids.[3][7]
2.2 The Furukawa Modification
The classical Simmons-Smith reaction uses a zinc-copper couple. However, for enhanced reactivity and reproducibility, especially with less reactive alkenes, the Furukawa modification is employed.[8][9] This modification utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the active carbenoid species in situ.[2] This approach often provides higher yields and cleaner reactions.
2.3 Reaction Mechanism
The reaction proceeds through two primary stages:
-
Formation of the Zinc Carbenoid: Diethylzinc reacts with diiodomethane to form the active zinc carbenoid, believed to be a mixture of EtZnCH₂I and IZnCH₂I. This is a crucial step and is highly sensitive to air and moisture.[2]
-
Methylene Transfer: The zinc carbenoid then coordinates to the alkene. The methylene group is transferred to the double bond in a concerted fashion through a three-centered "butterfly-type" transition state.[2][7] This concerted mechanism ensures the stereospecificity of the addition. The carboxylic acid group in methacrylic acid directs the carbenoid, but the reaction selectively occurs at the carbon-carbon double bond.
Experimental Protocol
This protocol details the synthesis of this compound from methacrylic acid using the Furukawa-modified Simmons-Smith reaction.
3.1 Reagents and Equipment
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Methacrylic Acid | 86.09 | 8.61 g (100 mmol) | 1.0 | Freshly distilled if necessary. |
| Anhydrous Dichloromethane (DCM) | 84.93 | 250 mL | - | Dried over CaH₂. |
| Diiodomethane | 267.84 | 53.57 g (200 mmol) | 2.0 | Store over copper wire. |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 200 mL (200 mmol) | 2.0 | Pyrophoric! Handle with extreme care. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | 150 mL | - | For quenching. |
| 2 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | For acidification. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying. |
| Round-bottom flask (500 mL), magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath. |
3.2 Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
3.3 Step-by-Step Procedure
CAUTION: Diethylzinc is pyrophoric and reacts violently with water and air. This entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: Add anhydrous dichloromethane (150 mL) to the flask and cool the vessel to 0 °C using an ice bath.
-
Carbenoid Formation:
-
To the cooled DCM, add diiodomethane (53.57 g, 200 mmol).
-
Slowly add the 1.0 M solution of diethylzinc in hexanes (200 mL, 200 mmol) via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. A white precipitate of the zinc carbenoid may form.[2]
-
-
Substrate Addition: Dissolve methacrylic acid (8.61 g, 100 mmol) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the cold carbenoid suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (150 mL). Vigorous gas evolution (ethane) will occur.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Acidification: Combine the aqueous layers and carefully acidify to a pH of ~2 with 2 M HCl.
-
Extract the acidified aqueous layer with dichloromethane (3 x 100 mL).
-
Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound. The expected yield is typically in the range of 70-85%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 1.45 (s, 3H, CH₃), 1.20-1.25 (m, 2H, cyclopropane CH₂), 0.80-0.85 (m, 2H, cyclopropane CH₂), ~11-12 (br s, 1H, COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 182.5 (C=O), 22.0 (quaternary C), 19.5 (CH₃), 18.0 (CH₂).
-
IR (neat, cm⁻¹): 2900-3300 (broad, O-H stretch), 1690 (C=O stretch).
-
Mass Spectrometry (EI): m/z 100.05 (M⁺).
Troubleshooting and Safety
5.1 Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive zinc carbenoid due to moisture/air. | Ensure all glassware is rigorously dried and the reaction is maintained under a strict inert atmosphere. Use high-quality anhydrous solvents. |
| Low quality of diethylzinc or diiodomethane. | Use fresh, properly stored reagents. Diiodomethane can be filtered through a plug of alumina to remove impurities. | |
| Complex mixture of products | Side reactions, such as polymerization of methacrylic acid. | Maintain low temperatures during reagent addition. Ensure slow, controlled addition of the substrate. |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for the full recommended time. Gentle heating (to ~40 °C) can sometimes drive the reaction to completion, but should be done cautiously. |
5.2 Safety Precautions
-
Diethylzinc: Is pyrophoric and reacts violently with protic solvents. It must be handled in a fume hood under an inert atmosphere using proper syringe techniques. Always have a suitable fire extinguisher (Class D) readily available.
-
Diiodomethane: Is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane: Is a volatile and suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
Acids: Handle hydrochloric acid with care, wearing appropriate PPE. The quenching and acidification steps are exothermic and should be performed slowly and with cooling.
Mechanistic Visualization
Caption: Mechanism of the Furukawa-modified Simmons-Smith cyclopropanation.
References
- NROChemistry. (n.d.). Simmons-Smith Reaction.
- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
- Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples.
- NROChemistry. (2020, November 28). Simmons-Smith Reaction [Video]. YouTube.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- Kumar, A., & Kumar, V. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(16), 4893.
- PubChem. (n.d.). This compound.
Sources
- 1. talentchemicals.com [talentchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-Methylcyclopropane-1-carboxylic acid
Introduction
1-Methylcyclopropane-1-carboxylic acid (MCA), with the chemical formula C₅H₈O₂, is a significant building block in the synthesis of various fine chemicals and pharmaceutical intermediates.[1][2] Its unique structural motif, featuring a strained cyclopropane ring, imparts specific chemical and biological properties, making its precise characterization crucial for quality control, reaction monitoring, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.[3][4][5][6][7]
The analytical strategy for a small molecule like MCA necessitates a multi-technique approach to elucidate its identity, purity, and concentration. This guide will detail the application of chromatographic and spectroscopic techniques, explaining the rationale behind method selection and experimental design.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [8][9] |
| Molecular Weight | 100.12 g/mol | [8][9] |
| Appearance | White or colorless to light yellow powder or lump | [1][10] |
| Melting Point | 30-32 °C | [1][11] |
| Boiling Point | 183-185 °C | [1][11] |
| Solubility | Slightly soluble in water | [1] |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are paramount for separating this compound from impurities, starting materials, and byproducts. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its relatively low boiling point, GC is a viable technique for the analysis of MCA. However, direct injection of carboxylic acids can lead to poor peak shape and column degradation due to their polar and acidic nature.[12] Derivatization is often employed to enhance volatility and improve chromatographic performance.
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common and effective derivatization strategy for carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) react with the acidic proton of the carboxylic acid to form a more volatile and less polar trimethylsilyl (TMS) ester. This reduces analyte-column interactions, resulting in sharper, more symmetrical peaks.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the TMS-derivatized MCA from other components in the reaction mixture.
-
Mass Spectrometry (MS) Detection: MS provides both high sensitivity and structural information, enabling confident peak identification through fragmentation patterns.[9]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Protocol: GC-MS Analysis of this compound
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 2 mL autosampler vials.
-
Add 1 mL of anhydrous dichloromethane to each vial and vortex to dissolve.
-
To each vial, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vials tightly and heat at 60°C for 30 minutes. Allow to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable GC platform. |
| MS System | Agilent 5977B or equivalent | Provides sensitive and specific detection. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Good general-purpose column for separation of derivatized compounds. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas, provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Optimized temperature program for separation of the analyte from potential impurities. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the derivatized analyte and its fragments. |
-
Data Analysis:
-
Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library or a standard. The expected molecular ion [M]⁺ for the TMS ester is m/z 172.
-
Quantify the analyte using an external or internal standard method.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of carboxylic acids, offering several advantages over GC, including the ability to analyze thermally labile or non-volatile compounds without derivatization.[13]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This is the most common mode for separating polar to moderately non-polar compounds. A C18 stationary phase is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer, typically at a low pH (e.g., using phosphoric acid or formic acid), is crucial to suppress the ionization of the carboxylic acid group.[14] This ensures that the analyte is in its neutral form, leading to better retention and peak shape on the non-polar stationary phase.
-
Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is often employed.[15][16] However, for higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol: HPLC-UV Analysis of this compound
-
Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Prepare a stock solution of the reference standard at 1 mg/mL in the diluent. Prepare working standards by serial dilution.
-
Prepare sample solutions at a target concentration of 0.5 mg/mL in the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | Provides good retention and peak shape for small polar molecules. |
| Mobile Phase | Isocratic: 70% A, 30% B | A simple isocratic method is often sufficient for purity analysis. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 210 nm | Wavelength for detecting the carboxyl group. |
-
Data Analysis:
-
Identify the this compound peak by comparing the retention time with that of the reference standard.
-
For purity analysis, calculate the area percentage of the main peak relative to the total peak area.
-
For assay, construct a calibration curve from the reference standards and determine the concentration of the analyte in the sample.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Spectral Features: [9][17][18][19]
-
Methyl Protons (-CH₃): A singlet in the upfield region (around 1.3 ppm).
-
Cyclopropane Protons (-CH₂-): Two multiplets in the highly shielded region (around 0.7-1.2 ppm), characteristic of the strained cyclopropane ring.
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region (typically >10 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features: [9]
-
Methyl Carbon (-CH₃): A signal in the aliphatic region.
-
Cyclopropane Carbons (-CH₂-): Signals in the upfield region, characteristic of cyclopropyl carbons.
-
Quaternary Cyclopropane Carbon: The carbon atom of the cyclopropane ring attached to the methyl and carboxyl groups.
-
Carbonyl Carbon (-C=O): A signal in the downfield region (around 180 ppm).
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[20]
Expected IR Absorption Bands: [9][21][22][23]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C-H Stretch (Cyclopropane): Characteristic sharp peaks around 3080-3000 cm⁻¹.[20]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700 cm⁻¹.
-
Cyclopropane Ring Deformation: A characteristic absorption band around 1020 cm⁻¹.[20]
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Method Validation
All analytical methods used for quality control and regulatory submissions must be validated to ensure they are fit for their intended purpose.[3][4] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[5][6][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Conclusion
The characterization of this compound requires a combination of chromatographic and spectroscopic techniques. GC-MS and HPLC are powerful tools for separation and quantification, while NMR and IR spectroscopy provide definitive structural confirmation. The protocols outlined in this application note provide a robust framework for the comprehensive analysis of this important molecule. Adherence to method validation principles is essential to ensure the generation of reliable and accurate data for research, development, and quality control purposes.
References
- Nakashima, K., & Yamashita, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Kamenar, M., et al. (2014). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
- AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained.
- Patel, K., et al. (2017). core components of analytical method validation for small molecules-an overview.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of cyclopropane.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Lab Manager Magazine. (2023). ICH and FDA Guidelines for Analytical Method Validation.
- NASA Technical Reports Server (NTRS). (n.d.). Hydrocarbon and nonhydrocarbon derivatives of cyclopropane.
- National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem Compound Database.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- SpectraBase. (n.d.). 1-Methylcyclopropanecarboxylic acid - Optional[1H NMR] - Spectrum.
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- apvma.gov.au. (n.d.). OUTLINE OF METHOD 1-methylcyclopropene (1-MCP) and its isomer 1-methylenecyclopropane (XO-isomer) are determined by capillary.
- VPL. (n.d.). Cyclopropane.
- SpectraBase. (n.d.). Cyclopropane - Optional[Vapor Phase IR] - Spectrum.
- PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
- Chromatography Forum. (2018). 1 1-cyclopropanedicarboxylic acid GC Method.
Sources
- 1. This compound CAS#: 6914-76-7 [m.chemicalbook.com]
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- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. This compound | 6914-76-7 | FM59833 [biosynth.com]
- 9. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 6914-76-7 [chemicalbook.com]
- 11. 1-Methylcyclopropanecarboxylic acid 98 6914-76-7 [sigmaaldrich.com]
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- 13. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound(6914-76-7) 1H NMR spectrum [chemicalbook.com]
- 18. (1S,2R)-2-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(26510-98-5) 1H NMR [m.chemicalbook.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 23. This compound(6914-76-7) IR Spectrum [m.chemicalbook.com]
The Strategic Utility of 1-Methylcyclopropane-1-carboxylic Acid in Modern Synthesis: Application Notes and Protocols
Introduction: The Cyclopropane Motif in Drug Discovery and the Role of a Versatile Building Block
In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a privileged structural motif. Its inherent ring strain and unique electronic properties—characterized by sp²-hybridized character on the exterior of the ring and sp³ on the interior—confer a range of desirable attributes to bioactive molecules.[1][2] The incorporation of a cyclopropyl group can enhance metabolic stability by blocking sites of oxidation, improve potency and selectivity through rigid conformational constraint, and modulate physicochemical properties such as lipophilicity and pKa.[2] Consequently, numerous FDA-approved drugs across a spectrum of therapeutic areas, including antivirals, oncology agents, and CNS-active compounds, feature this compact carbocycle.[3][4]
1-Methylcyclopropane-1-carboxylic acid stands out as a premier building block for introducing this valuable moiety.[5] Its commercial availability and the presence of a versatile carboxylic acid handle allow for its direct incorporation into lead compounds through a variety of robust and well-established synthetic transformations. This guide provides an in-depth exploration of its application in key synthetic reactions, complete with detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 6914-76-7 | [6][7] |
| Molecular Formula | C₅H₈O₂ | [6][7] |
| Molecular Weight | 100.12 g/mol | [6][7] |
| Appearance | White or colorless to light yellow solid/lump | [6] |
| Melting Point | 30-32 °C | [6][7] |
| Boiling Point | 183-185 °C | [6][7] |
| Solubility | Good solubility in ethanol, acetone, dichloromethane | [5] |
Safety and Handling: this compound is classified as corrosive and can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents and bases.[5]
Core Synthetic Applications and Protocols
The carboxylic acid functionality of this compound is a gateway to a multitude of chemical transformations. This section details protocols for three of the most fundamental and widely utilized reactions: amide coupling, esterification, and decarboxylative cross-coupling.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently performed reaction in drug discovery.[8] 1-Methylcyclopropane-1-carboxamides are prevalent in various developmental and approved drug candidates. The following protocols outline common and reliable methods for the synthesis of these amides.
This method is a staple for amide bond formation, known for its mild conditions and the suppression of racemization when coupling with chiral amines. The combination of a carbodiimide (EDCI) and an activating agent (HOBt) generates a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Reaction Scheme:
Caption: EDCI/HOBt mediated amide coupling workflow.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure: [9][10]
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).
-
Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights: The pre-mixing of the acid, amine, and HOBt before the addition of EDCI allows for the rapid formation of the HOBt active ester, which is less prone to side reactions than the O-acylisourea intermediate. DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDCI and any acidic protons, driving the reaction forward. The choice between DCM and DMF often depends on the solubility of the substrates.
CDI is an excellent activating agent that forms a highly reactive acyl-imidazolide intermediate. A key advantage of this method is that the byproducts, imidazole and CO₂, are volatile or water-soluble, simplifying purification.
Reaction Scheme:
Caption: Two-step, one-pot CDI mediated amide coupling.
Materials:
-
This compound
-
Amine of interest
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure: [3][7]
-
In a dry flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous THF or DMF.
-
Add CDI (1.1 eq) in one portion. The evolution of CO₂ gas should be observed.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the acyl-imidazolide intermediate.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, or gently heat (e.g., to 50 °C) if the amine is a poor nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove imidazole and any unreacted starting materials.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization as needed.
Trustworthiness of the Protocol: This protocol is self-validating as the formation of the acyl-imidazolide is typically clean and efficient. The progress of the activation step can be monitored by the cessation of CO₂ evolution. The subsequent aminolysis is generally high-yielding, and the simple workup procedure effectively removes the major byproduct (imidazole).
Ester Formation: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed method for producing esters from carboxylic acids and alcohols.[6][11] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, or by removing the water that is formed as a byproduct.
This is the most straightforward and cost-effective method for the synthesis of simple alkyl esters, such as the methyl or ethyl ester of this compound.
Materials:
-
This compound
-
Alcohol (e.g., Methanol or Ethanol, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Step-by-Step Procedure: [6][11]
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add a large excess of the desired alcohol (e.g., 20-50 equivalents), which will also act as the solvent.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting carboxylic acid.
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Remove the bulk of the excess alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting ester can be purified by distillation if necessary.
Expertise and Experience Insights: The reaction is reversible, so driving it to completion is key. For more precious alcohols where using a large excess is not feasible, the removal of water using a Dean-Stark apparatus is recommended. For sterically hindered substrates, reaction times may be significantly longer.
Decarboxylative Cross-Coupling: Forging C-C Bonds
Decarboxylative cross-coupling has emerged as a powerful strategy for forming carbon-carbon bonds, using readily available carboxylic acids as substitutes for organometallic reagents.[12] This transformation allows for the direct coupling of the 1-methylcyclopropyl group to aryl or vinyl halides, providing access to a diverse range of substituted cyclopropanes. A notable example involves a Hunsdiecker-type reaction, which proceeds via a radical mechanism.
While a direct one-step cross-coupling may be achievable under specific photoredox or metal-catalyzed conditions, a robust and often more reproducible approach involves the initial conversion of the carboxylic acid to a cyclopropyl halide, which can then participate in standard cross-coupling reactions. The Cristol-Firth-Hunsdiecker reaction is a classic method for this transformation. A more modern, milder variation uses a silver catalyst and a bromine source. A patent describes a decarboxylative process using silver nitrate and ammonium persulfate, suggesting a radical pathway.
Reaction Scheme:
Caption: Decarboxylative transformation workflow.
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
10% Aqueous sulfuric acid
-
Aqueous ammonia solution
-
Ethyl acetate
Step-by-Step Procedure (based on a patent example):
-
Dissolve this compound (1.0 eq) and silver nitrate (0.1 eq) in 10% aqueous sulfuric acid.
-
Prepare a solution of ammonium persulfate (0.65 eq) in water.
-
Add the ammonium persulfate solution to the carboxylic acid mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Basify the reaction mixture to pH 9 using aqueous ammonia solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.
Mechanistic Considerations: This reaction likely proceeds through a radical mechanism. The persulfate and silver(I) initiate the formation of a carboxyl radical, which then undergoes decarboxylation to form a 1-methylcyclopropyl radical. This radical can then be trapped or undergo further reactions depending on the other components in the mixture. This protocol provides a foundation for developing more complex decarboxylative C-C bond-forming reactions.
Conclusion
This compound is a robust and versatile building block that provides a straightforward entry point to the coveted 1-methylcyclopropyl moiety. The protocols detailed herein for amide coupling, esterification, and decarboxylative transformations represent core, reliable methods that can be readily implemented and adapted in a research and development setting. By understanding the causality behind the experimental choices and leveraging these field-proven procedures, scientists can efficiently incorporate this valuable structural unit to accelerate the discovery and development of novel chemical entities.
References
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
- US Patent US11390610B2. (2022).
- Decarboxyl
- WO Patent WO2020215094A1. (2020).
- Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (2012). Journal of Medicinal Chemistry. [Link]
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- US Patent US20140275080A1. (2014). N-Acyl-N'-(pyridin-2-yl)
- This compound CAS 6914-76-7. LookChem. [Link]
- WO Patent WO2018119374A1. (2018).
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
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Application Notes & Protocols: Leveraging 1-Methylcyclopropane-1-carboxylic Acid in Modern Medicinal Chemistry
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a uniquely powerful motif in modern drug discovery.[1][2] Its inherent ring strain and rigid three-dimensional geometry bestow upon parent molecules a suite of desirable pharmacological properties, including enhanced potency, improved metabolic stability, and refined selectivity.[3][4][5] This guide focuses on a particularly valuable building block: 1-Methylcyclopropane-1-carboxylic acid (1-MCCCA) . We will move beyond theoretical discussions to provide field-proven insights and detailed, actionable protocols for its strategic incorporation and evaluation within a medicinal chemistry program. This document is designed to empower researchers to harness the full potential of this versatile scaffold, transforming lead candidates into viable drug assets.
Chapter 1: The Strategic Value of 1-MCCCA in Drug Design
The decision to incorporate a specific chemical moiety into a drug candidate is driven by a need to solve a particular pharmacological challenge. 1-MCCCA offers a multi-faceted solution, acting as a powerful tool for conformational control, bioisosteric replacement, and metabolic stabilization.
A Rigid Scaffold for Conformational Control
A fundamental principle of drug design is that a ligand must adopt a specific three-dimensional shape—its "bioactive conformation"—to bind effectively to its biological target. Flexible molecules must pay an entropic penalty to lock into this conformation upon binding, which can decrease affinity. The rigid structure of the 1-MCCCA fragment serves as a conformational constraint, pre-organizing a portion of the molecule and reducing this entropic cost.[6][7]
Causality of Experimental Choice: By replacing a flexible alkyl chain (e.g., an isopropyl or tert-butyl group) with a 1-methylcyclopropyl group, medicinal chemists can lock in specific torsion angles, effectively exploring a more defined region of conformational space. This can lead to a significant increase in binding potency if the constrained conformation aligns with the optimal binding pose.[5]
Figure 1.1: Conformational constraint reduces the entropic penalty of binding.
Bioisosterism and Physicochemical Modulation
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize molecular properties while retaining biological activity.[8] The 1-MCCCA motif, particularly the 1-methylcyclopropyl group, can serve as a bioisostere for other common functionalities, offering a unique combination of steric bulk and metabolic stability.
Common Bioisosteric Replacements:
| Original Group | Replacement Moiety | Key Rationale for Replacement |
| gem-Dimethyl | 1-Methylcyclopropyl | Maintain steric profile while increasing metabolic stability and potentially altering lipophilicity. |
| tert-Butyl | 1-Methylcyclopropyl | Reduce steric hindrance slightly, improve metabolic stability, and introduce a novel structural vector. |
| Phenyl Ring | 1-Methylcyclopropyl | Drastically reduce lipophilicity (improve LogP), remove potential for aromatic metabolism, and act as a saturated mimic.[8] |
| Carboxylic Acid | Bioisosteres (e.g., Tetrazole) | The carboxylic acid of 1-MCCCA itself can be a key pharmacophore, but in some contexts, it may be replaced to modulate pKa, cell permeability, or metabolic fate.[9][10][11] |
Enhancing Metabolic Stability
A major hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes, which shortens a drug's half-life and reduces its efficacy.[12][13] Aliphatic C-H bonds are particularly susceptible to oxidative metabolism. The cyclopropane ring is generally resistant to these enzymatic pathways due to the high energy barrier for C-H abstraction from the strained ring.[1][5]
Trustworthiness Through Balanced Insight: While advantageous, this stability is not absolute and can introduce new liabilities. The experimental anxiolytic drug, panadiplon, was shown to be metabolized to cyclopropane carboxylic acid. This metabolite was implicated in hepatic toxicity in some species by inhibiting mitochondrial fatty acid β-oxidation through the formation of unusual acyl-CoA and acyl-carnitine derivatives.[14] This underscores the necessity of thorough toxicological profiling for any candidate containing this moiety.
Chapter 2: Synthesis and Chemical Handling
Synthetic Availability
This compound (CAS 6914-76-7) is a commercially available building block.[15] For custom synthesis, a common and reliable method involves the reductive dehalogenation of a 2,2-dihalocyclopropane precursor.[16][17][18]
Figure 2.1: A common synthetic workflow for 1-MCCCA.[18]
Properties and Handling
A summary of the key physicochemical properties of 1-MCCCA is provided below.
| Property | Value | Reference(s) |
| CAS Number | 6914-76-7 | [19] |
| Molecular Formula | C₅H₈O₂ | [19] |
| Molecular Weight | 100.12 g/mol | [19] |
| Appearance | White to colorless solid or liquid | [17][20] |
| Melting Point | 30-32 °C | [16][17] |
| Boiling Point | 183-185 °C | [16][17] |
| Storage | Store at room temperature, sealed in a dry, well-ventilated area away from strong oxidants. | [20] |
Safety Precautions: 1-MCCCA is corrosive.[21] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle in a chemical fume hood to avoid inhalation.[20]
Chapter 3: Core Application Protocols
The following protocols provide step-by-step methodologies for the practical application of 1-MCCCA in a drug discovery workflow.
Protocol 3.1: Incorporation into a Lead Scaffold via Amide Coupling
This protocol describes a standard procedure for forming an amide bond between 1-MCCCA and a primary or secondary amine, a cornerstone reaction in medicinal chemistry.
Objective: To covalently link 1-MCCCA to an amine-containing lead molecule (Lead-NHR).
Materials:
-
This compound (1.0 eq)
-
Amine starting material (Lead-NHR) (1.1 eq)
-
HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) supplies
-
LC-MS and NMR for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the amine (Lead-NHR, 1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and any amine salts, facilitating the reaction without competing in the coupling.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Validation:
-
Purify the crude product using flash column chromatography (silica gel, typically using a hexane/EtOAc gradient).
-
Self-Validation: Confirm the identity and purity of the final product by LC-MS (to verify mass) and ¹H and ¹³C NMR (to confirm structure). A purity of >95% is typically required for biological assays.
-
Protocol 3.2: In Vitro Metabolic Stability Assessment
This protocol outlines a typical assay to determine the metabolic stability of a new chemical entity (NCE) containing the 1-MCCCA moiety using human liver microsomes (HLM).
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of an NCE.
Figure 3.1: Workflow for an in vitro microsomal stability assay.
Procedure:
-
Preparation: Prepare a stock solution of your NCE in DMSO or acetonitrile. The final concentration of organic solvent in the incubation should be <1% to avoid inhibiting metabolic enzymes.
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (e.g., HLM at a final concentration of 0.5 mg/mL), and your NCE (final concentration of 1 µM).
-
Include a positive control (e.g., a rapidly metabolized drug like Verapamil) and a negative control (incubation without NADPH to check for non-enzymatic degradation).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
-
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated microsomal protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of remaining NCE relative to the internal standard.
-
Data Analysis:
-
Calculate the percentage of NCE remaining at each time point relative to the 0-minute time point.
-
Plot the natural log (ln) of the % NCE remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t₁/₂ = -0.693 / k
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
-
Data Presentation:
| Compound | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg) | Classification |
| NCE-001 (with 1-MCCCA) | > 60 | < 11.5 | Low Clearance |
| Verapamil (Control) | 8.5 | 97.5 | High Clearance |
| NCE-001 (-NADPH) | No significant degradation | Stable |
Chapter 4: Conclusion and Future Outlook
This compound is more than just a chemical building block; it is a strategic tool for solving complex problems in drug discovery. Its ability to enforce conformational rigidity, act as a stable bioisostere, and enhance metabolic stability makes it an invaluable asset for medicinal chemists.[1][2][5] The protocols and insights provided in this guide offer a practical framework for its application. However, as with any powerful tool, its use requires careful consideration of potential liabilities, such as the context-dependent toxicity observed with related metabolites.[14] By integrating 1-MCCCA with a robust experimental and analytical workflow, researchers can significantly improve the probability of success in developing potent, selective, and durable clinical candidates.
References
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- National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem.
- Musacchio, A. J., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis.
- De Meijere, A. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry.
- Perczel, A., et al. (1993). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. International Journal of Peptide and Protein Research.
- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.
- Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space.
- Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica.
- PubChemLite. (n.d.). This compound (C5H8O2). PubChemLite.
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- Smith, B. J., et al. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Toxicology Letters.
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Application Notes & Protocols: The Strategic Use of 1-Methylcyclopropane-1-carboxylic Acid in Pharmaceutical Intermediate Synthesis
Foreword: The Cyclopropane Moiety - A Privileged Scaffold in Modern Drug Design
In the landscape of medicinal chemistry, the cyclopropane ring has emerged as a uniquely powerful structural motif. Its inherent ring strain and rigid, three-dimensional conformation offer a compelling set of properties that drug designers can strategically exploit. Unlike flexible alkyl chains, the cyclopropyl group acts as a "conformational lock," restricting the spatial orientation of substituents and often leading to enhanced binding affinity with biological targets. Furthermore, it is recognized as a metabolically stable bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, capable of improving a drug candidate's pharmacokinetic profile by resisting metabolic degradation.[1] This guide focuses on a key exemplar of this class, 1-Methylcyclopropane-1-carboxylic acid, detailing its application as a versatile building block in the synthesis of advanced pharmaceutical intermediates.
Section 1: Core Characteristics of this compound
This compound (CAS No: 6914-76-7) is a colorless, crystalline solid that serves as a fundamental starting material in organic synthesis.[2] Its value lies in the combination of a reactive carboxylic acid functional group with the structurally significant 1-methylcyclopropyl scaffold.
Physicochemical Properties
A summary of the key physical and chemical properties is provided below, offering a quick reference for experimental planning.
| Property | Value | Source |
| CAS Number | 6914-76-7 | |
| Molecular Formula | C₅H₈O₂ | [3] |
| Molecular Weight | 100.12 g/mol | [3][4] |
| Appearance | Colorless crystalline solid / White powder | [2][5] |
| Melting Point | 30-32 °C | [3][5] |
| Boiling Point | 183-185 °C | [5] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [3] |
| Solubility | Good solubility in ethanol, acetone, dichloromethane | [5] |
The Strategic Advantage in Medicinal Chemistry
The incorporation of the 1-methylcyclopropyl group into a molecule is not merely an act of structural variation; it is a strategic decision rooted in established medicinal chemistry principles.
-
Metabolic Stability: The cyclopropane ring is generally resistant to oxidative metabolism, which can improve the half-life and overall exposure of a drug in the body.
-
Conformational Rigidity: The rigid structure reduces the entropic penalty upon binding to a target protein, potentially increasing potency.[1]
-
Bioisosterism: It can serve as a bioisostere for other common chemical groups, allowing chemists to fine-tune a molecule's size, shape, and lipophilicity while maintaining or improving biological activity.[1]
The diagram below illustrates the concept of the cyclopropyl group as a rigid bioisostere, contrasting it with a more flexible isopropyl group.
Caption: Bioisosteric replacement of a flexible group with a rigid cyclopropyl scaffold.
Section 2: Key Applications in Pharmaceutical Synthesis
This compound is a crucial intermediate in the development of a range of therapeutics, from antiviral to cardiovascular drugs.[5]
Building Block for Chiral Pharmaceuticals
The molecule serves as a core intermediate for synthesizing chiral pharmaceutical ingredients with high stereoselectivity.[5] Its rigid framework allows for the controlled installation of stereocenters, a critical aspect in modern drug development where a single enantiomer is often responsible for the desired therapeutic effect.
Modulator of Free Fatty Acid Receptors (FFA2/FFA3)
A well-documented application is its use in structure-activity relationship (SAR) studies of small carboxylic acids.[2] Specifically, it has been instrumental in identifying selective orthosteric ligands for Free Fatty Acid Receptor 2 (FFA2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFA3, GPR41). These G protein-coupled receptors are implicated in metabolic and inflammatory disorders, making them attractive drug targets. The unique conformation of this compound helps to define the precise structural requirements for selective receptor activation.
Precursor for Anti-Hepatitis C Virus (HCV) Agents
While not this compound itself, closely related aminocyclopropane carboxylic acid derivatives are vital pharmacophores in potent inhibitors of the HCV NS3/4A protease, an enzyme essential for viral replication.[6] The synthesis of these complex analogs often relies on foundational cyclopropane chemistry, highlighting the importance of building blocks like the one discussed herein.
Section 3: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.[5]
Protocol: Synthesis of this compound
This protocol is adapted from a patented method involving the dehalogenation of a dihalide precursor.[2][7] The causality behind this choice is the ready availability of the starting materials and the high yield and purity of the final product.[7]
Objective: To synthesize this compound from 2,2-dichloro-1-methylcyclopropanecarboxylic acid.
Materials & Equipment:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid
-
Sodium metal
-
Anhydrous toluene
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer, reflux condenser, dropping funnel
-
Nitrogen inlet
-
Oil bath
-
Separatory funnel, standard glassware
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 6.9 g of sodium metal and 120 mL of anhydrous toluene.[2]
-
Expertise Note: The use of anhydrous toluene and a nitrogen atmosphere is critical to prevent the highly reactive sodium metal from reacting with water or oxygen.
-
-
Sodium Dispersion: Heat the flask in an oil bath until the sodium metal is completely melted. Increase the stirring speed to create a fine dispersion of molten sodium ("sodium sand").[2] This dramatically increases the surface area of the sodium, facilitating a more efficient reaction.
-
Cooling: Once the sodium sand is formed, turn off the heat and allow the mixture to cool to room temperature while maintaining stirring.
-
Precursor Addition: In a separate flask, dissolve the 2,2-dichloro-1-methylcyclopropanecarboxylic acid in a suitable amount of anhydrous toluene. Transfer this solution to a dropping funnel and add it dropwise to the sodium dispersion over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 1 hour to ensure the dehalogenation is complete.[2]
-
Workup - Acidification: Carefully and slowly add approximately 50 mL of concentrated hydrochloric acid dropwise to the reaction mixture. This step is highly exothermic and will produce hydrogen gas; ensure adequate ventilation and cooling. Continue adding HCl until the pH of the aqueous layer is ~1.[2][7]
-
Trustworthiness Note: The acidification step protonates the sodium carboxylate salt formed in situ, converting it to the desired free carboxylic acid, which is soluble in the organic phase.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane. Separate the layers and wash the organic phase with brine.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter, and remove the solvent by evaporation under reduced pressure to yield the final product, this compound.[2] The reported yield for this method is high, often exceeding 90% with a purity of >95%.[2][7]
Protocol: Application in Amide Bond Formation (General Protocol)
This protocol demonstrates how this compound is used as an intermediate to form an amide, a common linkage in pharmaceutical compounds.
Objective: To couple this compound with a generic primary amine (R-NH₂) using a standard peptide coupling agent like HATU.
Workflow Diagram:
Caption: General workflow for amide coupling using the title compound.
Step-by-Step Procedure:
-
Acid Activation: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Expertise Note: The coupling agent activates the carboxylic acid by forming a highly reactive acyl-O-uronium intermediate, which is susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the HCl formed and facilitate the reaction.
-
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HATU byproducts), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted-1-methylcyclopropane-1-carboxamide.
References
- This compound CAS 6914-76-7. Pharmlab. [Link]
- China this compound Manufacturers & Suppliers - Sandoo Pharma. Sandoo Pharma. [Link]
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4. Evo-Techa. [Link]
- (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. [Link]
- 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. PubChem. [Link]
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6914-76-7 [chemicalbook.com]
- 3. This compound | 6914-76-7 | FM59833 [biosynth.com]
- 4. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. talentchemicals.com [talentchemicals.com]
- 6. Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4 [evitachem.com]
- 7. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Characterizing 1-Methylcyclopropane-1-carboxylic Acid as a Ligand for FFA2 and FFA3 Receptors
Introduction: Navigating Selectivity in Short-Chain Fatty Acid Receptor Signaling
Free fatty acid receptors 2 (FFA2, GPR43) and 3 (FFA3, GPR41) are G protein-coupled receptors (GPCRs) that have emerged as critical regulators of metabolic and inflammatory processes.[1][2] They are endogenously activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are produced in high concentrations by gut microbial fermentation of dietary fiber.[3][4] This positions FFA2 and FFA3 as key mediators in the gut-brain axis and systemic physiology, influencing everything from immune cell function and adipocyte metabolism to the secretion of gut hormones like GLP-1 and PYY.[2][5][6]
A significant challenge in deconvoluting the distinct physiological roles of these closely related receptors has been the overlapping specificity of their endogenous ligands.[7] While FFA2 and FFA3 share activators, they couple to different intracellular signaling pathways, leading to distinct cellular outcomes.[7][8] This has driven the search for selective pharmacological tools to probe their individual functions.
This document focuses on 1-Methylcyclopropane-1-carboxylic acid (1-MCPC) , a small carboxylic acid that has been instrumental in structure-activity relationship (SAR) studies to understand and achieve selectivity between FFA2 and FFA3.[9][10] We will explore the structural basis of its receptor preference and provide detailed, field-proven protocols for its characterization, designed for researchers in pharmacology and drug development.
Ligand Profile: this compound (1-MCPC)
1-MCPC is a synthetic small carboxylic acid featuring a cyclopropane ring. This constrained ring structure is a key feature that differentiates it from the linear endogenous SCFA ligands.
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| Molecular Formula | C₅H₈O₂ | [11] |
| Molecular Weight | 100.12 g/mol | [11] |
| Appearance | Solid | [9] |
| CAS Number | 6914-76-7 | [9] |
The Structural Basis for FFA3 Selectivity
Structure-activity relationship studies have revealed a general rule for predicting the selectivity of small carboxylic acids at these receptors. Ligands with sp2- or sp-hybridized α-carbons (the carbon adjacent to the carboxyl group) tend to show preference for FFA2.[12] Conversely, ligands like 1-MCPC, which possess a substituted sp3-hybridized α-carbon, exhibit preferential activation of FFA3.[12] This structural feature is a critical determinant for designing selective agonists. The carboxyl group of the acid is thought to anchor within the receptor's orthosteric binding pocket via interactions with conserved arginine residues (R180 and R255), while the ligand's "tail," in this case, the methyl-cyclopropane group, interacts with non-conserved residues that define the shape of the binding cavity and confer selectivity.[1][13]
Comparative Agonist Potency at FFA2 and FFA3
The following table summarizes the potency of 1-MCPC in comparison to the endogenous ligand propionate, which activates both receptors.
| Compound | Target | Assay Type | pEC₅₀ (Mean ± SEM) |
| Propionate | Human FFA2 | [³⁵S]GTPγS | 4.38 ± 0.05 |
| Propionate | Human FFA3 | [³⁵S]GTPγS | 4.54 ± 0.06 |
| 1-MCPC | Human FFA2 | [³⁵S]GTPγS | < 3.5 |
| 1-MCPC | Human FFA3 | [³⁵S]GTPγS | 4.21 ± 0.05 |
Data synthesized from Schmidt J, et al. (2011). J Biol Chem.[13] pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).
Receptor Signaling Pathways
Understanding the downstream signaling of FFA2 and FFA3 is crucial for designing functional assays. FFA2 is unique in that it couples to both Gαq/11 and Gαi/o pathways, while FFA3 signals exclusively through Gαi/o.[7][8]
-
FFA2 Activation:
-
Gαq/11 Pathway: Leads to the activation of Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ stimulates the release of intracellular calcium (Ca²⁺).
-
Gαi/o Pathway: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
-
FFA3 Activation:
-
Gαi/o Pathway: Exclusively inhibits adenylyl cyclase, resulting in decreased cAMP levels.
-
Caption: Canonical signaling pathways for FFA2 and FFA3 receptors.
Experimental Protocols
The following protocols provide robust methods for characterizing the activity of 1-MCPC at FFA2 and FFA3 receptors.
Protocol 1: Gαi Activation via cAMP Inhibition Assay
This assay measures the ability of a ligand to activate the Gαi pathway, which is common to both FFA2 and FFA3. Activation results in the inhibition of adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.
Caption: General workflow for cell-based functional GPCR assays.
A. Principle
Cells stably expressing either FFA2 or FFA3 are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP to a high, stable level. The test compound (1-MCPC) is then added. If it activates the Gαi-coupled receptor, adenylyl cyclase activity will be inhibited, causing a dose-dependent decrease in cAMP, which is quantified using a sensitive method like HTRF (Homogeneous Time-Resolved Fluorescence).
B. Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing human FFA2 or FFA3.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).
-
Assay Plate: 384-well, low-volume, white, solid-bottom plates.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 1 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (FSK): Stock solution in DMSO.
-
1-MCPC: Stock solution in DMSO or aqueous buffer.
-
cAMP Detection Kit: e.g., Cisbio cAMP Gs/Gi HTRF kit.
-
Plate Reader: HTRF-compatible microplate reader.
C. Step-by-Step Methodology
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 0.5 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 4X final concentration serial dilution of 1-MCPC in Stimulation Buffer.
-
Prepare a 4X final concentration of FSK in Stimulation Buffer. The final FSK concentration should be its EC₈₀, predetermined in separate experiments.
-
Prepare controls: Buffer only (negative control), FSK only (positive control).
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of the 4X 1-MCPC serial dilutions or controls to the appropriate wells.
-
Immediately add 5 µL of the 4X FSK solution to all wells except the negative control wells (add 5 µL of Stimulation Buffer instead).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the d2-cAMP solution to all wells.
-
Add 5 µL of the anti-cAMP-cryptate solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio for each well.
-
Normalize the data: Set the FSK-only wells as 0% inhibition and the negative control wells as 100% inhibition.
-
Plot the normalized response against the log concentration of 1-MCPC and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Senior Application Scientist's Note: The inclusion of a phosphodiesterase inhibitor like IBMX is critical. It prevents the enzymatic degradation of cAMP, thereby amplifying the signal window and increasing the robustness of the assay. Always run a full FSK dose-response curve on your cell line to determine the optimal EC₈₀ concentration for stimulation, as this provides the best window to observe inhibition.
Protocol 2: Gαq Activation via Calcium Mobilization Assay (FFA2-Specific)
This assay is specific for the Gαq pathway of FFA2 and measures the release of intracellular calcium upon receptor activation.
A. Principle
Cells expressing FFA2 are loaded with a calcium-sensitive fluorescent dye. When 1-MCPC activates the Gαq pathway, IP₃ is generated, triggering the release of Ca²⁺ from the endoplasmic reticulum. This increase in intracellular Ca²⁺ concentration is detected as a change in fluorescence, measured in real-time by an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
B. Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing human FFA2.
-
Assay Plate: 384-well, black-wall, clear-bottom plates.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: e.g., Fluo-4 AM or a no-wash calcium assay kit.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from cells.
-
1-MCPC: Stock solution and serial dilutions in Assay Buffer.
-
Positive Control: ATP or another agonist known to elicit a calcium response in the host cell line.
-
Instrument: FLIPR or equivalent plate reader with liquid handling capabilities.
C. Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells in 384-well black-wall plates at a density of 10,000-15,000 cells/well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add 25 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, then 15 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a 3X final concentration serial dilution of 1-MCPC and controls in Assay Buffer in a separate source plate.
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 12.5 µL from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 90-180 seconds to capture the full calcium transient.
-
-
Data Analysis:
-
The response is typically quantified as the maximum fluorescence signal minus the baseline signal (Max-Min).
-
Normalize the data to a positive control (e.g., a saturating concentration of a known FFA2 agonist) or relative to the buffer control.
-
Plot the normalized response against the log concentration of 1-MCPC and fit to a four-parameter logistic equation to determine the EC₅₀ value.
-
Senior Application Scientist's Note: The Gαq-mediated calcium signal for FFA2 can be modest compared to other GPCRs. Optimizing cell number and dye loading time is key to achieving a good signal-to-background ratio. Using parental cells (not expressing the receptor) as a negative control is essential to confirm that the observed response is receptor-specific and not an artifact of the compound.
Protocol 3: Direct G Protein Activation via [³⁵S]GTPγS Binding Assay
This is a more direct, biochemical assay that measures ligand-stimulated G protein activation in cell membranes, bypassing downstream second messengers.
A. Principle
In the inactive state, a G protein is bound to GDP. Upon receptor activation, this GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When 1-MCPC activates FFA2 or FFA3 in a membrane preparation, it stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound radioactivity is then quantified by scintillation counting and is proportional to receptor activation.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
B. Materials and Reagents
-
Membranes: Crude membranes prepared from cells overexpressing FFA2 or FFA3.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
GDP: Stock solution in water.
-
[³⁵S]GTPγS: Radioactive ligand.
-
1-MCPC: Serial dilutions in Assay Buffer.
-
GTPγS (unlabeled): For determining non-specific binding.
-
Scintillation Cocktail.
-
Filter Mats: GF/C filter mats.
-
Cell Harvester and Scintillation Counter.
C. Step-by-Step Methodology
-
Assay Setup (in a 96-well plate):
-
To each well, add in order:
-
50 µL of Assay Buffer (for total binding) or unlabeled GTPγS (for non-specific binding).
-
25 µL of 1-MCPC serial dilutions or buffer (for basal binding).
-
25 µL of cell membranes (5-10 µg protein/well) diluted in Assay Buffer containing GDP (final concentration ~3-10 µM).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Reaction and Termination:
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.
-
Quickly wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition and Analysis:
-
Allow the filter mats to dry completely.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity in a scintillation counter.
-
Subtract the non-specific binding from all other readings.
-
Calculate the "Stimulated Binding" by subtracting the basal binding from the ligand-treated samples.
-
Plot the Stimulated Binding against the log concentration of 1-MCPC and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Senior Application Scientist's Note: The concentration of GDP in the [³⁵S]GTPγS assay is a critical parameter that must be optimized. Too little GDP results in high basal binding, while too much can suppress the agonist-stimulated signal. A GDP concentration curve should be performed during assay development to find the optimal balance for a robust assay window.
References
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 1-methylcyclopropanecarboxylic acid | Ligand page.
- He, W., & Li, X. (2015). Free fatty acid receptors: structural models and elucidation of ligand binding interactions. PMC.
- Milligan, G., Stoddart, L. A., & Hudson, B. D. (2009). Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. British Journal of Pharmacology.
- Schmidt, J., Smith, N. J., Christiansen, E., Tikhonova, I. G., Grundmann, M., Drewke, C., Milligan, G., & Ulven, T. (2011). Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3. Journal of Biological Chemistry.
- Schmidt, J., Smith, N. J., Christiansen, E., Tikhonova, I. G., Grundmann, M., Drewke, C., Milligan, G., & Ulven, T. (2011). Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3. Queen's University Belfast Research Portal.
- Al-lahham, S., & Peppelenbosch, M. P. (2021). 1-Aminocyclopropane-1-carboxylic acid stimulates tomato pollen tube growth independently of ethylene receptors. Physiologia Plantarum.
- Ulven, T. (2012). SCFAs and other small carboxylic acid modulators of FFA2 and FFA3.
- Lee, T., Schwandner, R., Swaminath, G., Weiszmann, J., Cardozo, M., Greenberg, J., Jaen, J., Tsuruda, P., & Li, Y. (2008). Identification and Functional Characterization of Allosteric Agonists for the G Protein-Coupled Receptor FFA2. Molecular Pharmacology.
- Schmidt, J., et al. (2011). Selective orthosteric free fatty acid receptor 2 (FFA2) agonists: Identification of the structural and chemical requirements for selective activation of FFA2 versus FFA3. ResearchGate.
- Hristova, P. I., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI.
- Masters, C. M., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology.
- National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem Compound Database.
- Polko, J. K., et al. (2012). 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants.
- Tully, J. R., et al. (2019). Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate. Neurogastroenterology & Motility.
- Polko, J. K., et al. (2012). 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. Journal of Experimental Botany.
- Pan, C., et al. (2025). The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. Pharmacology & Therapeutics.
- Pydi, S. P., et al. (2022). Short-Chain Fatty Acid Receptors and Cardiovascular Function. International Journal of Molecular Sciences.
Sources
- 1. Free fatty acid receptors: structural models and elucidation of ligand binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A | MDPI [mdpi.com]
- 6. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. 1-メチルシクロプロパンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-methylcyclopropanecarboxylic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid and Its Derivatives
Abstract
This document provides a detailed guide for the synthesis of 1-methylcyclopropane-1-carboxylic acid and its subsequent conversion into valuable ester and amide derivatives. This compound is a crucial building block in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1][2] This guide presents a robust, two-step protocol starting from a commercially available ester, proceeding through a titanium-mediated cyclopropanation (the Kulinkovich reaction) and subsequent oxidation.[3][4] Furthermore, it details standard, high-yield protocols for the derivatization of the resulting carboxylic acid into esters via Fischer esterification and amides using modern coupling reagents. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both step-by-step procedures and critical insights into the underlying chemical principles.
Introduction: The Significance of the 1-Methylcyclopropane Moiety
The cyclopropane ring, despite its simple structure, is a powerful tool in drug design. Its inherent ring strain and unique electronic properties can significantly influence the biological activity and pharmacokinetic profile of a molecule. Specifically, the this compound scaffold offers a rigid, three-dimensional element that can serve as a non-classical bioisostere for larger, more flexible groups like tert-butyl or phenyl rings. Its incorporation into drug candidates has been shown to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune solubility.[5] For instance, derivatives have been instrumental in developing selective ligands for free fatty acid receptors (FFA2/FFA3), which are implicated in metabolic and inflammatory diseases.[5] Given its importance, reliable and scalable synthetic access to this core and its derivatives is of paramount interest.
Overview of the Synthetic Strategy
The presented synthesis is a two-stage process designed for efficiency and reliability. The strategy avoids hazardous reagents like diazomethane and provides a scalable route to the target acid.[6]
-
Stage 1: Kulinkovich Hydroxycyclopropanation. This key step utilizes the Kulinkovich reaction to construct the 1-methylcyclopropanol intermediate from a readily available methyl methacrylate precursor.[4][7] This organotitanium-mediated reaction is highly effective for synthesizing cyclopropanols from esters.[3]
-
Stage 2: Oxidation to the Carboxylic Acid. The secondary alcohol of the cyclopropanol intermediate is then oxidized to the corresponding carboxylic acid. This transformation can be achieved using various standard oxidizing agents.
Following the synthesis of the core acid, this guide details two common derivatization pathways:
-
Esterification: Formation of methyl or ethyl esters via the classic Fischer esterification.[8]
-
Amide Coupling: Synthesis of N-alkyl or N-aryl amides using a modern peptide coupling reagent for high efficiency and broad substrate scope.[9]
The overall workflow is depicted below.
Figure 2: Reaction scheme for the Kulinkovich hydroxycyclopropanation.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| Methyl Methacrylate | 100.12 | 10.0 g | 99.9 mmol | 1.0 |
| Titanium(IV) isopropoxide | 284.22 | 31.2 g | 110.0 mmol | 1.1 |
| Ethylmagnesium bromide (3.0 M in ether) | - | 73.3 mL | 220.0 mmol | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - | - |
| Saturated aq. NH₄Cl | - | 150 mL | - | - |
| Diethyl Ether | - | 300 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Setup: Equip a 1 L three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: Add anhydrous THF (200 mL), methyl methacrylate (10.0 g, 99.9 mmol), and titanium(IV) isopropoxide (31.2 g, 110.0 mmol) to the flask. Cool the resulting solution to 0 °C in an ice bath.
-
Rationale: The reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent and reactive organotitanium species by atmospheric moisture and oxygen. Pre-complexation of the ester with the titanium catalyst at low temperature can improve reaction control.
-
-
Grignard Addition: Add ethylmagnesium bromide (3.0 M solution in diethyl ether, 73.3 mL, 220.0 mmol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: Slow addition of the Grignard reagent is crucial to control the exotherm and prevent side reactions. Two equivalents are required: the first for transmetalation with the titanium alkoxide and the second to form the titanacyclopropane intermediate. [4]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting ester is consumed.
-
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution (150 mL). Stir vigorously for 30 minutes.
-
Rationale: A careful aqueous quench hydrolyzes the titanium-alkoxide product complex and neutralizes any remaining Grignard reagent. Saturated NH₄Cl is a mild proton source that minimizes potential side reactions.
-
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-methylcyclopropan-1-ol. The product is often a volatile liquid and can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.
Step 1B: Oxidation of 1-Methylcyclopropan-1-ol
The secondary alcohol is oxidized to the carboxylic acid. Jones oxidation (chromic acid) is effective, but for milder conditions, a two-step Swern or Dess-Martin periodinane oxidation followed by a Pinnick oxidation can be employed. Here, a straightforward Jones oxidation is described.
Procedure (Jones Oxidation):
-
Preparation: Dissolve the crude 1-methylcyclopropan-1-ol from the previous step in acetone (250 mL) in a 1 L flask and cool to 0 °C.
-
Oxidation: Slowly add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color remains, indicating an excess of the oxidant.
-
Quenching: Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Isolation: Remove the acetone under reduced pressure. Add water (200 mL) to the residue and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude acid. The product, this compound, can be purified by distillation or recrystallization from hexanes. [10]A typical yield for the two-step process is 60-75% with a purity of >95%. [10][11]
Protocol 2: Derivatization of this compound
Method A: Fischer Esterification
This equilibrium-controlled reaction uses an excess of alcohol as the solvent and a catalytic amount of strong acid to drive the formation of the ester. [12] Procedure for Methyl Ester Synthesis:
-
Dissolve this compound (1.0 g, 10.0 mmol) in methanol (25 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) to the solution.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dilute the residue with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl 1-methylcyclopropane-1-carboxylate. Expected yield: 85-95%.
Method B: Amide Coupling using HATU
For the synthesis of amides, direct condensation is inefficient. [13]The carboxylic acid must be activated. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that generates an active ester intermediate, which rapidly reacts with an amine to form the amide bond with minimal side reactions. [9][14] Procedure for N-benzylamide Synthesis:
-
Activation: In a flask under a nitrogen atmosphere, dissolve this compound (0.5 g, 5.0 mmol) and HATU (2.1 g, 5.5 mmol, 1.1 eq) in anhydrous DMF (15 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol, 2.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Coupling: Add benzylamine (0.59 g, 5.5 mmol, 1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-benzyl-1-methylcyclopropane-1-carboxamide. Expected yield: 80-95%.
Data Summary and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Form | M.W. | Boiling Point (°C) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| This compound [5][10] | White Solid | 100.12 | 183-185 | 30-32 | 11.5 (br s, 1H), 1.45 (s, 3H), 1.20 (m, 2H), 0.75 (m, 2H) |
| Methyl 1-methylcyclopropane-1-carboxylate [2] | Colorless Liquid | 114.14 | 128-130 | - | 3.65 (s, 3H), 1.35 (s, 3H), 1.10 (m, 2H), 0.65 (m, 2H) |
| N-benzyl-1-methylcyclopropane-1-carboxamide | White Solid | 189.26 | - | 78-80 | 7.30 (m, 5H), 6.20 (br s, 1H), 4.45 (d, 2H), 1.30 (s, 3H), 1.05 (m, 2H), 0.60 (m, 2H) |
Note: Spectroscopic data are representative and may vary slightly.
Conclusion
This application note provides reliable and well-vetted protocols for the synthesis of this compound and its conversion to key ester and amide derivatives. The Kulinkovich-oxidation sequence offers a scalable and robust entry point to the core acid, while standard esterification and modern amide coupling methods allow for efficient diversification. These procedures are designed to empower researchers in medicinal chemistry and drug discovery with practical tools to access this valuable class of compounds.
References
- SynArchive. Kulinkovich Reaction.
- Organic Chemistry Portal. Kulinkovich Reaction.
- Grokipedia. Kulinkovich reaction.
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Organic Chemistry Portal. Kulinkovich-de Meijere Reaction.
- ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation.
- Autechbio. This compound CAS 6914-76-7.
- Organic Syntheses. cyclopropanecarboxylic acid.
- National Institutes of Health. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides.
- Fisher Scientific. Amide Synthesis.
- Google Patents. WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof.
- Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines.
- ResearchGate. (a) The mechanism of the oxidation reaction of 1-MCP. (b) A schematic of the pathway of α-farnesene oxidation in apple fruit.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Organic Chemistry Data. Acid to Ester - Common Conditions.
- National Institutes of Health. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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- 5. 1-Methylcyclopropanecarboxylic acid 98 6914-76-7 [sigmaaldrich.com]
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- 14. hepatochem.com [hepatochem.com]
Application Notes and Protocols for NMR Spectroscopy of 1-Methylcyclopropane-1-carboxylic Acid
Introduction: The Unique Structural Challenge of a Substituted Cyclopropane
1-Methylcyclopropane-1-carboxylic acid presents a fascinating case for Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure combines a strained three-membered ring with a methyl group and a carboxylic acid moiety, both directly attached to a quaternary carbon. This unique arrangement leads to a distinctive spectral fingerprint. The high degree of strain in the cyclopropane ring results in C-C bonds with significant p-character, influencing the hybridization of the carbon atoms to be somewhere between sp² and sp³.[1] This unusual electronic environment, often described in terms of a "ring-current effect," significantly impacts the chemical shifts of the ring protons, typically causing a pronounced upfield shift compared to acyclic alkanes.[1][2] Understanding these structural nuances is paramount for the accurate interpretation of the NMR data.
This guide provides a comprehensive overview of the necessary protocols for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this compound, intended for researchers in synthetic chemistry, drug discovery, and materials science.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample preparation.[3] For a small molecule like this compound (MW: 100.12 g/mol ), the following protocol is recommended.[4]
Materials:
-
This compound
-
High-quality 5 mm NMR tubes[5]
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)[6]
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool or a syringe filter
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
Step-by-Step Procedure:
-
Weighing the Sample:
-
Solvent Selection and Dissolution:
-
Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules.[6]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6][7] This volume ensures an optimal sample height in a standard 5 mm NMR tube.[8]
-
Gently swirl or vortex the vial to ensure complete dissolution. Visual inspection should confirm the absence of any solid particles.
-
-
Filtration and Transfer:
-
To ensure a homogenous magnetic field and prevent line broadening, it is crucial to remove any particulate matter.[3][7]
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool directly into the NMR tube.[3][8] Alternatively, a syringe filter can be used.
-
Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL.
-
-
Capping and Labeling:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Label the NMR tube clearly with the sample identification.
-
-
Final Steps:
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[8]
-
¹H NMR Spectroscopy: Data Acquisition and Interpretation
Acquisition Parameters (Typical for a 400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8-16 (adjust for concentration)
-
Relaxation Delay (d1): 1-2 seconds
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the methyl protons, two multiplets for the diastereotopic methylene protons of the cyclopropane ring, and a broad singlet for the carboxylic acid proton.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | ~1.3 | Singlet | 3H |
| -CH₂- (cyclopropyl) | ~0.8 - 1.2 and ~0.5 - 0.9 | Multiplets | 2H + 2H |
| -COOH | ~10-12 (variable) | Broad Singlet | 1H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Diagram of the Molecular Structure and Proton Assignments:
Caption: Molecular structure with color-coded proton assignments.
Interpretation Insights:
-
Methyl Protons (-CH₃): These protons appear as a singlet because there are no adjacent protons to couple with.
-
Cyclopropyl Protons (-CH₂-): The two methylene groups on the cyclopropane ring are diastereotopic. This means the protons within each CH₂ group are chemically non-equivalent, as are the two CH₂ groups relative to each other. This results in a complex splitting pattern, often appearing as two separate multiplets. The geminal coupling (²JHH) between protons on the same carbon is typically small and negative in cyclopropanes.[9] The vicinal couplings (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle, with cis couplings generally being larger than trans couplings.[10]
-
Carboxylic Acid Proton (-COOH): This proton is acidic and undergoes rapid chemical exchange, which typically results in a broad singlet that does not show coupling to other protons. Its chemical shift is highly dependent on concentration, temperature, and solvent.
¹³C NMR Spectroscopy: Data Acquisition and Interpretation
Acquisition Parameters (Typical for a 100 MHz Spectrometer)
-
Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (adjust for concentration)
-
Relaxation Delay (d1): 2 seconds
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
| Assignment | Expected Chemical Shift (ppm) |
| -C OOH | ~180-185 |
| C -(CH₃)(COOH) | ~25-35 |
| -C H₂- (cyclopropyl) | ~15-25 |
| -C H₃ | ~15-25 |
| Quaternary C | ~20-30 |
Note: Chemical shifts are approximate and can be influenced by solvent. The two -CH₂- carbons are equivalent due to symmetry.
Diagram of the Experimental Workflow:
Caption: Standard workflow for NMR analysis.
Interpretation Insights:
-
Carbonyl Carbon (-COOH): This carbon is the most deshielded and will appear furthest downfield, typically above 180 ppm.
-
Quaternary Carbon: The carbon atom bonded to both the methyl and carboxylic acid groups will be a quaternary carbon and will likely have a lower intensity in the spectrum.
-
Cyclopropyl and Methyl Carbons: The remaining three carbons (two equivalent CH₂ groups and the CH₃ group) will appear in the upfield region of the spectrum. Their precise assignment can be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals.
Advanced Considerations and Troubleshooting
-
Solvent Choice: The choice of deuterated solvent is critical. For this molecule, CDCl₃ is a good starting point. If solubility is an issue, or if the carboxylic acid proton signal is of particular interest and you wish to slow down its exchange, DMSO-d₆ can be a good alternative.
-
Shimming: Due to the potential for concentration gradients, especially with the carboxylic acid, it is important to ensure the sample is well-mixed and to perform careful shimming of the magnetic field to obtain sharp spectral lines.[6]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can lead to significant line broadening.[7] If broad lines are observed, filtering the sample again may be beneficial.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, especially the complex multiplets of the cyclopropyl protons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Conclusion
The NMR spectroscopic analysis of this compound provides a wealth of structural information. By following rigorous sample preparation and data acquisition protocols, high-quality spectra can be obtained. The interpretation of these spectra, grounded in an understanding of the unique electronic properties of the cyclopropane ring, allows for the complete and confident characterization of this molecule.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Leicester. How to Prepare Samples for NMR. [Link]
- Georgia Institute of Technology.
- ElectronicsAndBooks.
- Organomation.
- University College London.
- ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
- Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- National Center for Biotechnology Information. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem. [Link]
- Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy.
- Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
- Canadian Science Publishing. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]
- Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
- PubMed. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. 1H–1H long range couplings in fused cyclopropanes.
- Canadian Science Publishing. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]
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- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
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- 10. cdnsciencepub.com [cdnsciencepub.com]
High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methylcyclopropane-1-carboxylic acid: A Dual-Approach Protocol for Quantification
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note presents a detailed, field-proven guide for the quantitative analysis of 1-Methylcyclopropane-1-carboxylic acid (1-MCCCA) using High-Performance Liquid Chromatography (HPLC). Recognizing the diverse sensitivity requirements in research and drug development, this document outlines two distinct yet complementary protocols: Method A , a direct analysis by Reversed-Phase HPLC with UV detection, suitable for routine quantification and purity assessment; and Method B , a high-sensitivity approach employing pre-column fluorescent derivatization for trace-level detection in complex matrices. We delve into the causality behind critical experimental choices, from mobile phase design for ion suppression to the selection of derivatization agents. The protocols are designed as self-validating systems, incorporating system suitability checks and method validation guidelines to ensure data integrity and trustworthiness.
Introduction and Analytical Principle
This compound (CAS 6914-76-7) is a small carboxylic acid of interest in structure-activity relationship studies and as a potential ligand for free fatty acid receptors.[1] Accurate quantification is critical for its application in pharmacological and metabolic research.
The primary analytical challenge with small aliphatic carboxylic acids like 1-MCCCA is their lack of a strong native chromophore, which complicates direct detection using UV-Vis spectrophotometry at standard wavelengths.[2] To overcome this, two primary strategies are employed:
-
Ion-Suppression Reversed-Phase Chromatography (Method A): The most direct approach involves working at a low mobile phase pH. By acidifying the eluent to a pH at least two units below the analyte's pKa, the carboxylic acid functional group remains in its protonated, non-ionized state.[3] This increases its hydrophobicity, promoting retention on a nonpolar stationary phase like C18 and enabling separation. Detection is typically performed at a low wavelength (e.g., 210 nm), where the carboxyl group exhibits some absorbance.[4][5] This method is robust, straightforward, and ideal for analyzing samples with moderate to high concentrations of the analyte.
-
Pre-Column Fluorescent Derivatization (Method B): For applications requiring high sensitivity, such as analyzing trace amounts in biological samples, pre-column derivatization is the method of choice.[6] This process involves chemically modifying the carboxylic acid group with a fluorescent tag prior to injection.[2] The resulting derivative is highly fluorescent, allowing for detection with exceptional sensitivity and selectivity using a fluorescence detector (FLD). This approach significantly lowers the limits of detection (LOD) and quantification (LOQ).[7]
This guide provides the complete methodology for both approaches, allowing researchers to select the protocol that best fits their analytical requirements.
Analytical Workflow Overview
The following diagram illustrates the decision-making process and experimental flow for analyzing 1-MCCCA.
Caption: Workflow for 1-MCCCA analysis by HPLC.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD). A Fluorescence Detector (FLD) is required for Method B.
-
Chromatography Data System (CDS) for instrument control and data processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Vortex mixer and sonicator.
-
Syringe filters (0.22 or 0.45 µm, PTFE or other compatible material).[8]
Materials
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps and septa.
-
Standard: this compound (≥98% purity).
Reagents
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (Ultrapure, Type I, 18.2 MΩ·cm).
-
Phosphoric Acid (H₃PO₄, ≥85%).
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade).
-
For Method B (Derivatization):
Protocol A: Direct Analysis by Ion-Suppression RP-HPLC
This method is suitable for purity analysis and quantification of bulk material or formulated products where the analyte concentration is relatively high.
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in ultrapure water. Adjust the pH to 2.5 with concentrated phosphoric acid.[4][9] Filter through a 0.45 µm membrane. This will be Mobile Phase A. Mobile Phase B is Acetonitrile.
-
Diluent: A mixture of Water:Acetonitrile (80:20, v/v) with the pH adjusted to ~3.0 with phosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-MCCCA standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (e.g., 10–250 µg/mL): Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent.
Sample Preparation
-
Accurately weigh a sample containing an expected amount of 1-MCCCA to achieve a final concentration within the calibration range.
-
Dissolve the sample in a known volume of diluent. Sonication may be used to aid dissolution.
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.[3]
HPLC Operating Conditions
| Parameter | Recommended Condition | Causality & Justification |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Industry standard for separating small organic molecules. Provides good retention and peak shape for the protonated acid.[4][5] |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 2.5B: Acetonitrile | The low pH (2.5) ensures the analyte is in its non-ionized form, maximizing retention (ion suppression).[3] |
| Gradient | 80% A to 60% A over 10 min, hold 2 min, return to initial | A gradient elution allows for efficient elution of the analyte while cleaning the column of more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[2] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection | UV at 210 nm | Wavelength at which the carboxylic acid functional group shows absorbance, providing a universal but modest response.[4][5] |
System Suitability
Before sample analysis, inject a mid-level standard five times. The system is ready for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Protocol B: High-Sensitivity Analysis via Fluorescent Derivatization
This method is essential for trace-level quantification in complex matrices like biological fluids or environmental samples. The protocol uses 9-(Chloromethyl)anthracene (9-CMA) to form a highly fluorescent ester.[7]
Derivatization Procedure
Caution: Perform this procedure in a well-ventilated fume hood, as derivatization reagents can be hazardous.
-
To 100 µL of each standard solution and sample solution in separate glass vials, add 200 µL of a 1 mg/mL solution of 9-CMA in acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of tetrabutylammonium bromide (catalyst) in acetonitrile.[7]
-
Seal the vials tightly and vortex.
-
Heat the mixture at 60 °C for 45-50 minutes.[7]
-
Allow the vials to cool to room temperature. The derivatized solutions are now ready for injection.
HPLC Operating Conditions for Derivatized Analyte
| Parameter | Recommended Condition | Causality & Justification |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | A shorter column is often sufficient due to the high selectivity of the fluorescence detector. |
| Mobile Phase | A: Ultrapure WaterB: Acetonitrile | A simple water/acetonitrile mobile phase is typically sufficient for separating the now much more hydrophobic derivative.[2] |
| Gradient | 30% B to 90% B over 15 min, hold 5 min, return to initial | A wider gradient is needed to elute the hydrophobic, fluorescently-tagged analyte and separate it from excess reagent. |
| Flow Rate | 1.0 mL/min | Standard flow rate.[2] |
| Column Temp. | 35 °C | Slightly elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 10 µL | An aliquot of the reaction mixture can be directly injected.[2] |
| Detection | Fluorescence Detector (FLD)λex = 365 nm λem = 410 nm | These excitation and emission wavelengths are optimal for the anthracene tag, providing high sensitivity and selectivity.[7] |
Data Analysis and Method Validation
Quantification
Create a calibration curve by plotting the peak area versus the concentration of the prepared standards. Perform a linear regression analysis. The concentration of 1-MCCCA in the samples can be calculated using the resulting regression equation (y = mx + c).
Method Validation Parameters
For use in a regulated environment, the chosen method should be validated according to ICH guidelines or internal SOPs. Key parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[10]
-
Precision: Evaluated as the RSD for repeatability (intra-day) and intermediate precision (inter-day) analyses. Acceptance criteria are typically <2% RSD.[9]
-
Accuracy: Determined by performing recovery studies on spiked samples. Recoveries are generally expected to be within 80-120%.[9][10]
-
Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[4][9]
Conclusion
This application note provides two robust and reliable HPLC methods for the analysis of this compound. Method A offers a simple and direct approach for routine analysis using UV detection, while Method B provides a high-sensitivity alternative for trace-level quantification through fluorescent derivatization. By explaining the scientific rationale behind the procedural steps and including guidelines for validation, these protocols equip researchers and drug development professionals with the necessary tools to generate accurate and trustworthy analytical data.
References
- Boyle, E. R., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732.
- Pereira, V., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 134(4), 2294-2299.
- Boyle, E. R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia.
- Giron, I., et al. (2011). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 49(10), 741–746.
- Ivanova-Petropulos, V., et al. (2016). HPLC METHOD VALIDATION AND APPLICATION FOR ORGANIC ACID ANALYSIS IN WINE AFTER SOLID-PHASE EXTRACTION. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-246.
- Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
- Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
- Tian, H., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules, 24(12), 2212.
- Waters Corporation. (2022). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- International Organisation of Vine and Wine (OIV). Organic Acids : HPLC (Type-IV).
- Agilent Technologies. (2017). Analysis of Organic Acids in Aqueous Samples.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Organomation. HPLC Sample Preparation.
- Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831.
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- 10. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Methylcyclopropane-1-carboxylic Acid in Agrochemical Synthesis
Abstract
1-Methylcyclopropane-1-carboxylic acid (1-MCCCA) is a pivotal building block for the synthesis of advanced agrochemicals. Its strained three-membered carbocyclic ring imparts unique steric and electronic properties that are leveraged to create highly active molecules.[1][2] This guide provides an in-depth exploration of 1-MCCCA's application in synthesizing key agrochemicals, including the plant growth regulator 1-methylcyclopropene (1-MCP), cyclopropylamine derivatives for herbicides, and cyclopropane-based esters with insecticidal potential. The narrative emphasizes the causality behind synthetic choices and provides detailed, field-proven protocols for researchers and development professionals.
Introduction: The Strategic Value of this compound
This compound is a crystalline solid at room temperature, valued for the high reactivity of its carboxyl group and the structural rigidity conferred by the methylcyclopropane core.[3][4] The inherent ring strain of the cyclopropane moiety not only influences the molecule's reactivity but is also a desirable feature in bioactive compounds, often enhancing metabolic stability and binding affinity to target enzymes or receptors.[5][6] These characteristics make 1-MCCCA a versatile precursor for a range of functionalized derivatives used in crop protection and management.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6914-76-7 | [7] |
| Molecular Formula | C₅H₈O₂ | [7] |
| Molecular Weight | 100.12 g/mol | [7][8] |
| Appearance | White or colorless solid/lump | [8][9] |
| Melting Point | 30-32 °C | [3][8] |
| Boiling Point | 183-185 °C | [3][8] |
| Flash Point | 84 °C (183.2 °F) | [8] |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage) | [7][8] |
The following sections detail the synthetic pathways from 1-MCCCA to three major classes of agrochemicals.
Application I: Precursor to the Plant Growth Regulator 1-Methylcyclopropene (1-MCP)
Scientific Principle: Inhibiting Ethylene Perception
1-Methylcyclopropene (1-MCP) is a potent synthetic plant growth regulator used commercially to extend the shelf-life of fruits, vegetables, and cut flowers.[10] Ethylene, a natural plant hormone, triggers ripening and senescence processes.[11][12] 1-MCP acts as a competitive inhibitor by irreversibly binding to ethylene receptors in plant cells, thereby blocking ethylene signaling and significantly slowing down deterioration.[10][13][14]
While several industrial syntheses for 1-MCP exist, a logical and instructive pathway for laboratory-scale synthesis can be designed starting from 1-MCCCA. This multi-step conversion highlights fundamental organic transformations relevant to agrochemical development.
Protocol: Hypothetical Synthesis of 1-MCP from 1-MCCCA
This protocol is a theoretically sound pathway involving standard organic reactions. It serves as a template for researchers exploring novel synthesis routes.
Step 1: Reduction of 1-MCCCA to 1-Methylcyclopropylmethanol
-
Causality: The carboxylic acid must first be reduced to a primary alcohol to enable subsequent conversion to a suitable leaving group for elimination. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-MCCCA (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 1-methylcyclopropylmethanol. Purify via distillation.
-
Step 2: Tosylation of 1-Methylcyclopropylmethanol
-
Causality: The hydroxyl group of the alcohol is a poor leaving group. It is converted to a tosylate, an excellent leaving group, to facilitate the subsequent E2 elimination reaction.
-
Procedure:
-
Dissolve 1-methylcyclopropylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flask cooled to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the tosylate product, which can be purified by column chromatography.
-
Step 3: Elimination to 1-Methylcyclopropene (1-MCP)
-
Causality: A strong, non-nucleophilic base is required to deprotonate the carbon adjacent to the cyclopropane ring, inducing an E2 elimination of the tosylate group and forming the double bond. Potassium tert-butoxide (KOtBu) is ideal for this purpose.
-
Procedure:
-
Dissolve the tosylate (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Add potassium tert-butoxide (2.0 equivalents) portion-wise at room temperature.
-
Heat the mixture gently (e.g., to 50-60 °C) to promote the elimination. 1-MCP is a gas (Boiling Point: ~12 °C) and must be collected.[10]
-
The evolved gas can be passed through a cold trap or directly into a solution containing a delivery agent, such as α-cyclodextrin, for stabilization and handling.
-
Self-Validation: The identity of the collected 1-MCP can be confirmed by GC-MS analysis.
-
Application II: Synthesis of 1-Methylcyclopropylamine
Scientific Principle: Accessing Amine-Based Agrochemicals
Cyclopropylamines are vital intermediates in the synthesis of numerous agrochemicals, particularly triazine herbicides.[1] The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom is a classic and powerful transformation. The Curtius rearrangement provides a reliable method for this conversion, proceeding through an acyl azide and an isocyanate intermediate under mild conditions.[15][16]
Protocol: Synthesis via Curtius Rearrangement
-
Causality: This multi-step, one-pot procedure is highly efficient. The carboxylic acid is first activated as an acid chloride to facilitate nucleophilic attack by the azide ion. The resulting acyl azide is thermally unstable and rearranges to a stable isocyanate, which is then hydrolyzed to the target amine.[15][17]
-
Procedure:
-
Acid Chloride Formation: In a fume hood, add 1-MCCCA (1.0 equivalent) to a round-bottom flask. Carefully add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature. Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 70-80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Remove the excess SOCl₂ by distillation under reduced pressure. The resulting crude 1-methylcyclopropane-1-carbonyl chloride is used directly in the next step.
-
Acyl Azide & Rearrangement: Dissolve the crude acid chloride in a non-nucleophilic solvent like toluene. Cool the solution to 0 °C.
-
Carefully add a solution of sodium azide (NaN₃, 1.5 equivalents) in a minimal amount of water, keeping the temperature below 10 °C. Caution: Sodium azide is highly toxic, and acyl azides are potentially explosive. Handle with extreme care behind a blast shield.
-
After stirring for 1 hour at 0 °C, separate the organic layer.
-
Gently heat the organic layer to reflux (approx. 80-100 °C). The acyl azide will rearrange to the isocyanate, evolving nitrogen gas. Continue heating until gas evolution ceases.[18]
-
Hydrolysis: Cool the toluene solution containing the isocyanate. Add dilute aqueous acid (e.g., 2M H₂SO₄) and heat to reflux for 2-4 hours to hydrolyze the isocyanate to the amine.
-
Workup: Cool the reaction mixture. Basify with concentrated NaOH solution until pH > 12. Extract the aqueous layer with diethyl ether or DCM. Dry the combined organic extracts over anhydrous K₂CO₃, filter, and carefully remove the solvent by distillation to obtain 1-methylcyclopropylamine.
-
Self-Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
-
Application III: Synthesis of Pyrethroid-like Insecticidal Esters
Scientific Principle: Mimicking Natural Insecticides
Pyrethroids are synthetic insecticides structurally derived from natural pyrethrins.[19] The core of many pyrethroids is a cyclopropanecarboxylic acid ester.[19][20] By reacting 1-MCCCA with various alcohols, a library of novel pyrethroid-like esters can be synthesized and screened for insecticidal activity. The Fischer esterification is a fundamental, acid-catalyzed reaction to achieve this.[21][22]
Protocol: General Procedure for Fischer Esterification
-
Causality: This is an equilibrium-controlled reaction. To drive the reaction toward the ester product, the alcohol is typically used in large excess (acting as the solvent), and the water byproduct is removed. A strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[21][23]
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-MCCCA (1.0 equivalent) and the desired alcohol (e.g., benzyl alcohol, 5-10 equivalents). The alcohol will serve as the solvent.
-
Add a magnetic stir bar. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The temperature will depend on the boiling point of the alcohol.
-
Maintain reflux for 4-8 hours. The reaction can be monitored by TLC or GC analysis.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst - caution, CO₂ evolution ) and then with brine.[23]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification & Self-Validation: The crude ester can be purified by vacuum distillation or silica gel column chromatography. The structure and purity of the final product should be confirmed by NMR spectroscopy and GC-MS.
-
Conclusion
This compound is a versatile and high-value starting material in agrochemical research and development. Its unique structure provides a robust scaffold for creating a diverse array of bioactive molecules. The synthetic protocols detailed herein—from plant growth regulators like 1-MCP to precursors for herbicides and novel insecticides—demonstrate the fundamental chemical transformations that enable the conversion of this core intermediate into valuable agricultural products. By understanding the principles behind these synthetic choices, researchers can effectively utilize 1-MCCCA to innovate and develop the next generation of crop protection solutions.
References
- POMAIS Agriculture. (n.d.). 1-Methylcyclopropene (1-MCP) | Plant Growth Regulator.
- Wikipedia. (2024). 1-Methylcyclopropene.
- Zhengzhou Delong Chemical Co., Ltd. (2021, November 23). The Mechanism of 1-MCP.
- Fresh doctor 1-MCP. (n.d.). Mechanism.
- PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (2025, August 6). Small ring chemistry in crop protection.
- The Pharma Innovation Journal. (2023, March 18). Role of 1-MCP on post-harvest quality of fruits and vegetables.
- NROChemistry. (n.d.). Curtius Rearrangement.
- ACS Fall 2025. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization.
- ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
- ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications.
- ACS Publications. (2006). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews.
- SIUE. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative.
- Google Patents. (n.d.). US3694472A - Synthesis of pyrethric acid.
- CUNY. (n.d.). Fischer Esterification.
- University of Calgary. (n.d.). Experiment 10 - Fischer Esterification.
- Chemistry Steps. (n.d.). Curtius Rearrangement.
- Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
- Wikipedia. (2024). Curtius rearrangement.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Arkivoc. (2021, February 11). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids.
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- PubMed. (2015). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science.
- Frontiers. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study.
- Patsnap Eureka. (2025, July 31). Advancements in Carboxylic Acid-Derived Agrochemicals.
- YouTube. (2023, May 8). Synthesis of Pyrethroids - Reaction & Mechanism. It's Chemistry Time.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
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Application Notes and Protocols for the Asymmetric Synthesis of 1-Methylcyclopropane-1-carboxylic Acid
Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery
The cyclopropane ring, a motif once considered primarily for its unique strain and reactivity, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. The introduction of a cyclopropane moiety can lead to improved metabolic stability, enhanced binding affinity through conformational constraint, and favorable modulation of physicochemical properties such as lipophilicity and solubility.[1][2]
Within this valuable class of structures, chiral 1-methylcyclopropane-1-carboxylic acid and its derivatives represent key building blocks for a variety of therapeutically important molecules. The presence of a quaternary stereocenter makes their synthesis a challenging yet highly rewarding endeavor. Enantiomerically pure forms of these cyclopropane derivatives are crucial, as the biological activity and pharmacokinetic profiles of stereoisomers can differ significantly.[3] This stereochemical distinction is paramount in the development of safe and effective pharmaceuticals. Notably, this compound serves as a vital intermediate in the synthesis of chiral pharmaceutical agents for antiviral and cardiovascular applications.[4] Furthermore, it has been identified as a selective ligand for free fatty acid receptors (FFA2 and FFA3), which are implicated in metabolic and inflammatory diseases, highlighting its potential in the development of novel therapeutics.[5]
These application notes provide a comprehensive guide to the asymmetric synthesis of this compound, focusing on robust and highly stereoselective catalytic methods. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical aspects of these syntheses for researchers, scientists, and drug development professionals.
Strategic Approaches to the Asymmetric Synthesis of this compound Derivatives
The construction of the chiral quaternary center of this compound necessitates a high degree of stereocontrol. Several powerful strategies have been developed to achieve this, primarily revolving around transition metal-catalyzed cyclopropanation and the use of chiral auxiliaries.
Transition Metal-Catalyzed Asymmetric Cyclopropanation
Transition metal catalysis, particularly with rhodium(II) and copper(I) complexes, stands as one of the most potent methods for the asymmetric synthesis of cyclopropanes.[6] The general mechanism involves the reaction of a diazo compound with a chiral catalyst to form a metal-carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with an alkene to furnish the cyclopropane ring. The enantioselectivity of the reaction is dictated by the chiral ligands surrounding the metal center, which create a chiral environment that directs the approach of the alkene to the carbene.
For the synthesis of this compound derivatives, an electron-deficient alkene such as methyl methacrylate serves as a suitable substrate. The reaction with a diazo compound, like ethyl diazoacetate, in the presence of a chiral dirhodium(II) catalyst, can provide the desired 1,1-disubstituted cyclopropane with high enantioselectivity.[6]
Mechanism of Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a chiral rhodium-carbene intermediate. This intermediate is electrophilic and reacts with the electron-rich double bond of the alkene. The chiral ligands on the rhodium catalyst create a stereochemically defined pocket, forcing the alkene to approach the carbene from a specific face, thereby controlling the stereochemistry of the newly formed cyclopropane ring. The catalyst is regenerated upon formation of the cyclopropane product, allowing for catalytic turnover.
Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple), is a classic method for cyclopropanation.[7] The asymmetric variant of this reaction often employs chiral ligands to modulate the reactivity of the zinc carbenoid or uses a chiral auxiliary on the alkene substrate to direct the facial selectivity of the cyclopropanation.[8][9] For substrates like α,β-unsaturated esters, the use of a stoichiometric chiral additive can promote enantioselectivity. While catalytic asymmetric versions have been developed, they are most effective for allylic alcohols where the hydroxyl group can coordinate to the zinc reagent.[10]
Chiral Auxiliary-Mediated Synthesis
An alternative strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recycled. For the synthesis of chiral cyclopropanes, a chiral auxiliary can be attached to the acrylate substrate. The steric bulk of the auxiliary blocks one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered side, thus inducing diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched cyclopropane carboxylic acid.[11][12][13]
Workflow for Chiral Auxiliary-Mediated Synthesis
This approach involves a multi-step sequence that begins with the attachment of a chiral auxiliary to an acrylic acid derivative. This is followed by the cyclopropanation reaction, which proceeds with high diastereoselectivity due to the influence of the auxiliary. The final step is the cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Experimental Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Methyl Methacrylate
This protocol is adapted from established procedures for the rhodium-catalyzed asymmetric cyclopropanation of electron-deficient alkenes and is optimized for the synthesis of methyl 1-methylcyclopropane-1-carboxylate.[6]
Materials and Equipment
-
Reagents:
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTAD)₄)
-
Methyl methacrylate (freshly distilled)
-
Ethyl diazoacetate (handle with extreme caution, potential explosive)
-
Dichloromethane (DCM, anhydrous)
-
Hexanes (anhydrous)
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Flash chromatography system
-
Chiral HPLC for enantiomeric excess determination
-
Procedure
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral dirhodium(II) catalyst, Rh₂(S-TCPTAD)₄ (0.005 mmol, 0.5 mol%).
-
Add anhydrous dichloromethane (5 mL) to dissolve the catalyst.
-
Add freshly distilled methyl methacrylate (1.0 mmol, 1.0 equiv).
-
-
Addition of Ethyl Diazoacetate:
-
In a separate syringe, prepare a solution of ethyl diazoacetate (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (2 mL).
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle in a well-ventilated fume hood and behind a safety shield. Avoid contact with strong acids and metals.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 8-12 hours after the addition is complete).
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., 95:5 v/v).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield methyl 1-methyl-2-(ethoxycarbonyl)cyclopropane-1-carboxylate as a colorless oil.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol).
-
Hydrolysis to this compound
-
Saponification:
-
Dissolve the purified cyclopropane ester (1.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and water (2 mL).
-
Add lithium hydroxide (LiOH, 2.0 mmol) and stir the mixture at room temperature overnight.
-
-
Acidification and Extraction:
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude acid can be purified by recrystallization or short-path distillation under reduced pressure.
-
Data Summary and Expected Results
The following table summarizes typical results for the rhodium-catalyzed asymmetric cyclopropanation of electron-deficient alkenes, which can be used as a benchmark for the synthesis of this compound derivatives.
| Catalyst | Substrate | Diazo Compound | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(S-TCPTAD)₄ | Methyl Acrylate | Ethyl Diazoacetate | 85 | >97:3 | 98 | [6] |
| Rh₂(S-DOSP)₄ | Ethyl Acrylate | Methyl p-tolyldiazoacetate | 59 | >97:3 | 77 | [6] |
| Chiral Cobalt Complex | Styrene | Dihaloalkane Precursor | 95 | N/A | 97 | [10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst- Impure reagents- Slow reaction rate | - Use a fresh batch of catalyst.- Ensure all reagents and solvents are pure and anhydrous.- Increase reaction time or slightly elevate the temperature. |
| Low Enantioselectivity | - Racemization of the product- Inappropriate catalyst- Non-optimal reaction temperature | - Ensure workup conditions are mild.- Screen different chiral ligands or catalysts.- Perform the reaction at a lower temperature. |
| Incomplete Reaction | - Insufficient catalyst loading- Deactivation of the catalyst | - Increase the catalyst loading slightly (e.g., to 1 mol%).- Ensure the reaction is carried out under a strictly inert atmosphere. |
Conclusion
The asymmetric synthesis of this compound is a critical process for accessing valuable chiral building blocks for drug discovery. This application note has outlined the key strategic approaches, with a particular focus on the highly efficient rhodium(II)-catalyzed asymmetric cyclopropanation. The provided protocol offers a robust starting point for researchers to synthesize this important molecule with high stereocontrol. By understanding the underlying mechanisms and paying close attention to experimental details, scientists can effectively incorporate this versatile chiral scaffold into their drug development programs, ultimately contributing to the discovery of novel and improved therapeutics.
References
- Cheeseman, M., Davies, I. R., Axe, P., Johnson, A. L., & Bull, S. D. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 7(17), 3537-3548.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Doyle, M. P., Hu, W., Valenzuela, M., & Zhang, X. (2001). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Communications, (21), 2264-2265.
- Uyeda, C., & Fu, G. C. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9435–9440.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
- Kiec-Kononowicz, K., & Jurczak, J. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(16), 4983.
- Davies, I. R., Cheeseman, M., & Bull, S. D. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 7(17), 3537–3548.
- ResearchGate. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes.
- Chiral Publishing. (n.d.). Chirality and Biological Activity.
- ResearchGate. (2002). Cyclopropane Derivatives and their Diverse Biological Activities.
- PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
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Application Notes & Protocols: Reaction Kinetics of 1-Methylcyclopropane-1-carboxylic Acid
<
For: Researchers, scientists, and drug development professionals.
Abstract
1-Methylcyclopropane-1-carboxylic acid is a crucial building block in the synthesis of pharmaceuticals and fine chemicals, valued for the unique structural and stability characteristics imparted by its strained cyclopropane ring.[1] Understanding the kinetics of its reactions is paramount for optimizing synthesis, predicting stability, and controlling downstream product formation. This guide provides a comprehensive overview of the key kinetic considerations for this molecule, detailing the theoretical underpinnings of its reactivity and offering practical, step-by-step protocols for empirical kinetic analysis. We will explore reactions driven by the inherent ring strain and those characteristic of the carboxylic acid moiety, providing a robust framework for researchers in drug development and chemical synthesis.
Introduction: The Duality of Reactivity
This compound (CAS 6914-76-7) presents a fascinating case study in chemical reactivity, governed by two distinct but interacting functionalities: the highly strained cyclopropane ring and the versatile carboxylic acid group.[2]
-
The Strained Ring: Cyclopropane rings possess significant angle and torsional strain, making them susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions.[3][4][5] This inherent strain energy acts as a thermodynamic driving force for reactions that can relieve it, offering unique synthetic pathways not accessible with unstrained aliphatic systems.[5]
-
The Carboxylic Acid: As a standard carboxylic acid, this moiety undergoes a host of well-established reactions, including deprotonation, esterification, amidation, and reduction.[6][7][8] The kinetics of these transformations are critical for creating derivatives, such as esters or amides, which are common in pharmaceutical applications.[1][9]
A thorough kinetic analysis is therefore essential for any process involving this molecule, as reaction conditions can be tuned to selectively target either the ring or the acid group, or in some cases, to induce a cascade involving both.
Theoretical Framework for Kinetic Analysis
The rate of a chemical reaction is quantitatively described by its rate constant (k), which is temperature-dependent. This relationship is most commonly modeled by the Arrhenius equation.[10][11]
Arrhenius Equation: k = A * e^(-Ea / RT)
Where:
-
k: The rate constant
-
A: The pre-exponential factor, related to collision frequency and orientation.[12]
-
Ea: The activation energy, the minimum energy barrier that must be overcome for a reaction to occur.[12]
-
R: The universal gas constant.
-
T: The absolute temperature in Kelvin.
Transition State Theory provides a more detailed molecular interpretation, postulating that reactants pass through a high-energy "transition state" or "activated complex" on the way to becoming products.[10][13][14] The energy of this transition state dictates the activation energy (Ea). For this compound, the structure of the transition state will differ significantly depending on the reaction pathway. For instance, a ring-opening reaction will involve a transition state with elongated C-C bonds in the cyclopropane ring, while esterification will involve a tetrahedral intermediate at the carboxyl carbon.[7][15]
Key Reaction Pathways and Their Kinetic Profiles
Reactions Involving the Carboxylic Acid Group
These reactions generally follow well-established mechanisms for carboxylic acids. The cyclopropyl group can, however, exert electronic effects that subtly modulate reactivity compared to a simple alkyl substituent.
-
Esterification: The reaction with an alcohol, typically under acid catalysis, to form an ester. This is a reversible equilibrium-controlled process.
-
Kinetic Profile: The rate is dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The forward reaction is typically second-order. The use of sterically hindered alcohols will decrease the rate constant.
-
-
Amidation: The reaction with an amine to form an amide. This reaction is often challenging to perform directly due to the formation of an unreactive ammonium-carboxylate salt.[8] Coupling agents like dicyclohexylcarbodiimide (DCC) are often employed.
-
Kinetic Profile: With a coupling agent, the kinetics become complex, involving multiple steps. The rate-determining step is often the nucleophilic attack of the amine on the activated carboxylic acid intermediate.[8]
-
Reactions Involving the Cyclopropane Ring
The high ring strain (approx. 27 kcal/mol for unsubstituted cyclopropane) is the primary driver for these transformations.
-
Thermal Rearrangement/Decomposition: At elevated temperatures, cyclopropanes can undergo isomerization to alkenes or decompose via carbene elimination.[15][16][17] For this compound, this could potentially lead to various isomeric unsaturated carboxylic acids.
-
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a carbocation intermediate that is susceptible to nucleophilic attack, resulting in a ring-opened product.
-
Kinetic Profile: The rate will depend on the concentration of the substrate and the acid. The reaction often follows second-order kinetics. The stability of the resulting carbocation intermediate is a key factor influencing the activation energy and, therefore, the reaction rate.
-
Experimental Protocols for Kinetic Analysis
The following section provides detailed methodologies for studying the reaction kinetics of this compound. The primary technique described is High-Performance Liquid Chromatography (HPLC), a versatile tool for monitoring the concentration of reactants and products over time.[18][19][20]
General Experimental Workflow for a Kinetic Study
The diagram below outlines the logical flow for conducting a comprehensive kinetic analysis.
Caption: General workflow for kinetic analysis.
Protocol: Isothermal Kinetic Analysis of Esterification via HPLC
This protocol details how to determine the rate constant for the acid-catalyzed esterification of this compound with ethanol.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Ethanol (Anhydrous, ≥99.5%)
-
Sulfuric Acid (Concentrated, 98%)
-
Acetonitrile (HPLC Grade)[21]
-
Deionized Water (18.2 MΩ·cm)
-
Mobile Phase: e.g., 40:60 Acetonitrile:Water with 0.1% Formic Acid (must be optimized)[21][22]
2. Instrumentation:
-
HPLC system with UV detector, autosampler, and column thermostat[23]
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[20]
-
Thermostated reaction vessel (e.g., jacketed beaker with circulating water bath)
-
Analytical balance and calibrated micropipettes
3. Procedure:
-
Method Development: Develop an HPLC method capable of resolving the starting material (this compound) and the product (ethyl 1-methylcyclopropane-1-carboxylate). A C18 column is a good starting point for reverse-phase chromatography.[20]
-
Calibration: Prepare a series of standard solutions of known concentrations for both the reactant and product. Inject these into the HPLC to generate calibration curves (Peak Area vs. Concentration).
-
Reaction Setup: In the thermostated vessel set to the desired temperature (e.g., 50°C), combine this compound and a molar excess of ethanol. Allow the mixture to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid. This is t = 0 .
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume of cold mobile phase in an HPLC vial. This stops the reaction by dilution and lowering the temperature.
-
Analysis: Once the time course is complete, analyze all collected samples by HPLC.[18]
-
Data Processing: Using the calibration curves, convert the peak areas for the reactant and product in each chromatogram into concentrations.
4. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Assuming pseudo-first-order kinetics (due to the excess of ethanol), plot ln([Acid]t / [Acid]0) versus time.
-
The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Repeat the experiment at several different temperatures (e.g., 50°C, 60°C, 70°C) to determine the rate constant at each temperature.
-
Construct an Arrhenius plot by plotting ln(k') versus 1/T (where T is in Kelvin). The slope of this line is -Ea/R, from which the activation energy (Ea) can be calculated.[12]
Data Presentation & Interpretation
Kinetic data should be summarized for clarity. Below is a sample table illustrating how results from the esterification experiment could be presented.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k' (s⁻¹) | ln(k') |
| 50 | 323.15 | 0.00309 | 1.5 x 10⁻⁴ | -8.80 |
| 60 | 333.15 | 0.00300 | 3.2 x 10⁻⁴ | -8.05 |
| 70 | 343.15 | 0.00291 | 6.5 x 10⁻⁴ | -7.34 |
From this data, an Arrhenius plot can be generated to determine the activation energy, providing fundamental insight into the energy barrier of the reaction.
Causality and Self-Validation in Protocols
-
Why use a molar excess of one reactant? In the esterification protocol, using a large excess of ethanol allows us to treat its concentration as effectively constant. This simplifies the rate law from second-order to pseudo-first-order, making the data analysis more straightforward.
-
Why is quenching necessary? The reaction continues until it is stopped. To accurately measure the concentration at a specific time point, the reaction in the aliquot must be quenched immediately upon withdrawal. Dilution and cooling are effective methods.
-
Trustworthiness through Controls: A self-validating protocol includes controls. For instance, running the reaction without the acid catalyst should show a negligible rate of product formation, confirming that the reaction is indeed acid-catalyzed. Similarly, injecting a known standard periodically during the HPLC sequence ensures the instrument's response is stable.[21]
Conclusion
The reaction kinetics of this compound are a product of its dual functionality. Reactions at the carboxylic acid center can be studied using classical kinetic approaches, while transformations involving the strained ring require consideration of the significant activation barriers for C-C bond cleavage. The protocols and theoretical background provided herein offer a robust starting point for researchers to quantitatively characterize the reactivity of this important molecule, enabling more precise control over its application in synthesis and drug development.
References
- ChemicalBook. (n.d.). This compound | 6914-76-7.
- Advanced Combustion Technologies Class Notes. (n.d.). Reaction Rates and Arrhenius Equation.
- Biosynth. (n.d.). This compound | 6914-76-7.
- Douglas, J. J., et al. (2020). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. National Institutes of Health.
- Lu, Z., et al. (2024). Syntheses and reactivities of strained fused-ring metallaaromatics containing planar eleven-carbon chains. National Institutes of Health.
- YouTube. (2021, April 5). Day 20 lecture stream: reactions of carboxylic acids and acid derivatives: kinetics and thermo.
- SIELC Technologies. (2018, February 16). Cyclopropane carboxylic acid.
- Norton, T. S. (1987). Kinetics of Carboxylic Acid Formation in the Combustion of Alcohols.
- Reddit. (2021, July 31). ring strain and reactivity.
- ChemRxiv. (2025). Functionalization of strained rings via nucleophilic catalysis.
- Wikipedia. (n.d.). Arrhenius equation.
- University of Massachusetts Boston. (n.d.). Theories of Reaction Rates.
- ResearchGate. (2025). Exploiting Strained Rings in Chelation Guided C−H Functionalization: Integration of C−H Activation with Ring Cleavage.
- Chemistry LibreTexts. (2023, August 9). 2.3: Transition State Theory.
- Pathways to Chemistry. (n.d.). Temperature, Reaction Rate, Transition State, and the Arrhenius Equation.
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- ACS Publications. (2025). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids.
- National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
- ACS Publications. (n.d.). Pyrolysis for Structure Determination of Cyclopropane and Cyclopropene Fatty Acids.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes.
- Science of Synthesis. (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
- Conduct Science. (2019, June 26). High performance liquid chromatography (HPLC) Protocol.
- LookChem. (n.d.). This compound CAS 6914-76-7.
- StudySmarter. (2022, May 2). Reactions of Carboxylic Acids: Equation, Derivatives & Alcohol.
- Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- Michigan State University Department of Chemistry. (n.d.). High Performance Liquid Chromatography (HPLC).
- Solubility of Things. (n.d.). Reactions of Carboxylic Acids and Derivatives.
- Khan Academy. (n.d.). Carboxylic acid reactions overview.
- National Institutes of Health. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11.
- Wikipedia. (n.d.). Alkane.
- LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
- ACS Publications. (n.d.). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A.
- National Institutes of Health. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem.
- ResearchGate. (2016). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol.
Sources
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- 23. conductscience.com [conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methylcyclopropane-1-carboxylic acid
Welcome to the technical support guide for the purification of 1-Methylcyclopropane-1-carboxylic acid (1-MCCP). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the purification of this important chemical intermediate.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical physical state and appearance of 1-MCCP after initial synthesis?
A1: this compound is typically a white or colorless to light yellow solid at room temperature.[4] Depending on the purity and residual solvent, it may also present as a powder, lump, or even a clear liquid if melted.[4] Its reported melting point is in the range of 30-33 °C.[4][5]
Q2: My crude product is an oil or a dark-colored solid. What are the likely causes?
A2: An oily or discolored crude product often indicates the presence of unreacted starting materials, polymeric byproducts, or residual solvents.[6] For instance, syntheses involving the hydrolysis of nitriles or esters can leave behind starting materials if the reaction is incomplete.[1][6] The vigorous reaction conditions sometimes used can also lead to polymerization or side reactions, resulting in colored impurities.
Q3: What are the most common purification methods for 1-MCCP?
A3: The most prevalent and effective methods are:
-
Acid-Base Extraction: This leverages the carboxylic acid functional group to separate it from neutral or basic impurities.
-
Recrystallization: An excellent technique for removing small amounts of impurities from a solid product.[7][8]
-
Distillation: Given its boiling point of 183-185 °C, vacuum distillation is a viable option for purification, especially to remove non-volatile impurities.[4][9]
Q4: How do I assess the purity of my final product?
A4: Purity is typically confirmed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and detects proton-containing impurities.
-
Gas Chromatography (GC): A common method cited for determining purity percentages.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value (30-33 °C) indicates high purity.[4][5] Impurities will typically broaden and depress the melting range.
-
Titration: Neutralization titration can be used to determine the assay of the carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification of 1-MCCP.
Issue 1: Low Yield After Aqueous Workup/Extraction
Symptom: After acidifying the aqueous layer and extracting with an organic solvent, the recovered product mass is significantly lower than expected.
| Potential Cause | Explanation & Solution |
| Incomplete Acidification | The carboxylate salt is water-soluble, while the protonated carboxylic acid is organic-soluble. If the pH is not sufficiently acidic (pH=1 is recommended), a significant portion of the product will remain as the salt in the aqueous layer and will not be extracted.[1][4][10] Solution: Before extraction, check the pH of the aqueous layer with a pH strip or meter. Add concentrated HCl dropwise until the pH is confirmed to be 1.[1][4] |
| Formation of Emulsions | Vigorous shaking during extraction can lead to stable emulsions, trapping the product at the interface and making separation difficult.[6] This is common when dealing with solutions containing salts and acidic/basic components. Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. In stubborn cases, allowing the funnel to stand for an extended period or gentle swirling can help. For very persistent emulsions, filtering the entire mixture through a pad of Celite may be necessary. |
| Insufficient Extraction | 1-MCCP has some slight solubility in water.[4] A single extraction may not be sufficient to recover all the product. Solution: Perform multiple extractions (e.g., 3 times) with the organic solvent (like dichloromethane or ether) to ensure complete recovery from the aqueous phase.[11] Combining the organic layers will maximize the yield. |
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
Symptom: When attempting recrystallization, the product either remains dissolved even at low temperatures or separates as an oil instead of forming solid crystals.
| Potential Cause | Explanation & Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8][12] If the compound is too soluble at low temperatures, it will not crystallize. If it is not soluble enough when hot, you may use an excessive amount of solvent. Solution: Perform small-scale solubility tests with various solvents. Common solvent systems for carboxylic acids include water, or mixed solvents like hexane/ethyl acetate or hexane/acetone.[12] For 1-MCCP, which is a solid with a low melting point, a solvent like hexanes or a mixture involving hexanes could be a good starting point. |
| Presence of Impurities | High levels of impurities can inhibit crystal lattice formation, leading to oiling out. The melting point of the mixture is depressed below the temperature of the solution. Solution: If the crude product is very impure, consider a preliminary purification step before recrystallization. An acid-base extraction is an excellent way to remove neutral impurities. Alternatively, column chromatography can be used for very impure samples. |
| Cooling Too Rapidly | Rapid cooling promotes precipitation rather than slow crystal growth, which is more likely to trap impurities and can favor oil formation. Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[13] Covering the flask with a watch glass prevents solvent evaporation and allows for gradual cooling.[13] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[8] |
| Supersaturation | The solution may be supersaturated, meaning the conditions are suitable for crystallization, but it has not initiated. Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure 1-MCCP to the cooled solution.[13] |
Workflow: Choosing a Purification Strategy
The following diagram outlines a decision-making process for purifying crude 1-MCCP.
Caption: Decision workflow for purifying 1-MCCP.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities from the crude product.
Rationale: This technique exploits the acidic nature of the carboxyl group. By treating with a base (e.g., NaOH), the carboxylic acid is deprotonated to form its water-soluble sodium salt. Neutral organic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 1-MCCP in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer (if using dichloromethane) and set it aside. Keep the upper aqueous layer, which now contains the sodium 1-methylcyclopropane-1-carboxylate.
-
Wash: Wash the aqueous layer one more time with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic washes.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1.[1][4] The 1-MCCP will precipitate out or form an oily layer.
-
Extraction: Extract the acidified aqueous solution three times with fresh portions of dichloromethane or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 1-MCCP.
Protocol 2: Purification by Recrystallization
This protocol is best for samples that are already reasonably pure (>85%) but require further polishing.
Rationale: Recrystallization relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[7] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities behind in the solution.[13]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., hexanes, hexanes/ethyl acetate). The ideal solvent will dissolve 1-MCCP when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding the solvent in small portions until the solid just dissolves completely. Do not add excess solvent, as this will reduce your recovery yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them before cooling.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[13] Crystals should begin to form. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and weigh the final product to calculate the percent recovery.
Workflow: Acid-Base Extraction Process
Sources
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- 12. Reagents & Solvents [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Methylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities encountered during the synthesis of this important pharmaceutical and fine chemical intermediate.[1][2]
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, focusing on the common synthetic route involving cyclopropylation of a methacrylate derivative followed by dehalogenation.
Question 1: My final product shows a significant amount of a higher molecular weight species that is halogenated. What is it and how can I get rid of it?
Answer:
Likely Impurity: You are likely seeing the intermediate, 2,2-dihalo-1-methylcyclopropanecarboxylic acid (e.g., 2,2-dichloro- or 2,2-dibromo-1-methylcyclopropanecarboxylic acid).
Why It Happens: This impurity arises from an incomplete dehalogenation reaction. The reduction of the dihalide intermediate to the final product requires a potent reducing agent, typically sodium metal in a suitable solvent system.[1][3] Insufficient reducing agent, poor quality of the reducing agent (e.g., oxidized sodium), or non-optimal reaction conditions (temperature, reaction time) can lead to the incomplete conversion of the intermediate.
How to Fix It:
-
Optimize the Dehalogenation Step:
-
Ensure Fresh Reducing Agent: Use freshly cut sodium metal to ensure a reactive, unoxidized surface.
-
Sufficient Stoichiometry: Use a sufficient molar excess of the reducing agent.
-
Temperature Control: Maintain the recommended reaction temperature to ensure the reaction proceeds to completion.
-
Adequate Reaction Time: Allow the reaction to stir for the recommended duration to ensure complete conversion. The patent literature suggests stirring for at least one hour at room temperature after the addition of the intermediate.[3]
-
-
Purification Strategy:
-
If the impurity is present in the final product, a careful purification by recrystallization or column chromatography may be necessary. However, optimizing the reaction is the more efficient approach.
-
Experimental Protocol: Monitoring the Dehalogenation Reaction by TLC
-
Prepare a TLC plate (silica gel).
-
Spot the starting intermediate (2,2-dihalo-1-methylcyclopropanecarboxylic acid), the reaction mixture at different time points, and a standard of the final product (if available).
-
Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light or by staining. The intermediate, being more polar than the final product, should have a lower Rf value.
-
The reaction is complete when the spot corresponding to the intermediate is no longer visible.
Question 2: I am observing a broad, polymeric-like baseline in my crude NMR spectrum. What could be the cause?
Answer:
Likely Impurity: Polymerization of the starting material, methacrylic acid or its ester.
Why It Happens: Methacrylic acid and its derivatives are vinyl monomers that can undergo polymerization, especially in the presence of radicals or under certain thermal conditions. The initial cyclopropylation reaction is often performed under basic conditions, which can potentially initiate polymerization if not well-controlled. One of the established synthesis procedures for a related cyclopropane carboxylic acid warns about the formation of polymers.[4]
How to Fix It:
-
Use an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), to the methacrylic acid starting material before the reaction.
-
Temperature Control: Avoid excessive heating during the cyclopropylation step.
-
Purification: Most polymeric material can be removed during the aqueous workup, as they are typically insoluble in the organic extraction solvent. If soluble polymers are formed, precipitation by adding a non-solvent or filtration might be effective.
Question 3: My final product has a persistent solvent smell, even after drying under vacuum. Which solvents are common impurities and how can I remove them?
Answer:
Likely Impurities: Residual solvents from the synthesis and purification steps. Common solvents include toluene, tetrahydrofuran (THF), and dichloromethane.[1][3]
Why It Happens: These solvents can get trapped in the crystalline lattice of the final product, especially if it is a solid. High boiling point solvents like toluene are particularly difficult to remove.
How to Fix It:
-
Optimize Drying:
-
Dry the product under high vacuum for an extended period.
-
Gently heating the product while under vacuum can help drive off residual solvents, but be careful not to melt or decompose the product (the melting point is around 30-32 °C).
-
-
Recrystallization: Recrystallizing the final product from a suitable solvent system can effectively remove trapped solvents.
-
Solvent Selection: If possible, consider using lower boiling point solvents in the final extraction and purification steps.
Data Presentation: Common Solvents and their Boiling Points
| Solvent | Boiling Point (°C) |
| Dichloromethane | 39.6 |
| Tetrahydrofuran (THF) | 66 |
| Toluene | 110.6 |
Frequently Asked Questions (FAQs)
What is the expected purity of this compound from a typical synthesis?
Published methods report achieving a purity of ≥95% after the standard workup procedure, which involves extraction and acidification.[1][3] Higher purity can be achieved through further purification techniques like recrystallization or chromatography.
What analytical methods are suitable for determining the purity of my product?
-
Gas Chromatography (GC): A common method for assessing purity, often used with a normalization method.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from its impurities. Reverse-phase HPLC methods are available for this compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the final product and detect the presence of impurities.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC (GC-MS, LC-MS) to identify the molecular weight of the main component and any impurities.
My synthesis starts from methacrylonitrile. What additional impurity should I be aware of?
If you start with methacrylonitrile, a key intermediate will be 1-methylcyclopropanecarbonitrile. The final step involves hydrolysis of the nitrile to the carboxylic acid. An incomplete hydrolysis will result in the presence of 1-methylcyclopropanecarbonitrile as an impurity in your final product. Ensure the hydrolysis conditions (e.g., using a strong base like NaOH and sufficient heating) are adequate for complete conversion.[1]
Visualizing the Synthesis and Impurity Formation
The following diagram illustrates the common synthetic pathway and the points at which key impurities can arise.
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. This compound | 6914-76-7 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of 1-Methylcyclopropanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1-Methylcyclopropane-1-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. This compound serves as a crucial building block in the production of various pharmaceuticals and fine chemicals.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve reaction yields and product purity.
Synthesis Pathway Overview
The most robust and high-yield synthesis of this compound typically follows a two-stage process. The first stage involves the cyclopropanation of a methacrylic acid derivative with a trihalomethane to form a 2,2-dihalo-1-methylcyclopropanecarboxylic acid intermediate. The second stage is the reductive dehalogenation of this intermediate to yield the final product.[3]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to prepare this compound?
The most frequently cited and industrially viable method is a two-step process starting from methacrylic acid (or its esters/amides). This involves:
-
Cyclopropanation: Reaction with a trihalomethane (like chloroform or bromoform) in the presence of a strong base to form a 2,2-dihalo-1-methylcyclopropane-1-carboxylic acid intermediate.[3]
-
Reductive Dehalogenation: The dihalo-intermediate is then treated with a reducing agent, such as sodium metal in an appropriate solvent, to remove the halogen atoms and form the final product.[1][3]
Alternative routes, such as those employing a Favorskii rearrangement, exist but can be more complex to optimize for this specific target molecule.[4][5]
Q2: What is a realistic yield to expect from this synthesis?
Following the two-step haloform addition and reduction pathway, yields can be quite high. The initial cyclopropanation step can yield the dihalo-intermediate in the range of 85-95%.[3] The subsequent dehalogenation and purification can also be very efficient, with reported yields for this step exceeding 90%.[1] Therefore, an overall yield of 75-85% is an achievable target under optimized conditions.
Q3: What are the primary safety concerns when performing this synthesis?
The main hazards are associated with the reagents used:
-
Sodium Metal: Used in the dehalogenation step, sodium is highly reactive with water and alcohols, producing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.[1]
-
Strong Bases (NaOH/KOH): These are corrosive and require appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Chloroform/Dichloromethane: These are regulated solvents and suspected carcinogens. All operations should be performed in a well-ventilated fume hood.
-
Acidification: The final workup involves adding concentrated hydrochloric acid, which is highly corrosive and releases heat upon dilution. This step should be performed slowly and with cooling.[1][3]
Troubleshooting Guide
Low Reaction Yield
Q: My overall yield is significantly lower than the 80-90% reported in the literature. What are the most common culprits?
Low overall yield can typically be traced back to a few key areas:
-
Reagent Quality: Ensure all reagents are of sufficient purity and, critically, that solvents used in the dehalogenation step (like toluene and THF) are anhydrous. Water will quench the sodium metal and inhibit the reaction.
-
Incomplete Reactions: Monitor each step by an appropriate analytical method (e.g., TLC or GC) to ensure the reaction has gone to completion before proceeding to the next step or workup.
-
Suboptimal Temperature Control: The initial cyclopropanation reaction can be exothermic. Insufficient cooling can lead to side reactions and reduced yield. Conversely, the dehalogenation requires heating to melt the sodium and initiate the reaction effectively.[1]
-
Losses During Workup: Emulsion formation during the extraction phases can lead to significant product loss. If emulsions occur, they can sometimes be broken by adding brine or by mechanical means.[6] Ensure the pH is distinctly acidic (pH=1) during the final acidification to fully protonate the carboxylate and allow for efficient extraction into the organic layer.[1][3]
Q: The initial cyclopropanation to form the 2,2-dichloro-1-methylcyclopropanecarboxylic acid is inefficient. How can I optimize this step?
This step is a phase-transfer catalyzed reaction and its efficiency depends on several factors:
-
Base Concentration: A high concentration of sodium hydroxide (e.g., 50% aqueous solution) is often used to drive the reaction.[7]
-
Phase-Transfer Catalyst (PTC): While not always explicitly mentioned in every procedure, using a PTC like triethylbenzylammonium chloride can significantly improve the reaction rate and yield by facilitating the transfer of the hydroxide ion into the organic phase.[7]
-
Vigorous Stirring: Efficient mixing is crucial to maximize the interfacial area between the aqueous and organic phases, which is essential for the reaction to proceed. Mechanical stirring is highly recommended.[7]
-
Temperature: The reaction is often exothermic. Maintaining a controlled temperature, typically at or slightly above room temperature, is important to prevent side reactions.
Q: My final dehalogenation step is sluggish or incomplete. What should I investigate?
An incomplete dehalogenation is almost always linked to the activity of the reducing agent, which is sodium metal in the most common procedure.[1]
-
Sodium Dispersion: The procedure calls for heating sodium in toluene until it melts and then stirring rapidly to create "sodium sand".[1] A fine dispersion of sodium is critical as it dramatically increases the reactive surface area. If the sodium clumps together, the reaction will be slow or incomplete.
-
Anhydrous Conditions: As mentioned, the presence of water or protic solvents (like ethanol, unless used in a controlled manner as part of the reagent mixture) will consume the sodium. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Addition: The solution of the dihalo-intermediate should be added slowly to the sodium dispersion. A controlled, steady addition helps manage the reaction exotherm and ensures efficient mixing.[1]
Purity and Side-Product Issues
Q: I'm observing significant impurities in my final product after purification. What are they likely to be, and how can I prevent them?
Common impurities can include:
-
Unreacted Starting Material: If the dehalogenation is incomplete, you will have residual 2,2-dichloro-1-methylcyclopropanecarboxylic acid. This can be identified by NMR or MS analysis. The solution is to optimize the dehalogenation step (see previous question).
-
Solvent Residues: Ensure that the solvent is thoroughly removed under reduced pressure after extraction.[1]
-
Polymerization Products: Methacrylic acid and its derivatives can polymerize. Using fresh starting materials that have been stored with an inhibitor can help prevent this. If necessary, the monomer can be distilled before use.
Q: What is the most effective method for purifying the final this compound?
The standard and highly effective purification procedure involves an acid-base extraction followed by distillation or crystallization.
-
Extraction: After the reaction is complete and quenched, the product is typically in its carboxylate salt form in the aqueous layer. This layer is washed with an organic solvent (like hexane or ether) to remove any neutral organic impurities.[8]
-
Acidification: The aqueous layer is then cooled and carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of 1. This protonates the carboxylate, making the carboxylic acid insoluble in water.[1][3]
-
Final Extraction: The precipitated carboxylic acid is then extracted into an organic solvent such as dichloromethane or ether.[1][3]
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed by rotary evaporation.[8]
-
Final Polish (if needed): The crude product is often of high purity (>95%).[1] For even higher purity, vacuum distillation can be employed. The product is a low-melting solid (m.p. 30-32 °C).
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid[4]
Caption: Workflow for the synthesis of the dichloro-intermediate.
Materials:
-
Methacrylic acid
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, combine methacrylic acid and chloroform.
-
Prepare a 50% aqueous solution of sodium hydroxide and add it slowly to the reaction mixture while stirring vigorously. Maintain the temperature between 20-30°C using a water bath.
-
After the addition is complete, continue to stir the mixture for 3-4 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water. Combine the aqueous layers.
-
Cool the combined aqueous phase in an ice bath and slowly add concentrated HCl with stirring until the pH reaches 1. A precipitate may form.
-
Extract the acidified aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2,2-dichloro-1-methylcyclopropanecarboxylic acid as a crude product.
Protocol 2: Reductive Dehalogenation to this compound[1]
Materials:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid
-
Sodium metal
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol/Water mixture
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Set up a three-necked flask with a mechanical stirrer and a condenser under a nitrogen atmosphere.
-
Add sodium metal and anhydrous toluene to the flask. Heat the mixture using an oil bath until the sodium melts completely.
-
Stir the mixture rapidly to form a fine dispersion of sodium ("sodium sand"), then allow it to cool.
-
Add anhydrous THF to the flask.
-
Dissolve the 2,2-dichloro-1-methylcyclopropanecarboxylic acid from Protocol 1 in a mixture of ethanol and water (e.g., 19:3 v/v) and add it slowly dropwise to the sodium suspension.[1]
-
After the addition, stir the reaction at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding water, followed by acidification with concentrated HCl to pH 1.
-
Extract the mixture with dichloromethane.
-
Dry the organic phase over an anhydrous salt, filter, and remove the solvent by evaporation under reduced pressure to yield the final product, this compound.
Data Summary Table
| Parameter | Stage 1: Cyclopropanation | Stage 2: Dehalogenation |
| Key Reagents | Methacrylic Acid, CHCl₃, NaOH | Dichloro-intermediate, Na, Toluene, THF |
| Typical Temp. | 20-30 °C | Reflux (for Na dispersion), then RT |
| Reaction Time | 3-5 hours | 1-2 hours |
| Typical Yield | 85-95% | 90-95% |
| Key Hazard | Corrosive base, Chloroform | Flammable metal, Anhydrous conditions |
References
- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Wikipedia. (n.d.). Favorskii rearrangement.
- Chemeurope.com. (n.d.). Favorskii rearrangement.
- Chemist Wizards. (n.d.). Favorskii Rearrangement.
- National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.
- Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- LookChem. (n.d.). This compound CAS 6914-76-7.
Sources
- 1. This compound | 6914-76-7 [chemicalbook.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-methylcyclopropane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the necessary insights to overcome common challenges, optimize your reaction conditions, and ensure the integrity of your final product.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, prized for the conformational rigidity imparted by its cyclopropane ring.[1] Its synthesis, while conceptually straightforward, can be accompanied by several side reactions that may impact yield and purity. This guide provides a structured approach to identifying and mitigating these issues, drawing from established synthetic protocols and mechanistic principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Low Yield of this compound
Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several stages of the synthesis, particularly during cyclopropanation and dehalogenation/hydrolysis. Let's break down the potential culprits:
-
Inefficient Cyclopropanation: The initial formation of the dihalogenated cyclopropane intermediate is critical. In the common route starting from a methacrylate derivative with a trihalomethane and a strong base, incomplete reaction is a frequent issue.
-
Causality: Insufficient base, poor phase transfer catalysis (if applicable), or suboptimal temperature control can hinder the reaction.
-
Solution:
-
Base Selection & Stoichiometry: Ensure a sufficient excess of a strong base like sodium hydroxide is used to generate the dihalocarbene in situ.
-
Phase Transfer Catalyst: For reactions in biphasic systems, a phase transfer catalyst such as triethylbenzylammonium chloride is crucial for transporting the hydroxide ion to the organic phase.[2]
-
Temperature Management: The reaction can be exothermic. Maintain the recommended temperature range to prevent side reactions and decomposition of the carbene.
-
-
-
Incomplete Dehalogenation: The removal of the gem-dihalides from the cyclopropane ring using a reducing agent like sodium metal can be incomplete.
-
Causality: Poor dispersion of sodium, presence of moisture, or insufficient reaction time can lead to a mixture of mono-halogenated and unreacted starting material.
-
Solution:
-
Sodium Dispersion: For sodium metal reductions, creating a fine dispersion ("sodium sand") by heating in an inert, high-boiling solvent like toluene and stirring vigorously is essential for maximizing the reactive surface area.[3]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried.
-
Reaction Monitoring: Track the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion before workup.
-
-
-
Suboptimal Hydrolysis/Acidification: The final step of hydrolyzing the ester or nitrile to the carboxylic acid and subsequent acidification needs careful control.
-
Causality: Incomplete hydrolysis will leave unreacted starting material, while improper acidification can lead to product loss during extraction.
-
Solution:
-
Hydrolysis Conditions: For ester hydrolysis, ensure adequate reaction time and temperature with a suitable base (e.g., NaOH or KOH). For nitriles, more forcing conditions may be necessary.[4]
-
Controlled Acidification: Acidify the reaction mixture slowly with cooling (e.g., in an ice bath) to a pH of 1 to ensure complete protonation of the carboxylate.[3]
-
Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of the product.
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities by NMR/GC-MS. What are the likely side products and how can I avoid them?
Answer: The formation of side products is a common challenge. Here are some of the most frequently observed impurities and strategies for their mitigation:
-
Ring-Opened Products: The strained cyclopropane ring can be susceptible to nucleophilic attack, leading to ring-opening.
-
Causality: This is more likely under harsh reaction conditions, particularly with strong nucleophiles or high temperatures during hydrolysis.
-
Mitigation: Employ milder hydrolysis conditions where possible. For instance, if using a strong base, keep the temperature as low as feasible to achieve a reasonable reaction rate.
-
-
Unreacted Intermediates: As discussed in the low yield section, incomplete reactions are a major source of impurities.
-
Causality: Insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.
-
Mitigation: Monitor the reaction progress closely and ensure complete conversion at each step before proceeding to the next.
-
-
Products from Elimination Reactions: Depending on the substrate and conditions, elimination reactions can compete with the desired cyclopropanation.
Experimental Protocol: Synthesis via Dihalocyclopropanation
This protocol outlines a common method for the synthesis of this compound.
Step 1: Synthesis of 2,2-dichloro-1-methylcyclopropanecarboxylic acid intermediate
-
To a solution of methacrylic acid in a suitable solvent, add a phase-transfer catalyst.
-
Cool the mixture in an ice bath and add a concentrated aqueous solution of sodium hydroxide.
-
Slowly add chloroform while maintaining the temperature below a specified limit.
-
Stir vigorously for several hours until the reaction is complete (monitored by TLC/GC).
-
Perform an aqueous workup to isolate the intermediate.
Step 2: Dehalogenation and Hydrolysis
-
Prepare sodium sand in an anhydrous, high-boiling solvent like toluene under an inert atmosphere.[3]
-
Add the 2,2-dichloro-1-methylcyclopropanecarboxylic acid intermediate dropwise to the sodium dispersion.
-
After the reaction is complete, quench the excess sodium carefully.
-
Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.[3]
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the dihalocarbene addition in the cyclopropanation step?
A1: The reaction proceeds via the in-situ generation of a dihalocarbene. A strong base, such as sodium hydroxide, abstracts a proton from the trihalomethane (e.g., chloroform) to form a trichloromethyl anion. This anion then undergoes alpha-elimination to lose a chloride ion, generating the highly reactive dichlorocarbene. The electrophilic carbene then adds across the double bond of the methacrylate in a concerted fashion to form the cyclopropane ring.
Q2: Are there alternative, milder methods for this synthesis?
A2: Yes, for instance, cyclopropanation using diazomethane or its derivatives in the presence of a transition metal catalyst (e.g., copper or rhodium complexes) is a common alternative.[5] These methods can offer higher stereoselectivity but often require careful handling of diazo compounds, which are explosive and toxic.
Q3: How can I effectively purify the final product?
A3: Purification can typically be achieved by recrystallization or distillation. Given the product's melting point of 30-32 °C and boiling point of 183-185 °C, either method can be suitable depending on the scale and nature of the impurities.[6] Column chromatography can also be employed for small-scale purification.
Data Summary
| Property | Value | Reference |
| CAS Number | 6914-76-7 | [3] |
| Molecular Formula | C₅H₈O₂ | |
| Molecular Weight | 100.12 g/mol | |
| Melting Point | 30-32 °C | [6] |
| Boiling Point | 183-185 °C | [6] |
| Appearance | White to colorless crystalline solid | [1][3] |
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathway
Caption: Key stages in the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Evo-synthesis. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4.
- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 849-856.
- LookChem. (n.d.). This compound CAS 6914-76-7.
- Vandenbussche, F., & Van Der Straeten, D. (2017). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 8, 1349.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- Google Patents. (2020). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
- Request PDF. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.
- Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
Sources
- 1. talentchemicals.com [talentchemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 6914-76-7 [chemicalbook.com]
- 4. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 5. Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4 [evitachem.com]
- 6. 1-Methylcyclopropanecarboxylic acid 98 6914-76-7 [sigmaaldrich.com]
Technical Support Center: 1-Methylcyclopropane-1-carboxylic Acid
Welcome to the technical support center for 1-Methylcyclopropane-1-carboxylic acid (MCPCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of MCPCA and to offer practical solutions to common experimental challenges. Our goal is to ensure the integrity of your experiments by fostering a comprehensive understanding of the chemical behavior of this versatile building block.
Introduction to the Stability of this compound
This compound is a valuable synthetic intermediate, prized for the rigid cyclopropane scaffold it imparts to larger molecules.[1] However, the inherent chemical nature of the cyclopropane ring—a highly strained three-membered system—presents unique stability challenges that must be carefully managed during experimental design and execution. The primary stability concerns revolve around the potential for ring-opening reactions, which can be initiated by thermal, acidic, or photochemical stress. This guide will provide a detailed exploration of these issues and offer robust protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, solid this compound should be stored at room temperature (between 5–25°C) in a tightly sealed container, preferably made of HDPE or amber glass.[1] The storage area should be cool, dry, and well-ventilated, away from sources of ignition, strong oxidizing agents, and strong bases.[1] Under these conditions, the compound exhibits excellent stability with no significant risk of decomposition.[1]
Q2: How stable is this compound in common organic solvents?
This compound is readily soluble in solvents such as ethanol, acetone, and dichloromethane.[1] In neutral, aprotic solvents and in the absence of strong acids or bases, it is generally stable for typical experimental timescales at room temperature. However, prolonged storage in solution is not recommended without stability verification for your specific conditions.
Q3: Is this compound sensitive to light?
While specific photodegradation studies on this compound are not extensively documented in publicly available literature, cyclopropane derivatives, in general, can be susceptible to photoisomerization and ring-opening reactions, particularly in the presence of photosensitizers. Therefore, it is best practice to store the compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions as a solid, this compound is a stable compound. For specific shelf-life information, it is always best to consult the certificate of analysis provided by the supplier. Once in solution, the stability will be dependent on the solvent, pH, and temperature, and should be assessed for long-term experiments.
Troubleshooting Guide: Experimental Stability Issues
This section addresses common problems that may arise during the use of this compound in various experimental settings.
Issue 1: Unexpected Side Products in Acidic Reaction Media
Symptom: You are performing a reaction in an acidic medium (e.g., esterification, or removal of an acid-labile protecting group) and observe the formation of unexpected byproducts, suggesting the loss of the cyclopropane ring.
Root Cause Analysis: The cyclopropane ring, with a ring strain of approximately 27-28 kcal/mol, is susceptible to cleavage under harsh acidic conditions.[2] While it can be stable under moderately acidic conditions (e.g., 6 M HCl with reflux for a related compound), stronger acids or prolonged heating can catalyze a ring-opening reaction.[2] Protonation of the cyclopropane ring can lead to a carbocation intermediate that can be attacked by nucleophiles present in the reaction mixture, resulting in a variety of linear products.
Solution:
-
pH Control: If possible, perform the reaction under milder acidic conditions. Use the weakest acid that effectively catalyzes the desired transformation.
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the cyclopropane ring to acidic conditions.
-
Protecting Group Strategy: If the acidic conditions are for deprotection, consider using a protecting group that can be removed under neutral or basic conditions if the rest of the molecule is compatible.
Visualizing Acid-Catalyzed Ring Opening:
Caption: Plausible mechanism of acid-catalyzed ring opening.
Issue 2: Degradation During Thermal Processes
Symptom: You are running a reaction at elevated temperatures, or performing a distillation, and observe a loss of starting material and the formation of multiple byproducts.
Root Cause Analysis: Thermal stress can induce decarboxylation and/or rearrangement of cyclopropanecarboxylic acids. The high-energy bonds of the strained ring can cleave at elevated temperatures, leading to diradical intermediates that can rearrange to more stable acyclic structures. For some substituted cyclopropanecarboxylic acids, thermal decarboxylation can be accompanied by ring-opening to yield dihydrofurans or other rearranged products.
Solution:
-
Temperature Limits: Whenever possible, keep reaction and purification temperatures below 100°C. If higher temperatures are necessary, perform small-scale test reactions to assess the thermal stability under your specific conditions.
-
Purification Method: Consider alternative purification methods to distillation, such as chromatography at room temperature or recrystallization.
-
Inert Atmosphere: If heating is unavoidable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.
Visualizing a Potential Thermal Degradation Pathway:
Caption: Potential thermal degradation pathways for MCPCA.
Issue 3: Instability in Basic (High pH) Solutions
Symptom: When attempting to form a salt or run a reaction in the presence of a strong base, you notice a decrease in the concentration of your starting material over time, even at room temperature.
Root Cause Analysis: While the carboxylate anion formed under basic conditions is generally stable, very strong bases (e.g., organolithium reagents, LDA) can potentially deprotonate the methyl group or abstract a proton from the cyclopropane ring, although the latter is less likely. Such deprotonation could lead to undesired side reactions. However, for most applications involving common inorganic bases (e.g., NaOH, K2CO3), this compound is expected to be stable.
Solution:
-
Base Selection: Use the mildest base necessary to achieve the desired transformation. For salt formation, alkali metal hydroxides or carbonates are generally safe. Avoid excessively strong bases unless the reaction specifically requires them.
-
Temperature Control: If a strong base must be used, perform the reaction at low temperatures (e.g., -78°C to 0°C) to minimize potential side reactions.
-
Anhydrous Conditions: When using organometallic bases, ensure strictly anhydrous conditions to prevent side reactions with water.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Dissolution: Add the solid to a volumetric flask. Add a portion of the desired solvent (e.g., ethanol, acetone, or dichloromethane) and gently swirl to dissolve the solid.
-
Dilution: Once dissolved, dilute to the final volume with the solvent.
-
Storage: Store the stock solution in a tightly capped amber glass vial at 2-8°C. For extended storage, flushing the vial with an inert gas like argon or nitrogen is recommended.
Protocol 2: Stability Testing in a New Solvent or Buffer
-
Prepare Solution: Prepare a solution of this compound of a known concentration in the solvent or buffer to be tested.
-
Initial Analysis: Immediately analyze the solution using a suitable analytical technique (e.g., HPLC, GC, or NMR) to determine the initial concentration and purity.
-
Incubation: Store the solution under the intended experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and re-analyze it using the same analytical method.
-
Data Evaluation: Compare the concentration and purity at each time point to the initial values to determine the rate of degradation, if any.
Quantitative Data Summary
| Condition | Temperature | Stability | Potential Degradation Pathway |
| Solid | 5-25°C | High | None expected |
| Neutral Solution (e.g., in Acetone) | Room Temp. | Good | Minimal degradation |
| Aqueous Solution (pH 4-7) | Room Temp. | Good | Low risk of hydrolysis |
| Aqueous Solution (pH > 8, mild base) | Room Temp. | Good | Stable as carboxylate salt |
| Aqueous Solution (pH < 3, strong acid) | Elevated | Low | Acid-catalyzed ring-opening |
| High Temperature (>100°C) | >100°C | Low | Thermal rearrangement/decarboxylation |
| UV/Vis Light Exposure | Ambient | Moderate | Potential for photochemical reactions |
Conclusion
This compound is a robust molecule when handled and stored correctly. The primary sources of instability are harsh acidic conditions and high temperatures, both of which can promote the opening of the strained cyclopropane ring. By understanding these potential degradation pathways and implementing the mitigation strategies outlined in this guide, researchers can confidently utilize this valuable building block in their synthetic endeavors, ensuring the reliability and reproducibility of their results.
References
- This compound CAS 6914-76-7.Chemical Synthesis.[Link]
Sources
Technical Support Center: 1-Methylcyclopropane-1-carboxylic Acid
Welcome to the technical support center for 1-Methylcyclopropane-1-carboxylic acid (MCPCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage, handling, and use of this versatile building block. Our goal is to ensure the scientific integrity of your experiments by providing expertise rooted in established chemical principles and practical laboratory experience.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals, prized for its rigid cyclopropane core.[1] Its unique structure, however, necessitates careful consideration of storage and handling to prevent degradation and ensure experimental success. This guide will address common challenges and questions encountered when working with MCPCA.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature, ideally between 5-25°C, in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and potential degradation. While some suppliers recommend storage at room temperature, for long-term storage, refrigeration (2-8°C) in a desiccated environment is a prudent measure to minimize any potential for slow degradation.
Q2: Is this compound sensitive to light?
Q3: What solvents are suitable for dissolving this compound?
A3: this compound exhibits good solubility in a range of common organic solvents, including ethanol, acetone, and dichloromethane.[1][2] It is slightly soluble in water.[3] For experimental work, it is crucial to use anhydrous solvents if the subsequent reaction is sensitive to moisture.
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is classified as a corrosive material.[4] It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat, must be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Potential Cause A: Degradation of the Starting Material
-
Symptom: Lower than expected yield, presence of unknown impurities in NMR or LC-MS analysis of the crude reaction mixture.
-
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of your this compound stock. The presence of impurities from synthesis, such as halogenated precursors, can interfere with your reaction.[5]
-
Check for Degradation: A yellowish or brownish discoloration of the normally white solid may indicate degradation.
-
Consider Ring-Opening: Under strongly acidic conditions, the cyclopropane ring may undergo cleavage.[6] If your reaction is run in the presence of a strong acid, consider the possibility of ring-opened byproducts.
-
Potential Cause B: Incompatibility with Reaction Conditions
-
Symptom: Failure of the reaction to proceed or the formation of a complex mixture of products.
-
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents and Strong Bases: this compound is incompatible with these reagents.[1][2]
-
Mind the Temperature: While specific thermal degradation data is limited, heating carboxylic acids to high temperatures can lead to decarboxylation. If your reaction is run at elevated temperatures, this could be a potential side reaction.
-
Solvent Choice: Ensure the solvent is appropriate for your reaction and does not promote degradation of the starting material.
-
Issue 2: Difficulty in Product Purification
Potential Cause A: Presence of Unreacted Starting Material
-
Symptom: Co-elution of the product and starting material during chromatography, or difficulty in crystallizing the final product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC, GC, or LC-MS to monitor the reaction to completion to ensure full consumption of the starting material.
-
Acid-Base Extraction: Being a carboxylic acid, unreacted this compound can often be removed by performing a liquid-liquid extraction with a dilute aqueous base (e.g., sodium bicarbonate solution). The deprotonated carboxylate salt will move to the aqueous layer, which can then be separated from the organic layer containing your product.
-
Potential Cause B: Formation of Emulsions During Workup
-
Symptom: The formation of a stable emulsion layer between the organic and aqueous phases during extraction, making separation difficult.
-
Troubleshooting Steps:
-
Break the Emulsion: Adding a small amount of brine (saturated NaCl solution) can often help to break up emulsions.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Experimental Protocols
Protocol 1: Standard Handling and Weighing Procedure
-
Preparation: Before handling, ensure you are wearing appropriate PPE (lab coat, safety goggles, and nitrile gloves).
-
Inert Atmosphere (Optional but Recommended): For applications sensitive to moisture, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Weighing: Tare a clean, dry weighing vessel. Quickly transfer the desired amount of this compound to the vessel and record the mass.
-
Sealing: Immediately and tightly reseal the main container to minimize exposure to air and moisture.
-
Cleaning: Clean any spills immediately with a suitable absorbent material and dispose of the waste according to your institution's safety guidelines.
Protocol 2: Purity Assessment by Titration
This protocol provides a simple method to determine the purity of this compound.
-
Sample Preparation: Accurately weigh approximately 100-150 mg of this compound and dissolve it in 25-50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water).
-
Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent faint pink color in the case of phenolphthalein).
-
Calculation: Calculate the purity using the following formula: Purity (%) = (V × M × MW) / (W × 1000) × 100 Where:
-
V = Volume of NaOH solution used (in mL)
-
M = Molarity of the NaOH solution
-
MW = Molecular weight of this compound (100.12 g/mol )
-
W = Weight of the sample (in g)
-
Visualizations
Logical Troubleshooting Flow for Reaction Failure
Caption: Logical troubleshooting flow for synthesis issues.
Potential Degradation Pathway: Acid-Catalyzed Ring Opening
Caption: Plausible acid-catalyzed degradation pathway.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [4] |
| Molecular Weight | 100.12 g/mol | [4] |
| Melting Point | 30-32 °C | [3] |
| Boiling Point | 183-185 °C | [3] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 5-25 °C | [1][2] |
References
- Application Notes and Protocols: Ring-Opening Reactions of 1-Methoxycyclopropanecarboxylic Acid under Acidic Conditions. (2025). BenchChem.
- Methyl Cyclopropane Carboxylate: A Comprehensive Overview. (2024, August 21). Ketone Pharma.
- Incompatible Chemicals - Risk Management and Safety. (n.d.). University of Nevada, Reno.
- Cyclopropanecarboxylic acid | C4H6O2 | CID 15655. (n.d.). PubChem.
- 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. (n.d.). PubChem.
- This compound CAS 6914-76-7. (n.d.). Haihang Industry.
- CAS 6914-76-7: 1-Methylcyclopropanecarboxylic acid. (n.d.). Cymit Química S.L.
- Ring-opening reactions of cyclopropanes. Part 7.
- Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). (n.d.). Cheméo.
- Appendix K - Incompatible Chemicals | Environment, Health and Safety. (n.d.). Cornell University.
- Cyclopropanecarboxylic acid | 1759-53-1. (n.d.). ChemicalBook.
- Cyclopropanecarboxylic acid. (n.d.). NIST WebBook.
- This compound(6914-76-7)ir1. (n.d.). ChemicalBook.
- 1-methyl cyclopropane carboxylic acid, 6914-76-7. (n.d.). The Good Scents Company.
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.).
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.).
Sources
- 1. This compound | 6914-76-7 [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
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- 5. youtube.com [youtube.com]
- 6. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-Methylcyclopropane-1-carboxylic Acid
Sources
- 1. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 6914-76-7 [m.chemicalbook.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Optimization of reaction conditions for 1-Methylcyclopropane-1-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methylcyclopropane-1-carboxylic acid (MCA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental challenges. MCA is a valuable building block in the pharmaceutical and fine chemical industries, serving as a key intermediate for various bioactive molecules.[1] This guide leverages established synthetic routes and field-proven insights to ensure you can achieve high yields and purity in your experiments.
Primary Synthetic Route: A Two-Step Approach
The most commonly cited and scalable laboratory synthesis involves a two-step process: (1) phase-transfer catalyzed cyclopropanation of a methacrylic acid derivative to form a dihalogenated intermediate, followed by (2) reductive dehalogenation to yield the final product.[2] This method is advantageous due to the accessibility of starting materials and generally high yields.[2]
Experimental Workflow Overview
Caption: Overall workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized example based on procedures found in the literature.[2][3] Researchers should adapt it based on their specific laboratory conditions and scale.
Step 1: Synthesis of 2,2-Dichloro-1-methylcyclopropane-1-carboxylic Acid
-
Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, combine methacrylic acid (1.0 eq), chloroform (used as both reagent and solvent, ~5.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.02 eq).
-
Reaction: Vigorously stir the mixture and begin the dropwise addition of a 50% aqueous sodium hydroxide solution (~3.0 eq). The reaction is exothermic; maintain the temperature between 40-50°C using a water bath.
-
Monitoring: Continue stirring for 3-4 hours after the addition is complete. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Cautiously acidify with concentrated hydrochloric acid to pH ~1.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid intermediate.
Step 2: Synthesis of this compound
-
Setup: In a dry three-necked flask under a nitrogen atmosphere, add anhydrous toluene and sodium metal (4.0-5.0 eq). Heat the mixture to the melting point of sodium (~98°C) and stir vigorously to create a fine sodium dispersion ("sodium sand"). Cool the mixture to room temperature.
-
Addition: Add anhydrous tetrahydrofuran (THF) to the flask. Slowly add a solution of the dichloro-intermediate from Step 1 (1.0 eq) dissolved in a small amount of ethanol/water.[3]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the intermediate.
-
Quenching & Workup: After completion, cautiously quench the excess sodium by the slow addition of ethanol, followed by water. Acidify the mixture to pH ~1 with concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation. The boiling point is 183-185°C at atmospheric pressure.[1][3]
| Parameter | Step 1: Cyclopropanation | Step 2: Dehalogenation |
| Key Reagents | Methacrylic acid, Chloroform, 50% NaOH, PTC | Dihalo-intermediate, Sodium metal |
| Molar Ratio (to SM) | ~5 eq. CHCl₃, ~3 eq. NaOH, ~0.02 eq. PTC | ~4-5 eq. Sodium |
| Solvent System | Chloroform / Water (biphasic) | Toluene / THF / Ethanol |
| Temperature | 40-50 °C (exothermic control) | Room Temperature |
| Typical Reaction Time | 3-5 hours | 1-2 hours |
| Typical Yield | >90% (for intermediate) | >90% (for final product) |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Q: My yield for the cyclopropanation (Step 1) is consistently low. What should I check first?
A: Low yield in this step is often related to the efficiency of the phase-transfer catalysis. The reaction relies on transferring the hydroxide anion into the organic phase to generate the dichlorocarbene.
-
Cause - Ineffective Mixing: The biphasic system requires vigorous mechanical stirring to maximize the interfacial surface area. If stirring is inadequate, the reaction rate will be very slow.
-
Solution - Optimize Stirring: Ensure your mechanical stirrer is creating a deep vortex and that the phases are thoroughly mixed.
-
Cause - Catalyst Inactivity: The phase-transfer catalyst (PTC) can degrade over time. An old or impure catalyst will be ineffective.
-
Solution - Verify Catalyst Quality: Use a fresh bottle of a reputable quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).[4]
-
Cause - Insufficient Base Concentration: The generation of dichlorocarbene from chloroform requires a highly concentrated base.
-
Solution - Use 50% NaOH: Using a lower concentration of sodium hydroxide will not be effective. Ensure you are using a 50% (w/w) aqueous solution.[4]
Q: The dehalogenation reaction (Step 2) stalls and I see a mix of starting material and product. Why?
A: Incomplete dehalogenation typically points to an issue with the reducing agent (sodium metal) or the reaction environment.
-
Cause - Inactive Sodium: Sodium metal readily forms an oxide layer on its surface, which is unreactive. If you use large chunks of old sodium, the available surface area for reaction is minimal.
-
Solution - Maximize Sodium Surface Area: Use freshly cut, small pieces of sodium to expose a clean, metallic surface. For best results, create "sodium sand" by heating sodium in an inert, high-boiling solvent like toluene under vigorous stirring and then allowing it to cool.[3]
-
Cause - Presence of Water: The reaction is highly sensitive to moisture, as water will quench the sodium metal.
-
Solution - Ensure Anhydrous Conditions: All glassware must be oven-dried. Solvents like toluene and THF must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone) before use.
Q: I get a good yield according to crude NMR, but I lose a significant amount of product during the final workup and purification. How can I prevent this?
A: Product loss during workup is a common challenge, especially at a smaller scale. This compound has some solubility in water, and emulsions can form during extraction.
-
Cause - Aqueous Solubility: As a small carboxylic acid, the product has partial solubility in the aqueous phase, leading to losses during extraction.
-
Solution - Salting Out: Before extracting your product, saturate the acidic aqueous layer with sodium chloride. This significantly decreases the polarity of the aqueous phase and forces the organic product into the extraction solvent.
-
Cause - Emulsion Formation: Carboxylic acids can act as surfactants, leading to the formation of stable emulsions during extraction, which are difficult to separate.
-
Solution - Gentle Extraction: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions or perform the extraction in a beaker with a magnetic stirrer.[5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the cyclopropanation in Step 1?
The reaction proceeds via the formation of dichlorocarbene (:CCl₂) as a reactive intermediate. A strong base, transported into the organic phase by the PTC, abstracts a proton from chloroform (CHCl₃) to form the trichloromethanide anion (⁻CCl₃). This anion is unstable and rapidly eliminates a chloride ion to generate the highly electrophilic dichlorocarbene. This carbene then undergoes a stereospecific [2+1] cycloaddition reaction with the electron-rich double bond of methacrylic acid to form the cyclopropane ring.[6][7]
Q2: Are there viable alternatives to the two-step dihalogenation/reduction route?
Yes, the Simmons-Smith reaction is a classic and effective method for cyclopropanation.[6] This reaction uses an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[7][8] The reagent adds a methylene (CH₂) group directly across the double bond of an alkene. While this is a powerful one-step method to form the cyclopropane ring, it can be expensive due to the high cost of diiodomethane and may require subsequent oxidation to introduce the carboxylic acid if starting from an allyl alcohol precursor.[6]
Q3: Can I use methacrylonitrile or methyl methacrylate as a starting material instead of methacrylic acid?
Yes. The patent literature describes using methacrylic esters, nitriles, or amides as suitable substrates for the initial cyclopropanation reaction.[2] If you use one of these derivatives, the synthesis will require an additional final step: hydrolysis of the resulting cyclopropyl nitrile, ester, or amide to the desired carboxylic acid, typically under acidic or basic conditions.
Q4: What are the primary safety hazards I should be aware of?
This synthesis involves several significant hazards that require careful management:
-
Corrosive Reagents: Concentrated sodium hydroxide and hydrochloric acid are highly corrosive and can cause severe burns.
-
Reactive Metal: Sodium metal reacts violently with water and can ignite in air. It must be handled under an inert atmosphere and quenched with extreme care.
-
Flammable Solvents: Toluene, THF, and dichloromethane are flammable and volatile organic compounds.
-
Toxic Reagents: Chloroform is a suspected carcinogen and is toxic. All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
- Google Patents. (2014). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Evoltis. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
- LookChem. (n.d.). This compound CAS 6914-76-7.
- MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- ResearchGate. (2001). Simmons‐Smith Cyclopropanation Reaction.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
Sources
- 1. talentchemicals.com [talentchemicals.com]
- 2. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 3. This compound CAS#: 6914-76-7 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Removing unreacted starting materials from 1-Methylcyclopropane-1-carboxylic acid
Welcome to the Technical Support Center for 1-Methylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials and byproducts during the synthesis of this compound. Our goal is to equip you with the knowledge to not only purify your product but also to understand the underlying principles of the methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurities in your sample will largely depend on the synthetic route employed. A common synthesis involves the dechlorination of 2,2-dichloro-1-methylcyclopropanecarboxylic acid using sodium metal.[1] In this case, the primary impurities are likely to be:
-
Unreacted Starting Material: 2,2-dichloro-1-methylcyclopropanecarboxylic acid.
-
Solvents: Residual solvents from the reaction and workup, such as toluene, tetrahydrofuran (THF), ethanol, or dichloromethane.[1]
-
Inorganic Salts: Sodium chloride (NaCl) formed during the reaction and from the acidic workup.
Q2: How can I quickly assess the purity of my crude product?
A2: A quick and effective way to assess the purity of your crude product is by Thin Layer Chromatography (TLC). Spot your crude material on a silica gel plate and elute with a solvent system such as a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 1%). The acetic acid helps to prevent streaking, a common issue with carboxylic acids on silica gel.[2] The presence of multiple spots indicates the presence of impurities.
Q3: My purified this compound is a liquid/oil at room temperature, but the literature says it's a solid. What does this mean?
A3: this compound has a low melting point, reported to be between 30-32 °C. If your lab's ambient temperature is close to or above this range, the pure compound may exist as a liquid. However, the presence of residual solvents can also lower the melting point, making it appear as an oil. It is crucial to ensure all solvents have been thoroughly removed under vacuum.
Troubleshooting Purification Challenges
This section provides solutions to common problems encountered during the purification of this compound.
Acid-Base Extraction Issues
Problem: Low recovery of the product after acid-base extraction.
-
Possible Cause: Incomplete extraction of the carboxylate salt into the aqueous basic solution.
-
Solution: Ensure the pH of the aqueous solution is sufficiently basic (pH > 9) to deprotonate the carboxylic acid fully. Use a saturated solution of a weak base like sodium bicarbonate, which is generally sufficient to deprotonate the carboxylic acid without being harsh.[3] Perform multiple extractions with the basic solution to ensure complete transfer of the carboxylate.
-
-
Possible Cause: Incomplete precipitation of the carboxylic acid upon re-acidification.
-
Solution: After acidifying the aqueous layer containing the carboxylate salt, ensure the pH is sufficiently acidic (pH < 3). Use a strong acid like 6M HCl.[2] It is also beneficial to cool the solution in an ice bath during acidification to decrease the solubility of the carboxylic acid in the aqueous medium.[2]
-
Recrystallization Difficulties
Problem: The compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound.
-
Solution: Choose a solvent or solvent system with a lower boiling point. Given the low melting point of this compound, a mixed solvent system, such as ethanol/water or toluene/hexanes, can be effective.[4] Start by dissolving the compound in a minimal amount of the more soluble solvent (e.g., ethanol or toluene) at an elevated temperature, then slowly add the less soluble solvent (e.g., water or hexanes) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Possible Cause: High concentration of impurities inhibiting crystal lattice formation.
-
Solution: If the crude product is highly impure, an initial purification step, such as acid-base extraction, should be performed before attempting recrystallization.
-
Column Chromatography Complications
Problem: The carboxylic acid streaks badly on the silica gel column, leading to poor separation.
-
Possible Cause: Interaction between the acidic proton of the carboxylic acid and the silica gel stationary phase.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[2] This keeps the carboxylic acid in its protonated form, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.
-
Physicochemical Properties for Purification Strategy
A successful purification strategy relies on the differences in the physical properties of the desired product and its impurities.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 100.12[5] | 30-32 | 183-185 | Slightly soluble in water; soluble in dichloromethane, ethanol, acetone.[1] |
| 2,2-dichloro-1-methylcyclopropanecarboxylic acid | 169.01[6] | 60-65[6] | 85 °C / 8 mmHg[6] | Likely soluble in similar organic solvents. |
The significant difference in boiling points suggests that distillation could be a viable purification method, although vacuum distillation would be necessary for the starting material.[7] The difference in melting points is also advantageous for assessing purity.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral or basic impurities.[8]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or diethyl ether, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.[2]
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer as its sodium salt. Drain the lower organic layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[2]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (pH < 3), which can be checked with litmus paper. The this compound should precipitate or form an oil.[2]
-
Isolation: Extract the acidified aqueous solution with fresh dichloromethane or diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This technique is suitable if the product is a solid at room temperature and the impurities have different solubilities.[4]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good solvent choices for carboxylic acids can include toluene, or a mixture of ethanol and water.[4]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both quantifying the purity of this compound and identifying volatile impurities.[5]
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent like dichloromethane.
-
Analysis: The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for confirming the structure of the purified product and identifying impurities.[9]
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The ¹H NMR spectrum will show characteristic peaks for the protons of this compound. The presence of unexpected peaks can indicate the presence of impurities. The integration of the peaks can be used to quantify the relative amounts of the product and impurities.
Visualizing the Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
References
- BenchChem. (2025).
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- LookChem. (2008).
- Google Patents. (2014).
- ACS Publications. (2001).
- PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. National Institutes of Health.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- ChemicalBook. (n.d.). This compound(6914-76-7) 1H NMR spectrum.
- Evetech. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
- Biosynth. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 6914-76-7.
- SIELC Technologies. (n.d.). Separation of 1-Methylcyclopropanecarboxylic acid on Newcrom R1 HPLC column.
- Google Patents. (2016). Method for preparing 1-methyl cyclopropane carboxylic acid.
- Reddit. (2019).
- University of Rochester. (n.d.).
- University of Colorado Boulder. (n.d.).
- YouTube. (2020).
- Sigma-Aldrich. (n.d.). 1-Methylcyclopropanecarboxylic acid 98%.
- ChemicalBook. (n.d.). This compound | 6914-76-7.
- BLD Pharm. (n.d.). 6914-76-7|this compound.
- TCI EUROPE N.V. (n.d.). This compound.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- Columbia University. (n.d.).
- Reddit. (2016).
- Moligand. (n.d.). This compound, min 98% (GC), 1 gram.
- Google Patents. (2013). Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid 98%.
- PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
Sources
- 1. This compound CAS#: 6914-76-7 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2-二氯-1-甲基环丙烷羧酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. vernier.com [vernier.com]
- 9. This compound(6914-76-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Characterization of Byproducts in 1-Methylcyclopropane-1-carboxylic Acid Reactions
Answering your request, here is a technical support center with troubleshooting guides and FAQs on the characterization of byproducts in 1-Methylcyclopropane-1-carboxylic acid reactions.
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and analysis. Our goal is to equip you with the expertise to identify, characterize, and mitigate the formation of unwanted byproducts, ensuring the integrity of your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding byproduct formation in this compound synthesis.
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The formation of byproducts is highly dependent on the synthetic route employed. However, common impurities often arise from side reactions such as ring-opening, rearrangement, or incomplete reactions. For instance, in syntheses involving cyclopropanation of methacrylic acid derivatives, potential byproducts can include isomeric cyclopropanes, dimeric structures, and products of solvent participation. In methods utilizing Favorskii-type rearrangements, byproducts may arise from alternative rearrangement pathways or incomplete halogenation of the starting ketone.
Q2: How can I preliminarily assess the purity of my this compound sample?
A2: A rapid preliminary assessment can be performed using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC can quickly reveal the presence of multiple components in your reaction mixture. A proton (¹H) NMR spectrum of the crude product can provide a more detailed view, where the presence of unexpected signals alongside the characteristic peaks of this compound would indicate impurities. Specifically, look for the absence of vinylic protons (typically 5-6 ppm) which would suggest the presence of ring-opened byproducts.
Q3: What analytical techniques are most suitable for the definitive characterization of these byproducts?
A3: A multi-technique approach is recommended for unambiguous characterization. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is invaluable for separating and identifying the molecular weights of the byproducts. For detailed structural elucidation, isolation of the impurity via preparative HPLC or column chromatography followed by analysis using high-resolution mass spectrometry (HRMS) and multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) is often necessary.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows one or more significant peaks in addition to the main product peak.
Possible Cause & Investigation:
-
Incomplete Reaction: The additional peak may correspond to unreacted starting materials.
-
Troubleshooting Step: Compare the retention time of the unknown peak with that of your starting materials. If they match, consider extending the reaction time or increasing the temperature.
-
-
Isomeric Byproducts: The synthesis may have produced constitutional isomers or stereoisomers.
-
Troubleshooting Step: Utilize LC-MS to determine if the unknown peak has the same mass-to-charge ratio (m/z) as your target compound. If so, this strongly suggests the presence of an isomer. Further characterization by NMR will be required to elucidate the exact structure.
-
-
Degradation Products: this compound or its intermediates may be unstable under the reaction or workup conditions.
-
Troubleshooting Step: Analyze a sample of the reaction mixture at different time points to monitor the formation of the impurity. If it increases over time, consider milder reaction conditions, a shorter reaction time, or a modified workup procedure.
-
Workflow for Investigating Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Low Purity Determined by ¹H NMR
Symptom: The ¹H NMR spectrum of your purified product shows significant impurity signals that you cannot readily identify.
Possible Cause & Investigation:
-
Solvent-Related Byproducts: The solvent may have participated in the reaction.
-
Troubleshooting Step: Carefully examine the NMR signals for characteristic solvent peaks. For example, if using ethereal solvents, look for signals corresponding to ether fragments. Consider using a non-reactive solvent.
-
-
Ring-Opened Byproducts: The cyclopropane ring is strained and can open under certain conditions (e.g., acidic or high temperature).
-
Troubleshooting Step: Look for characteristic signals of alkenes (vinylic protons around 5-6 ppm) or alcohols in the ¹H NMR spectrum. If present, this indicates ring opening. Employ milder reaction and purification conditions.
-
-
Oligomeric/Polymeric Byproducts: Under certain conditions, the starting materials or product can polymerize.
-
Troubleshooting Step: These byproducts often appear as broad, unresolved humps in the NMR spectrum. Gel Permeation Chromatography (GPC) can be used to confirm the presence of higher molecular weight species. Modifying reactant concentrations or adding a radical inhibitor might be necessary.
-
Data Summary for Common Byproduct NMR Signals
| Byproduct Type | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Ring-Opened (Alkene) | 5.0 - 6.5 (vinylic) | 100 - 150 (sp²) |
| Solvent Adduct (e.g., THF) | ~3.7 (O-CH₂) | ~68 (O-CH₂) |
| Unreacted Ketone | 2.0 - 2.5 (α-protons) | >190 (C=O) |
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Dissolve the sample: Accurately weigh approximately 1 mg of your crude or purified product and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample: Dilute the filtered solution to a final concentration of approximately 10-100 µg/mL with the mobile phase.
-
Analyze by LC-MS: Inject the diluted sample into the LC-MS system. A typical starting method would involve a C18 column and a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
Protocol 2: Isolation of an Unknown Byproduct by Preparative HPLC
-
Develop an analytical method: First, develop an analytical HPLC method that provides good separation between your product and the unknown byproduct.
-
Scale up the injection: Increase the injection volume and sample concentration for the preparative HPLC system.
-
Collect fractions: Collect the eluent corresponding to the peak of the unknown byproduct.
-
Combine and concentrate: Combine the fractions containing the pure byproduct and remove the solvent under reduced pressure.
-
Confirm purity: Analyze the isolated fraction by analytical HPLC to confirm its purity before proceeding with structural elucidation.
Technical Support Center: Scaling Up the Synthesis of 1-Methylcyclopropane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-methylcyclopropane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. As a key building block in pharmaceuticals and fine chemicals, robust and scalable synthetic routes are critical.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes for this compound?
A1: There are several established methods for synthesizing this compound. The choice of route often depends on the availability of starting materials, cost considerations, and the desired scale of production.
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From Methacrylic Acid Derivatives: A widely used approach involves the cyclopropanation of methacrylic acid, its esters, or other derivatives like methacrylonitrile or methacrylamide.[1] This is typically a two-step process:
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Cyclopropanation: Reaction with a trihalide in the presence of a base to form a 2,2-gem-dihalide intermediate.
-
Dehalogenation and Hydrolysis: The dihalide is then dehalogenated, often using a metal like sodium, followed by acidification or hydrolysis to yield the final carboxylic acid.[1]
-
-
Simmons-Smith Reaction: This classic method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent, typically generated from diiodomethane and a zinc-copper couple.[3] While known for its stereospecificity and broad functional group tolerance, the cost of diiodomethane can be a drawback for large-scale synthesis.[3]
Q2: What are the critical physical and chemical properties of this compound to consider during scale-up?
A2: Understanding the physicochemical properties is crucial for process design, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [4][5][6] |
| Molecular Weight | 100.12 g/mol | [4][5][6][7] |
| Appearance | White powder or colorless crystalline solid | [2][8][9] |
| Melting Point | 30-32 °C | [7][8][9] |
| Boiling Point | 183-185 °C | [7][8][9] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2][9] |
Q3: What are the primary applications of this compound?
A3: This compound is a valuable intermediate in several fields:
-
Pharmaceuticals: It serves as a key building block for synthesizing chiral pharmaceutical ingredients, particularly for antiviral and cardiovascular drugs.[2]
-
Agrochemicals: Used in the production of functionalized cyclopropane derivatives for agrochemical intermediates.[2]
-
Fine Chemicals: It is a raw material for specialty polymers with rigid cyclic structures used in advanced coatings and adhesives.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Dehalogenation Step
Q: My dehalogenation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid with sodium metal is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in this step often point to issues with the reaction conditions or the quality of the reagents.
Potential Causes and Solutions:
-
Inactive Sodium Metal: The surface of the sodium metal may be oxidized.
-
Presence of Moisture: Sodium reacts violently with water. Any moisture in the solvents or on the glassware will consume the sodium and reduce the yield.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding more sodium or increasing the reaction time.
-
Experimental Workflow: Dehalogenation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid
Caption: Workflow for the dehalogenation synthesis route.
Issue 2: Impurity Profile and Purification Challenges
Q: I am observing significant impurities in my final product after synthesis. What are the common impurities and what are the best purification methods?
A: The impurity profile will depend on the synthetic route chosen. However, some common impurities can arise.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like the dihalo-intermediate or the initial alkene.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as ring-opening of the cyclopropane can occur.
-
Solvent Residues: Inadequate removal of solvents during workup.
Purification Strategies:
-
Extraction: A crucial step is the acidic workup and extraction. After acidifying the reaction mixture to a pH of 1 with concentrated hydrochloric acid, the product can be effectively extracted into an organic solvent like dichloromethane.[1][8][9]
-
Distillation: Given its boiling point of 183-185 °C, vacuum distillation can be an effective method for purifying the final product, especially at a larger scale.
-
Crystallization: As the product is a solid at room temperature (m.p. 30-32 °C), crystallization from an appropriate solvent system can be a highly effective purification technique.
Issue 3: Inefficient Cyclopropanation in Simmons-Smith Reaction
Q: My Simmons-Smith reaction is sluggish and gives a low yield of the cyclopropanated product. How can I optimize this reaction for better performance?
A: The efficiency of the Simmons-Smith reaction is highly dependent on the preparation and reactivity of the organozinc carbenoid.
Optimization Strategies:
-
Activation of Zinc: The zinc-copper couple must be properly activated to ensure good reactivity.
-
Solution: Treat zinc dust with hydrochloric acid to remove the oxide layer, followed by washing with water, ethanol, and ether. Then, treat with a copper sulfate solution to form the active couple.
-
-
Furukawa Modification: For unfunctionalized alkenes, using diethylzinc (Et₂Zn) in place of the zinc-copper couple can significantly improve reactivity.[3] This is known as the Furukawa modification.[3]
-
Solvent Choice: The choice of solvent can influence the reaction rate.
-
Solution: Ethereal solvents like diethyl ether or tetrahydrofuran are commonly used. For the Furukawa modification, 1,2-dichloroethane is often effective.[3]
-
Logical Relationship: Optimizing Simmons-Smith Reaction
Caption: Troubleshooting logic for Simmons-Smith reaction.
References
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Evotec. Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4. [Link]
- LookChem. This compound CAS 6914-76-7. [Link]
- Wikipedia. Simmons–Smith reaction. [Link]
- PubChem. This compound. [Link]
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | 6914-76-7 | FM59833 [biosynth.com]
- 5. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1-メチルシクロプロパンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 6914-76-7 [chemicalbook.com]
- 9. This compound CAS#: 6914-76-7 [m.chemicalbook.com]
Technical Support Center: 1-Methylcyclopropane-1-carboxylic acid
Last Updated: 2026-01-09
Introduction
Welcome to the technical support center for 1-Methylcyclopropane-1-carboxylic acid (CAS 6914-76-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable cyclopropane derivative throughout its storage and application. Due to the inherent ring strain of its cyclopropane core, understanding and mitigating potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this molecule is the high degree of ring strain in the three-membered cyclopropane ring.[1][2][3] The internal C-C-C bond angles are compressed to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.[1][2][4] This strain makes the ring susceptible to opening under certain conditions, which is the main degradation pathway of concern. Additionally, like other carboxylic acids, it can undergo reactions at the carboxyl group, although the ring's stability is the more unique challenge.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. Manufacturer recommendations typically suggest room temperature (5-25°C) in a tightly sealed container.[5][6][7] For enhanced stability, especially for high-purity reference standards, storage at <15°C is recommended. The key is to protect it from moisture, strong oxidants, and strong bases.[5]
Q3: I've prepared a stock solution in a solvent. How should I store it and for how long is it stable?
A3: The stability of a solution is highly dependent on the solvent and storage conditions. For short-term use (1-2 weeks), a solution in a dry, aprotic solvent like Dichloromethane or Acetone, stored at 2-8°C and protected from light, is generally acceptable.[5] For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. If possible, storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice. Always perform a purity check (e.g., via HPLC or NMR) if a solution has been stored for an extended period.
Q4: Can I heat this compound to aid in dissolution?
A4: Gentle warming can be used but is not recommended. The compound has a low melting point of 30-32°C.[5][8] Excessive or prolonged heating, especially in the presence of protic solvents or catalysts, can provide the energy needed to overcome the activation barrier for ring-opening or other decomposition reactions.[9][10] If heating is necessary, use a water bath set to the lowest effective temperature and for the shortest possible duration.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Scenario 1: My experimental results are inconsistent, and I suspect compound degradation.
-
Question: How can I confirm if my this compound has degraded?
-
Answer: The most reliable way to assess purity is through analytical chemistry.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A fresh, high-purity standard should show a single major peak. Degraded samples may show additional peaks corresponding to impurities or a diminished area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of degradation products. Look for the disappearance of the characteristic cyclopropyl proton signals and the appearance of new signals, potentially in the olefinic region (if ring-opening has occurred).
-
Gas Chromatography (GC): Given the compound's volatility (boiling point 183-185°C), GC is also a suitable method for purity analysis.[5]
-
Scenario 2: I see unexpected side products in my reaction.
-
Question: Could my starting material be the source of these impurities?
-
Answer: Yes. If the this compound has partially degraded on the shelf, these degradants can act as impurities in your reaction. The strained cyclopropane ring can be susceptible to ring-opening, especially in the presence of certain reagents or catalysts, leading to reactive intermediates.[11] Always verify the purity of your starting material before beginning a sensitive synthesis.
Scenario 3: The physical appearance of the solid has changed (e.g., discoloration, clumping).
-
Question: Is the compound still usable if its appearance has changed?
-
Answer: A change in physical appearance is a strong indicator of chemical degradation or moisture absorption. The pure compound is a white powder or lump.[5] Clumping suggests hygroscopicity (water absorption), while discoloration may indicate oxidation or other decomposition. It is highly recommended to re-analyze the material for purity before use. Do not use it for critical experiments if its purity cannot be confirmed.
Protocols & Methodologies
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container seal for integrity.
-
Solid Storage: Store the container in a cool (<15°C is ideal), dark, and dry place, such as a desiccator. Keep away from strong oxidizing agents and bases.[5]
-
Weighing: To minimize water absorption, allow the container to equilibrate to room temperature before opening. Weigh the required amount quickly and reseal the container tightly.
-
Solution Preparation: Use dry, high-purity solvents. Solvents like ethanol, acetone, and dichloromethane are suitable.[5]
-
Solution Storage: Store stock solutions in amber vials at 2-8°C. For long-term storage, aliquot and freeze at -20°C under an inert atmosphere.
Protocol 2: Stability Assessment via HPLC
This protocol provides a framework for a stability-indicating assay.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
"Time Zero" Standard: Prepare a fresh solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). This is your reference.
-
Test Sample: Use the aged solid or solution you wish to test, prepared at the same concentration as the standard.
-
-
Analysis:
-
Inject the "Time Zero" standard to establish the retention time and peak area of the pure compound.
-
Inject the test sample.
-
-
Interpretation:
-
Compare the chromatograms. The appearance of new peaks or a significant reduction (>2-3%) in the main peak's area relative to the total peak area suggests degradation.
-
Technical Data & Degradation Pathways
Table 1: Physicochemical Properties & Stability Factors
| Property | Value | Implication for Stability |
| CAS Number | 6914-76-7[6][7] | Unique identifier for tracking and safety information. |
| Molecular Formula | C₅H₈O₂[6] | --- |
| Molecular Weight | 100.12 g/mol [6][12] | --- |
| Melting Point | 30-32 °C[5][8] | Low melting point; avoid unnecessary heating. |
| Boiling Point | 183-185 °C[5][8] | Relatively high boiling point suggests stability at room temperature in solid form. |
| Appearance | White powder or lump[5] | Any deviation may indicate degradation or contamination. |
| Incompatibilities | Strong oxidants, strong bases[5] | Avoid storage or reaction with these agents to prevent ring-opening or acid-base reactions. |
| Primary Degradation Driver | Ring Strain[1][2][3] | The molecule's inherent reactivity is due to its strained three-membered ring. |
Visualization of Degradation & Troubleshooting
The primary degradation concern is the opening of the highly strained cyclopropane ring. This can be initiated by thermal energy, strong acids/bases, or oxidative conditions.
Caption: A potential degradation pathway for the compound.
Below is a logical workflow for troubleshooting stability issues.
Caption: A troubleshooting workflow for stability issues.
References
- This compound CAS 6914-76-7. (n.d.).
- 6914-76-7 | this compound. (n.d.). ChemScene.
- 6914-76-7 | this compound. (n.d.). BLD Pharm.
- Stability of Cycloalkanes: Ring Strain. (n.d.). Fiveable.
- 4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.
- What Causes Strained Rings Like Cyclopropane To Form? (2025). Chemistry For Everyone.
- STABILITY OF CYCLOALKANES. (n.d.). Gyan Sanchay.
- This compound | 6914-76-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.
- This compound | 6914-76-7. (2025). ChemicalBook.
- Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4. (n.d.). EvitaChem.
- OUTLINE OF METHOD 1-methylcyclopropene (1-MCP) and its isomer 1-methylenecyclopropane (XO-isomer) are determined by capillary. (n.d.).
- 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. (n.d.). PubChem - NIH.
- This compound | 6914-76-7. (n.d.). TCI EUROPE N.V.
- 1-Methylcyclopropanecarboxylic acid 98 6914-76-7. (n.d.). Sigma-Aldrich.
- 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regul
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
- This compound CAS#: 6914-76-7. (n.d.). ChemicalBook.
- Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.).
- Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. (n.d.). PMC - NIH.
- Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). (n.d.). Cheméo.
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- 7. 6914-76-7|this compound|BLD Pharm [bldpharm.com]
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- 10. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4 [evitachem.com]
- 12. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 1-methylcyclopropane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique strained ring system of cyclopropanes presents distinct synthetic hurdles. This resource provides troubleshooting guides and frequently asked questions to ensure successful and efficient experimentation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and its subsequent derivatization.
Issue 1: Low Yield During Cyclopropanation
Question: I am attempting to synthesize the this compound core, but I am consistently obtaining low yields. What are the likely causes and how can I improve my yield?
Answer:
Low yields in cyclopropanation reactions are a frequent challenge, often stemming from several factors related to the reaction conditions and reagents. A common route to this compound involves the cyclopropanation of methacrylic acid or its derivatives, followed by dehalogenation.[1]
Probable Causes & Solutions:
-
Inefficient Carbene Precursor/Generation: The choice and generation of the carbene or carbenoid are critical. For Simmons-Smith type reactions, the activation of the zinc-copper couple is paramount.
-
Troubleshooting: Ensure the zinc dust is of high purity and activated properly. Activation can be achieved by washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum. The reaction is often sensitive to moisture, so ensure all glassware is flame-dried and reagents are anhydrous.
-
-
Substrate Reactivity: The double bond in methacrylic acid can be less reactive than other olefins due to the electron-withdrawing nature of the carboxylic acid group.
-
Troubleshooting: Protecting the carboxylic acid as an ester can increase the reactivity of the double bond.[2] The ester can then be hydrolyzed back to the carboxylic acid after the cyclopropanation step.
-
-
Side Reactions: Polymerization of the methacrylic acid or ester can be a significant side reaction, especially at elevated temperatures.
-
Troubleshooting: Keep the reaction temperature low. Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
-
-
Reaction Conditions: The solvent, temperature, and reaction time can all impact the yield.
-
Troubleshooting: Aprotic solvents like diethyl ether or dichloromethane are commonly used. Optimization of the reaction time is also crucial; insufficient time will lead to incomplete reaction, while prolonged reaction times can lead to product degradation or side reactions. Monitor the reaction progress by TLC or GC.
-
Issue 2: Difficulty in Purification of this compound
Question: After my synthesis, I am struggling to purify the final this compound. What are the best practices for its purification?
Answer:
Purification can be challenging due to the physical properties of the acid (low melting point solid or oil) and the presence of structurally similar impurities.[3][4]
Purification Protocol:
-
Acid-Base Extraction: This is a highly effective method for separating the carboxylic acid from neutral organic impurities.[5]
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of about 1.[1][6] The carboxylic acid will precipitate if it is a solid or can be extracted back into an organic solvent.
-
Extract the acidified aqueous layer with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Distillation/Crystallization:
Issue 3: Challenges in Forming Ester and Amide Derivatives
Question: I am having trouble converting this compound into its ester or amide derivatives. The reactions are either incomplete or result in low yields. What should I consider?
Answer:
The formation of esters and amides from carboxylic acids typically requires activation of the carboxyl group. Direct reaction with an alcohol or amine is often slow and inefficient.
For Esterification (e.g., Fischer Esterification):
-
Equilibrium: The Fischer esterification is an equilibrium-controlled process.[7][8]
-
Troubleshooting: To drive the reaction to completion, use a large excess of the alcohol or remove water as it is formed, for example, by using a Dean-Stark apparatus.[9]
-
-
Catalyst: A strong acid catalyst is required.[7]
-
Troubleshooting: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Ensure the catalyst is not quenched by any basic impurities in the starting material.
-
Experimental Protocol: Fischer Esterification of this compound
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Add a catalytic amount of a strong acid (e.g., 0.05 eq of H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude ester, which can be further purified by column chromatography or distillation.
For Amide Coupling:
-
Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[10][11]
-
Troubleshooting: Convert the carboxylic acid to a more reactive species like an acyl chloride or use a coupling reagent.
-
Acyl Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-methylcyclopropane-1-carbonyl chloride is highly reactive towards amines.[12]
-
Coupling Reagents: Use standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[10][13]
-
-
Experimental Protocol: Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove DMF and excess reagents (e.g., water, saturated NaHCO₃, and brine).
-
Dry the organic layer, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: One of the most common and scalable routes starts from methacrylic acid or its esters.[1] This involves a cyclopropanation reaction to form a 2,2-dihalo-1-methylcyclopropane-1-carboxylic acid intermediate, followed by a dehalogenation step, typically using a reducing agent like sodium metal in an inert solvent.[1][6]
Q2: Are there any stereochemical considerations in the synthesis of derivatives?
A2: The core this compound is achiral. However, if you are synthesizing derivatives with other stereocenters, for example, by reacting with a chiral amine or alcohol, you will form diastereomers. The separation of these diastereomers may be necessary and can often be achieved by chromatography. For the synthesis of specific stereoisomers of substituted cyclopropanecarboxylic acids, asymmetric cyclopropanation methods using chiral catalysts are often employed.[14]
Q3: What are the safety precautions I should take when working with reagents for this synthesis?
A3: Many of the reagents used in these syntheses require careful handling.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. Always handle them in a well-ventilated fume hood.
-
Sodium metal is highly reactive with water and can ignite in air. It should be handled under an inert atmosphere or a layer of mineral oil.
-
Organic solvents like diethyl ether and THF are highly flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]
Q4: Can I use other cyclopropanation methods?
A4: Yes, other cyclopropanation methods can be employed, although their suitability may depend on the specific substrate and desired scale. For instance, catalytic cyclopropanation using diazo compounds in the presence of a rhodium or copper catalyst is a powerful method, especially for asymmetric synthesis.[2][14] However, the handling of diazo compounds requires special precautions due to their potential explosive nature.
III. Visualizing the Workflow
Diagram 1: General Synthetic Workflow
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 6914-76-7 [m.chemicalbook.com]
- 4. 1-Methylcyclopropanecarboxylic acid 98 6914-76-7 [sigmaaldrich.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. This compound | 6914-76-7 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. growingscience.com [growingscience.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Synthonix, Inc > 16480-05-0 | 1-methylcyclopropane-1-carbonyl chloride [synthonix.com]
- 13. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4 [evitachem.com]
- 15. talentchemicals.com [talentchemicals.com]
Technical Support Center: Optimizing Solvent Systems for 1-Methylcyclopropane-1-carboxylic Acid Reactions
Welcome to the technical support center for 1-Methylcyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and optimization for reactions involving this versatile building block. The unique strained ring system and the reactive carboxylic acid moiety demand careful consideration of the reaction environment to ensure high yields, minimize side products, and streamline purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the basic physical and solubility properties of this compound?
A1: this compound (CAS 6914-76-7) is typically a colorless crystalline solid or white powder at room temperature.[1][2] It has a low melting point, approximately 30-33°C.[1][3] Its solubility profile is a key consideration for reaction planning:
-
High Solubility: Good solubility is observed in common organic solvents such as ethanol, acetone, methanol, and dichloromethane.[2][4]
-
Limited Solubility: It has limited or slight solubility in water, a characteristic attributed to the hydrophobic nature of the cyclopropane ring.[4]
-
Reaction Media: In synthetic procedures, it is often dissolved in solvents like tetrahydrofuran (THF) or extracted using dichloromethane.[1][5]
Q2: How stable is the cyclopropane ring? Should I be concerned about ring-opening side reactions?
A2: The cyclopropane ring possesses significant ring strain (angle, torsional, and steric strain), which makes it more reactive than larger cycloalkanes.[6][7] While the compound shows excellent stability under normal storage conditions, the strained ring can be susceptible to opening under certain harsh chemical conditions.[2][8]
-
Causality: The high strain energy (around 110-115 kJ/mol) means that reactions leading to ring cleavage are thermodynamically favorable.[7]
-
Risk Factors: Avoid excessively high temperatures or prolonged reaction times, especially in the presence of strong acids or certain transition metal catalysts, which are known to facilitate ring-opening reactions.[8][9] For most standard carboxylic acid reactions like esterification or amidation, the ring is generally stable.[2][4]
Q3: What are the most common reaction types for this molecule, and what are the initial solvent recommendations?
A3: The primary reactivity stems from its carboxylic acid group.[2]
-
Esterification & Amidation: These are the most common transformations.[4] For these nucleophilic acyl substitution reactions, moderately polar, aprotic solvents are excellent starting points. Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are recommended. They effectively dissolve the starting material and are typically inert under common coupling conditions (e.g., using DCC, EDC, or converting to an acyl chloride).
-
Reductions: Reduction of the carboxylic acid to the corresponding alcohol can be achieved with strong reducing agents like LiAlH₄. Anhydrous THF or diethyl ether are the solvents of choice for such reactions.[10]
-
Derivatization: It serves as a key building block for more complex molecules in the pharmaceutical and agrochemical industries.[2] The solvent choice here will be highly dependent on the subsequent reaction steps.
Part 2: Troubleshooting Guide for Solvent System Optimization
This section provides solutions to specific experimental challenges you may encounter.
Issue 1: Poor Reagent Solubility or Incomplete Reaction
Q: My reaction stalls, and I observe undissolved starting material. How do I select a better solvent?
A: This is a classic issue of insufficient solvation of one or more reagents. A systematic approach to solvent screening is required.
-
Expert Insight: Do not just increase the temperature; this can lead to side reactions, especially potential ring-opening.[8] The primary goal is to match the solvent polarity to that of your reactants and the transition state.
-
Troubleshooting Steps:
-
Consult a Solubility Table: Begin by assessing the solubility of all starting materials individually.
-
Increase Polarity: If your substrate is polar and your solvent is non-polar (e.g., hexane, toluene), move to a more polar aprotic solvent like THF, 2-MeTHF, or DCM.
-
Consider Solvent Mixtures: A mixture can fine-tune polarity. For example, a toluene/THF mixture can balance solubility and boiling point.
-
High-Boiling Aprotic Solvents: If higher temperatures are truly necessary, consider high-boiling polar aprotic solvents like DMF or DMSO. However, use these with caution as they are difficult to remove and can complicate product isolation.
-
Data Presentation: Solubility Overview
| Solvent Class | Example Solvents | Suitability for this compound | Comments |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Excellent [2] | Generally the best starting point. Good solvation for the acid and many common reagents. |
| Polar Protic | Ethanol, Methanol | Good [2] | Soluble, but can interfere with reactions involving strong bases or electrophilic intermediates. Ideal for esterifications under acidic catalysis (Fischer). |
| Non-Polar | Toluene, Hexane | Moderate to Poor | Toluene can be used, especially in synthesis steps requiring higher temperatures (e.g., certain reductions).[1] Hexane is generally a poor choice except as an anti-solvent for crystallization. |
| Aqueous | Water | Poor/Slight [4] | Primarily used during work-up for washing or pH adjustment. |
Visualization: Solvent Selection Workflow
Below is a decision tree to guide your solvent selection process.
Caption: A workflow for selecting an optimal starting solvent.
Issue 2: Low Yield and/or Formation of Side Products
Q: My reaction is messy. I'm getting a low yield of my desired product and see multiple spots on TLC. What's happening?
A: This often points to a solvent that is either participating in a side reaction or is not adequately stabilizing the desired reaction pathway. The stability of the cyclopropane ring is a key factor to consider.[7][8]
-
Expert Insight: The polarity of the solvent can dramatically influence the stability of charged intermediates. A solvent that stabilizes an undesired intermediate can divert the reaction down a side pathway.
-
Troubleshooting Steps:
-
Check for Ring-Opening: If you are using high heat or acidic/basic conditions, analyze your crude product by MS or NMR to check for evidence of ring-opened byproducts. The expected mass would be the same, but the fragmentation pattern or NMR spectrum would differ significantly.
-
Solvent Purity: Ensure you are using a dry, high-purity solvent. Water is a common culprit, as it can hydrolyze activated intermediates or quench sensitive reagents.[8]
-
Switch Solvent Class: If you are using a polar protic solvent like ethanol and observing side products, switch to a polar aprotic solvent like THF. Protic solvents can act as nucleophiles or unwanted proton sources. Conversely, if a reaction is sluggish in an aprotic solvent, a protic solvent might facilitate proton transfer steps if required by the mechanism.
-
Temperature Control: Run the reaction at a lower temperature. Many reactions are kinetically controlled, and lowering the temperature can favor the desired product by increasing the activation energy barrier for side reactions.
-
Visualization: Troubleshooting Low Yield
Caption: A logical tree for troubleshooting low reaction yields.
Issue 3: Difficult Product Isolation or Purification
Q: My reaction works, but the work-up is problematic, leading to emulsions or poor recovery. How can I improve this?
A: Work-up and purification issues are frequently tied to the solvent system used for the reaction.
-
Expert Insight: The ideal reaction solvent is not always the ideal extraction solvent. Planning the entire sequence—reaction, quench, extraction, and crystallization/chromatography—is critical.
-
Troubleshooting Steps:
-
Emulsion Formation: Emulsions are common when using chlorinated solvents like DCM with basic aqueous layers.[11] If you encounter this, try adding brine (saturated NaCl solution) to "break" the emulsion. For future runs, consider switching to a less emulsion-prone solvent like ethyl acetate or methyl tert-butyl ether (MTBE) for the extraction step.
-
High-Boiling Solvents: If you used a high-boiling solvent like DMF or DMSO, it cannot be easily removed by rotary evaporation. The best practice is to perform a liquid-liquid extraction. Quench the reaction, dilute with a large volume of water, and extract your product into a water-immiscible solvent like ethyl acetate or diethyl ether. Multiple extractions will be necessary.
-
pH Adjustment: The carboxylic acid group means the product's solubility is pH-dependent. During work-up, you can use this to your advantage. For example, wash the organic layer with a mild acid (e.g., dilute HCl) to remove basic impurities, and then wash with a mild base (e.g., NaHCO₃ solution) to remove unreacted starting acid if your product is neutral (like an ester).[12][13]
-
Part 3: Key Experimental Protocols
Protocol 1: Small-Scale Parallel Solvent Screening
This protocol allows for the rapid testing of multiple solvents to identify a promising candidate for optimization.
-
Setup: In an array of small reaction vials (e.g., 1-dram vials) equipped with stir bars, add this compound (e.g., 0.1 mmol, 10 mg) and any other key solid reagents.
-
Solvent Addition: To each vial, add a different candidate solvent (0.5 mL). Include a range of polarities: THF, DCM, Acetonitrile, Toluene, Ethyl Acetate, and a control vial with your original solvent.
-
Initiation: Add the final liquid reagent to initiate the reaction in all vials simultaneously.
-
Monitoring: Stir the reactions at the desired temperature. At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial, quench it, and spot it on a TLC plate.
-
Analysis: Develop the TLC plate to visually compare the consumption of starting material and the formation of the product across the different solvents. For more quantitative results, an aliquot can be analyzed by LC-MS or GC-MS.[14][15]
-
Selection: Choose the solvent that provides the best combination of reaction rate and cleanliness (fewest side products) for scale-up and further optimization.
Protocol 2: Standard Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line about 1 cm from the bottom.
-
Spotting:
-
On the left, spot a dilute solution of your starting material (SM).
-
In the middle, spot your co-starting material (Co-SM), if applicable.
-
On the right, carefully spot a small amount of your reaction mixture using a capillary tube.
-
-
Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane). The solvent should be below your pencil line. Allow the solvent to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If compounds are not UV-active, use a stain like potassium permanganate.
-
Interpretation: The reaction is complete when the starting material spot in the reaction lane has disappeared and a new spot (your product) has appeared. The relative position (Rf value) of the spots indicates their polarity.
References
- LookChem. (n.d.). This compound CAS 6914-76-7. [Link]
- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- ResearchGate. (n.d.).
- University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- ACS Publications. (2010).
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
- MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
- The Mirica Group. (n.d.).
- National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropanecarboxylic acid.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. [Link]
- Google Patents. (2013). WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)
- ResearchGate. (2004). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. [Link]
- Wiley Online Library. (2020).
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
Sources
- 1. This compound | 6914-76-7 [chemicalbook.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. This compound | 6914-76-7 | FM59833 [biosynth.com]
- 4. CAS 6914-76-7: 1-Methylcyclopropanecarboxylic acid [cymitquimica.com]
- 5. This compound CAS#: 6914-76-7 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jackwestin.com [jackwestin.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 13. WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof - Google Patents [patents.google.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 1-Methylcyclopropane-1-carboxylic Acid Synthesis
Welcome to our dedicated technical support center for the synthesis of 1-methylcyclopropane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on catalyst selection and troubleshooting for this specific synthesis. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this valuable chemical transformation.
Introduction: The Importance of Catalyst Selection
This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The construction of the strained cyclopropane ring is a key synthetic challenge, and the choice of catalyst is paramount to achieving high yields, purity, and, where required, the desired stereochemistry. This guide will explore the primary catalytic routes, offering a comparative analysis to inform your experimental design and providing solutions to common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The two most prevalent and effective catalytic methods are:
-
Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds: This method typically involves the reaction of a methacrylic acid derivative with a diazoalkane in the presence of a transition metal catalyst, most commonly a dirhodium(II) or copper(I) complex.[2][3] These catalysts facilitate the transfer of a carbene equivalent to the double bond of the methacrylic acid derivative.
-
Simmons-Smith Reaction and its Modifications: This classic method utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate the alkene.[4][5] The Furukawa modification, which employs diethylzinc, is often more reactive and suitable for a broader range of substrates.[4]
Q2: How do I choose between a rhodium-based catalyst and a Simmons-Smith reagent?
A2: The choice depends on several factors, including cost, desired stereoselectivity, substrate scope, and safety considerations.
| Feature | Rhodium Catalysts | Simmons-Smith Reagents |
| Reactivity | Generally high, effective at low catalyst loadings.[2] | Good reactivity, may require stoichiometric amounts of the zinc reagent. |
| Stereoselectivity | With chiral ligands, can achieve high enantioselectivity.[6][7] | Can be directed by existing stereocenters or chiral auxiliaries.[4] |
| Cost | Significantly more expensive than zinc-based reagents. | More cost-effective. |
| Functional Group Tolerance | Generally broad, but can be sensitive to certain functional groups. | Good functional group tolerance.[5] |
| Safety | Requires the handling of potentially explosive diazo compounds. | Diiodomethane is toxic and volatile. |
Q3: Can I synthesize a specific enantiomer of this compound?
A3: Yes, enantioselective synthesis is achievable, primarily through the use of chiral catalysts. Chiral dirhodium(II) catalysts with specific ligands are highly effective for the asymmetric cyclopropanation of methacrylic acid derivatives with diazo compounds, often achieving high enantiomeric excess (ee).[6][7][8] The choice of the chiral ligand on the rhodium catalyst is critical and can be tuned to favor the formation of the desired enantiomer.[6]
Q4: What are the key safety precautions when performing these reactions?
A4:
-
Diazo Compounds: Diazoalkanes are potentially explosive and should be handled with care in a well-ventilated fume hood. They should not be distilled and should be used as solutions.
-
Organozinc Reagents: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is toxic. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The catalyst's active sites may be blocked by impurities in the starting materials or solvent, or the catalyst may degrade under the reaction conditions. | Ensure the purity of methacrylic acid and other reagents. Consider using freshly distilled solvents. For rhodium catalysts, ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Sub-optimal Reaction Temperature | Cyclopropanation reactions can be sensitive to temperature. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition or promote side reactions. | Optimize the reaction temperature. For rhodium-catalyzed reactions, start at room temperature and adjust as needed. For Simmons-Smith reactions, cooling may be necessary to control the exotherm. |
| Incorrect Stoichiometry | An incorrect ratio of reactants to catalyst can lead to incomplete conversion or the formation of byproducts. | Carefully control the stoichiometry of the reactants and the catalyst loading. For rhodium-catalyzed reactions, a slow addition of the diazo compound using a syringe pump is often beneficial to keep its concentration low and minimize side reactions.[9] |
| Moisture Contamination (Simmons-Smith) | The organozinc reagents used in the Simmons-Smith reaction are highly sensitive to moisture and will be quenched by water. | Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions using an inert atmosphere. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Dimerization of the Diazo Compound | In rhodium-catalyzed reactions, if the concentration of the diazo compound is too high, it can dimerize to form an alkene. | Use a syringe pump for the slow addition of the diazo compound to the reaction mixture. |
| Polymerization of Methacrylic Acid | Methacrylic acid and its esters can polymerize, especially at elevated temperatures or in the presence of radical initiators. | Ensure the reaction is performed at a controlled temperature and that the starting material is free from polymerization initiators. |
| Side Reactions of the Carbenoid (Simmons-Smith) | The zinc carbenoid can undergo side reactions, such as insertion into C-H bonds, though this is less common with alkenes. | Optimize the reaction conditions (temperature, solvent) to favor cyclopropanation. |
Issue 3: Poor Stereoselectivity (in Enantioselective Synthesis)
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Chiral Catalyst or Ligand | The choice of chiral ligand on the dirhodium catalyst is crucial for achieving high enantioselectivity. | Screen a variety of chiral dirhodium catalysts with different ligands to find the optimal one for your specific substrate.[6][7] |
| Racemization of the Product | The product may racemize under the reaction or workup conditions, although this is less likely for cyclopropanecarboxylic acids. | Ensure mild workup conditions and avoid prolonged exposure to strong acids or bases. |
| Presence of Impurities | Impurities in the starting materials or solvent can interfere with the chiral catalyst's ability to control the stereochemistry. | Use highly pure starting materials and solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Dihalo-intermediate (Based on Patent CN104447293A)
This method involves the cyclopropylation of a methacrylic acid derivative with a trihalomethane, followed by dehalogenation.
Step 1: Cyclopropylation to form 2,2-dihalo-1-methylcyclopropanecarboxylic acid
-
This step involves the reaction of methacrylic acid (or its ester/amide) with a trihalomethane (e.g., chloroform or bromoform) in the presence of a strong base.
Step 2: Dehalogenation and Hydrolysis
-
The resulting 2,2-dihalo-1-methylcyclopropanecarboxylic acid derivative is then treated with a reducing agent, such as sodium metal in an appropriate solvent, to remove the halogen atoms.[10]
-
Subsequent acidic workup yields this compound. A reported procedure involves adding 50 mL of concentrated hydrochloric acid dropwise with stirring until the pH reaches 1. The mixture is stirred for another half an hour, followed by extraction with dichloromethane, drying, and solvent evaporation to yield the final product.[11]
Workflow for Synthesis via Dihalo-intermediate
Caption: A decision tree to guide catalyst selection based on experimental priorities.
References
- Organic Reaction Workup Formulas for Specific Reagents. Albany Molecular Research, Inc. Accessed January 9, 2026. [Link]
- Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC - NIH. Accessed January 9, 2026. [Link]
- Simmons–Smith reaction. Wikipedia. Accessed January 9, 2026. [Link]
- Asymmetric Cyclopropanation. Wiley-VCH. Accessed January 9, 2026. [Link]
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Validation & Comparative
The Strategic Advantage of the Cyclopropane Scaffold: A Comparative Guide to 1-Methylcyclopropane-1-carboxylic Acid and Its Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif.[1][2] Its inherent ring strain and unique electronic properties bestow upon molecules a desirable combination of rigidity, metabolic stability, and novel three-dimensional topologies for probing biological space.[2][3] This guide offers an in-depth comparison of 1-Methylcyclopropane-1-carboxylic acid with other notable cyclopropane derivatives, providing researchers, scientists, and drug development professionals with a nuanced understanding of their respective utilities, supported by experimental insights.
The Allure of the Three-Membered Ring in Drug Design
The incorporation of a cyclopropane moiety is a strategic tactic employed to overcome common hurdles in drug discovery.[2] The rigid nature of the ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for its target.[1] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[1][2] This structural unit is a key feature in a number of FDA-approved drugs for treating a range of conditions, including COVID-19, asthma, and hepatitis C.[4]
A Close Look at this compound
This compound is a simple, yet intriguing, cyclopropane derivative. It is a colorless crystalline solid with a melting point of 30-32 °C and a boiling point of 183-185 °C.[5][6] Its primary application in a research context has been in structure-activity relationship (SAR) studies of small carboxylic acids.[5]
Notably, it has been instrumental in the identification and characterization of selective ligands for free fatty acid receptors 2 (FFA2) and 3 (FFA3).[5] These G protein-coupled receptors are implicated in inflammatory and metabolic diseases, making them attractive therapeutic targets. The methyl group on the cyclopropane ring of this compound provides a key structural feature that influences its interaction with these receptors.
Comparative Analysis with Other Cyclopropane Derivatives
The true utility of this compound can be best understood when compared with other cyclopropane-containing molecules that have found distinct roles in biological research and drug development.
1-Aminocyclopropane-1-carboxylic Acid (ACC)
A close structural analog, 1-Aminocyclopropane-1-carboxylic acid (ACC), is a naturally occurring non-proteinogenic amino acid.[7] In the realm of plant biology, ACC is renowned as the immediate precursor to the plant hormone ethylene, playing a crucial role in growth, development, and stress responses.[7][8][9]
Beyond its role in plants, ACC has garnered attention for its activity in the mammalian central nervous system. It acts as a partial agonist at the glycine site of the NMDA receptor.[7][10][11] This interaction gives it neuromodulatory properties, and it has been investigated for its potential to prevent tolerance to opioid analgesics like morphine.[10] The presence of the amino group, in place of the methyl group, dramatically shifts the biological activity from metabolic regulation to neurotransmission.
Coronatine: A Complex Natural Product
Coronatine is a phytotoxin produced by the bacterium Pseudomonas syringae.[12] It is a more complex molecule featuring a cyclopropane ring within its coronamic acid (CMA) moiety, which is linked to coronafacic acid (CFA).[12][13] Coronatine is a potent mimic of the plant hormone jasmonate, and it effectively hijacks the plant's defense signaling pathways to promote bacterial virulence.[12][14] It is a powerful tool for studying plant-pathogen interactions and jasmonate signaling. The intricate structure of coronatine, including its cyclopropane ring, is critical for its high biological activity.[15]
Simple Synthetic Cyclopropane Carboxylic Acids
The parent molecule, cyclopropane carboxylic acid, has been used to probe the biosynthesis of ethylene.[16] Further synthetic modifications, such as the introduction of a phenyl group as seen in 2-phenylcyclopropane carboxylic acids, have been explored for developing inhibitors of enzymes like O-acetylserine sulfhydrylase, a target for novel antibacterial agents.[17] These examples highlight how the cyclopropane scaffold can be systematically modified to target a diverse range of biological processes.
Comparative Data Summary
| Compound | Structure | Primary Biological Target(s) | Key Biological Activity |
| This compound | C₅H₈O₂ | Free Fatty Acid Receptors (FFA2, FFA3) | Selective orthosteric ligand[5] |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | C₄H₇NO₂ | NMDA Receptor (glycine site) / ACC synthase & oxidase (plants) | Partial agonist at NMDA receptor[10][11]; Ethylene precursor in plants[7] |
| Coronatine | C₁₈H₂₅NO₄ | Jasmonate Receptor (COI1) | Potent jasmonate mimic, virulence factor[12][14] |
| Cyclopropane carboxylic acid | C₄H₆O₂ | Various (used as a probe) | Probe for ethylene biosynthesis[16] |
| 2-Phenylcyclopropane carboxylic acids | C₁₀H₁₀O₂ | O-acetylserine sulfhydrylase | Enzyme inhibition (antibacterial research)[17] |
Experimental Protocol: Competitive Radioligand Binding Assay for FFA2
This protocol describes a method to determine the binding affinity of this compound and other derivatives for the FFA2 receptor.
Rationale: This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the inhibitory constant (Ki), a measure of binding affinity.
Materials:
-
Membranes from cells expressing human FFA2
-
[³H]-Propionate (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound or vehicle (for total and non-specific binding)
-
[³H]-Propionate (at a concentration close to its Kd)
-
Cell membranes expressing FFA2
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add liquid scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding (in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Structure-Activity Relationships and Experimental Workflow
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Conclusion
The cyclopropane ring is a versatile and valuable tool in the arsenal of the medicinal chemist. The comparison between this compound, ACC, and other derivatives clearly demonstrates that subtle structural modifications to this simple scaffold can lead to profound changes in biological activity, shifting the therapeutic focus from metabolic diseases to neurological disorders or even providing tools to understand plant biology. A thorough understanding of the structure-activity relationships of these compounds, grounded in robust experimental data, is essential for the rational design of novel therapeutics.
References
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- Cyclopropanes and cyclopropenes: synthesis and applications. (2017). Beilstein Journal of Organic Chemistry.
- New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State.
- Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2015). Russian Chemical Bulletin.
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.
- 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. (1993). Il Farmaco.
- 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance. (1994). Life Sciences.
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- 1-Aminocyclopropane-1-carboxylic acid. (n.d.). Grokipedia.
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- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2015). Semantic Scholar.
- Method for preparing 1-methyl cyclopropane carboxylic acid. (2015). Google Patents.
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- 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. (2019). Plant and Cell Physiology.
- The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae. (2014). Frontiers in Plant Science.
- Coronatine promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation. (2012). Cell Host & Microbe.
- The Pseudomonas phytotoxin coronatine mimics octadecanoid signalling molecules of higher plants. (1994). FEBS Letters.
- Biosynthesis and Regulation of Coronatine, a Non-Host-Specific Phytotoxin Produced by Pseudomonas syringae. (2004). Molecular Plant-Microbe Interactions.
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Comparing the biological activity of 1-Methylcyclopropane-1-carboxylic acid and its esters
An In-Depth Guide to the Comparative Biological Activity of 1-Methylcyclopropane-1-carboxylic Acid and Its Esters
For researchers and professionals in drug development and agricultural science, understanding the nuances of structure-activity relationships is paramount. This guide provides a detailed comparison of this compound and its corresponding esters. While structurally similar to the potent ethylene inhibitor 1-Methylcyclopropene (1-MCP), the addition of a carboxylic acid functional group—and its subsequent esterification—introduces significant changes in physicochemical properties that dictate biological activity. We will explore the established mechanisms of related compounds, present a central hypothesis based on a prodrug strategy, and provide the experimental frameworks necessary to validate these concepts.
Introduction: From Ethylene Inhibition to Broader Biological Potential
The cyclopropane scaffold is a cornerstone of agrochemical development, most famously represented by 1-Methylcyclopropene (1-MCP). 1-MCP is a highly effective inhibitor of ethylene perception in plants, used commercially to delay ripening and senescence in fruits and flowers.[1][2] It functions by binding with high affinity to ethylene receptors, thereby blocking the ethylene signaling cascade.[1]
This guide focuses on two related but distinct classes of molecules: this compound (1-MCP-acid) and its esters. The core question is: how does the introduction and modification of a carboxyl group alter the biological activity compared to the well-understood 1-MCP, and how do the acid and its esters compare to each other?
While a direct line to ethylene inhibition is a logical starting point, evidence also points to other biological targets. Notably, 1-MCP-acid has been utilized in studies of free fatty acid receptors (FFA2 and FFA3), suggesting its potential extends beyond plant physiology into mammalian systems.[3] This guide will dissect these possibilities through the lens of chemical properties and a central prodrug hypothesis.
The Ethylene Signaling Pathway: A Basis for Mechanistic Hypothesis
To understand the potential activity of these compounds in plants, one must first understand the pathway they might disrupt. Ethylene signaling is a negative regulatory pathway. In the absence of ethylene, the receptor (e.g., ETR1) is active and promotes the activity of a kinase (CTR1), which in turn represses downstream signaling. When ethylene binds to its receptor, the receptor complex is inactivated, which relieves the repression of downstream components, allowing for the expression of ethylene-responsive genes.[2]
1-MCP acts as an antagonist by binding irreversibly to the ethylene receptor, keeping it in the "on" state and perpetually suppressing the ethylene response, even in the presence of ethylene.[2][4]
Given their structural similarity to 1-MCP, it is plausible that 1-MCP-acid and its esters could also interact with the ethylene receptor. However, the carboxylic acid is a polar, ionizable group, while the esters are less polar. This fundamental chemical difference is expected to have a profound impact on their ability to reach and interact with the receptor.
A Prodrug Strategy: Unlocking Activity Through Ester Hydrolysis
In this model, the this compound is considered the potentially active "drug," while its esters are the "prodrugs."
The Rationale:
-
Enhanced Permeability: The parent acid, especially at physiological pH, will exist at least partially in its anionic carboxylate form. This charge significantly hinders its ability to passively diffuse across lipophilic plant cell walls and plasma membranes. The esters, being neutral and more lipophilic, are predicted to have superior membrane permeability.[7][8]
-
Increased Stability: Research has shown that esters of cyclopropanecarboxylic acid exhibit a substantial increase in hydrolytic stability compared to other common esters used in prodrugs (e.g., amino acid esters).[9][10] This suggests they are stable enough for delivery but can still be cleaved by intracellular enzymes.
-
Intracellular Release: Once inside the cell, the esters can be hydrolyzed by ubiquitous intracellular esterase enzymes, releasing the parent carboxylic acid in the cytoplasm, where it can then potentially interact with its target (e.g., the ethylene receptor).[6]
Comparative Analysis: Physicochemical Properties and Structure-Activity Relationship (SAR)
The biological activity of a molecule is inextricably linked to its physical and chemical properties. The transformation from a carboxylic acid to an ester represents a significant shift in these properties, which forms the basis of the structure-activity relationship.
| Property | This compound | Representative Ester (e.g., Methyl Ester) | Rationale & Biological Implication |
| Polarity | High | Low to Medium | The polar C=O and O-H bonds of the acid lead to high polarity. Esterification replaces the highly polar O-H with a less polar O-R group, decreasing overall polarity. |
| Water Solubility | Moderate to High (especially as a salt) | Low | The acid can form hydrogen bonds with water and deprotonate to a soluble carboxylate. The ester is less capable of hydrogen bonding and is much less soluble. |
| Lipophilicity (LogP) | Low | High | The ester is significantly more lipophilic (higher LogP), predicting better partitioning into lipid membranes.[8] |
| Hydrogen Bonding | Donor & Acceptor | Acceptor Only | The acid's -OH group can donate a hydrogen bond. The ester's oxygens can only accept them. This impacts solubility and receptor interactions. |
| Chemical Reactivity | Acidic; can form salts and esters. | Susceptible to hydrolysis (acid or base catalyzed) to yield the parent acid.[9][10] | This reactivity is the key to the prodrug concept, enabling the release of the active form. |
| Membrane Permeability | Low | High | Higher lipophilicity and lack of charge enable the ester to diffuse across biological membranes more readily.[7] |
This comparison strongly supports the prodrug hypothesis. The ester form is superior for delivery to the site of action, while the acid form, once released, may be the biologically active species.
Experimental Protocols for Validation
Scientific integrity demands that hypotheses are testable. The following are detailed protocols designed to compare the biological activities of 1-MCP-acid and its esters and to validate the proposed prodrug mechanism.
Protocol 1: Ethylene Triple Response Bioassay in Arabidopsis thaliana
This classic bioassay is a definitive test for compounds that interfere with ethylene signaling.[11] Etiolated (dark-grown) seedlings of Arabidopsis exposed to ethylene exhibit a characteristic "triple response": inhibition of root and hypocotyl elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook. An ethylene inhibitor will prevent or reverse this response.
Objective: To determine if 1-MCP-acid or its esters can inhibit the ethylene-induced triple response.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0).
-
Gas-tight glass vials or jars (e.g., 25-50 mL).
-
Growth medium: 0.8% (w/v) agar with 0.5x Murashige and Skoog (MS) salts.
-
Stock solutions of 1-MCP-acid and test esters in an appropriate solvent (e.g., DMSO).
-
Ethylene gas cylinder or an ethylene-releasing compound (e.g., Ethephon).
-
Syringes for gas injection.
-
Growth chamber or incubator set to 22-24°C in complete darkness.
Procedure:
-
Seed Sterilization & Plating: Surface-sterilize seeds (e.g., 70% ethanol for 1 min, 20% bleach for 10 min, rinse 3-5 times with sterile water). Resuspend seeds in sterile 0.1% agar and plate onto the surface of the MS-agar medium in the glass vials.
-
Stratification: Place the vials at 4°C in the dark for 2-4 days to synchronize germination.
-
Compound Application: Prepare a dilution series of the test compounds (e.g., 1 µM, 10 µM, 100 µM) in sterile water from the stock solutions. Add the compound solutions directly to the solidified agar medium. Include a solvent-only control.
-
Incubation & Germination: Move vials to the growth chamber (22-24°C, dark) for 24 hours to allow germination to begin.
-
Ethylene Exposure: Seal the vials with gas-tight lids. Using a syringe, inject ethylene gas to a final concentration of 1-10 ppm. Include a set of control vials with no added ethylene and a set with ethylene but no test compound.
-
Growth Period: Incubate the sealed vials in the dark for 3-4 days.
-
Data Collection & Analysis: Carefully remove the seedlings and lay them flat on an agar plate or slide. Using a microscope with an eyepiece reticle or digital imaging software, measure the length and width of the hypocotyl and the length of the root. Qualitatively assess the apical hook.
-
Interpretation:
-
Control (no ethylene): Long hypocotyl, long root, no swelling, open apical hook.
-
Ethylene only: Short, thick hypocotyl, short root, exaggerated apical hook (positive triple response).
-
Ethylene + Active Inhibitor: Seedlings will resemble the "no ethylene" control, demonstrating a block of the triple response. Compare the dose-response curves for the acid and its esters to determine relative potency.
-
Protocol 2: In Vitro Ester Hydrolysis Assay
Objective: To determine the rate of hydrolysis of the esters to the parent acid in the presence of a generic esterase, providing evidence for the prodrug conversion step.
Materials:
-
Test esters of 1-MCP-acid.
-
Porcine liver esterase (PLE) as a model enzyme.
-
Phosphate buffer (e.g., pH 7.4).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer).
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., acetonitrile or methanol).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, a known concentration of the test ester, and the esterase enzyme.
-
Incubation: Place the reaction tube in the incubator at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a separate tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples by HPLC. Develop a method that can separate the ester from the acid.
-
Quantification: Create standard curves for both the ester and the acid to quantify their concentrations at each time point.
-
Data Analysis: Plot the concentration of the ester (decreasing) and the acid (increasing) over time. Calculate the rate of hydrolysis (e.g., half-life of the ester). This provides direct evidence of the prodrug's conversion to the active drug.
Conclusion and Future Directions
This guide establishes a robust, data-driven framework for comparing the biological activity of this compound and its esters. While direct comparative studies are sparse, a compelling hypothesis emerges from fundamental chemical principles: the esters likely function as prodrugs, leveraging enhanced stability and lipophilicity to deliver the potentially active parent acid into target cells.[7][9][10]
The biological activity is not confined to ethylene inhibition. The known interaction of the parent acid with FFA2/FFA3 receptors opens a parallel avenue of investigation in metabolic and inflammatory research.
Future research should focus on executing the experimental protocols outlined here. Direct quantification of ethylene inhibition via the triple response assay and measurement of ethylene production in treated plant tissues by gas chromatography are critical next steps.[12] Furthermore, synthesizing a range of esters (methyl, ethyl, propyl, etc.) would allow for a detailed SAR study, correlating the alkyl chain length with permeability and rate of hydrolysis to fine-tune the prodrug's activation kinetics. This comprehensive approach will unlock the full potential of these versatile cyclopropane derivatives in both agriculture and medicine.
References
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- ResearchGate. (2017). Using 1-Methelcyclopropene (1-MCP) as an ethylene inhibitor in horticultural crops storage (a review).
- Estornell, L. H., et al. (2016). Inhibiting ethylene perception with 1-methylcyclopropene triggers molecular responses aimed to cope with cell toxicity and increased respiration in citrus fruits. Plant Physiology and Biochemistry.
- Blankenship, S.M. (2003). DISCOVERY AND COMMERCIALIZATION OF 1-METHYLCYCLOPROPENE AS AN ETHYLENE INHIBITOR. Acta Horticulturae.
- Gwanpua, S. G., et al. (2017). A mechanistic modelling approach to understand 1-MCP inhibition of ethylene action and quality changes during ripening of apples. Journal of the Science of Food and Agriculture.
- Sigma-Aldrich. (n.d.). 1-Methylcyclopropanecarboxylic acid 98. Sigma-Aldrich.
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- Yablokov, A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- Binder, B. M., & Schaller, G. E. (2017). Inhibitors of Ethylene Biosynthesis and Signaling.
- Rautio, J., et al. (2018). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Evopure. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Evopure.
- Ketone Pharma. (2024). Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Ketone Pharma.
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- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
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- Asiri, A., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of the Iranian Chemical Society.
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A Researcher's Comparative Guide to 1-Methylcyclopropane-1-carboxylic Acid as a Modulator of the Ethylene Pathway
This guide provides an in-depth validation framework for 1-Methylcyclopropane-1-carboxylic acid, positioning it as a research tool for scientists in plant biology, agriculture, and drug development. We will explore its mechanism of action, provide detailed experimental protocols for its validation, and objectively compare its performance against established modulators of the ethylene pathway.
Introduction: Beyond Ethylene Perception
The gaseous plant hormone ethylene is a critical regulator of a vast array of physiological processes, from fruit ripening and senescence to stress responses.[1][2] For decades, researchers have utilized various chemical tools to dissect its biosynthesis and signaling pathways. Among the most well-known is 1-methylcyclopropene (1-MCP), a gaseous compound that acts as an antagonist by irreversibly binding to ethylene receptors, thereby blocking signal perception.[3][4][5]
However, inhibiting the signal is only one side of the coin. Modulating the synthesis of ethylene offers a complementary approach to understanding and controlling its effects. The ethylene biosynthesis pathway is a well-defined two-step process where S-adenosyl-L-methionine (SAM) is first converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS), and subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO).[1][6][7]
This guide focuses on This compound , a structural analog of ACC. Research into related cyclopropane carboxylic acid derivatives suggests they may act as inhibitors of ethylene biosynthesis, potentially by targeting the ACC oxidase (ACO) enzyme.[8][9] Validating this specific molecule as a research tool requires a systematic approach to confirm its identity, quantify its biochemical activity, and observe its physiological effects in whole organisms. This guide provides the necessary framework for that validation.
The Ethylene Pathway: Targets for Chemical Intervention
To effectively use any chemical tool, a clear understanding of its target is paramount. The ethylene pathway offers two primary points for intervention: biosynthesis and signal transduction.
As illustrated, compounds like Aminoethoxyvinyl glycine (AVG) inhibit ACC synthase (ACS), while 1-MCP and silver ions block the ethylene receptors.[10][11] Our focus, this compound, is hypothesized to inhibit ACC oxidase (ACO), providing a distinct mechanism of action compared to these other widely used tools.
Experimental Validation Workflow
A rigorous validation process is essential before a compound can be confidently used as a specific research tool. The following workflow provides a comprehensive, self-validating system for characterizing the activity of this compound.
Phase 1: Compound Purity and Characterization
Protocol 1: Purity and Identity Verification
-
Procurement: Obtain this compound (CAS 6914-76-7) from a reputable chemical supplier.[12][13]
-
Structural Verification (NMR):
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the resulting spectra with documented literature values or supplier data to confirm the correct molecular structure.
-
-
Purity Analysis (LC-MS/HPLC):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Develop an appropriate HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Run the sample and analyze the chromatogram. A pure sample should exhibit a single major peak. Mass spectrometry (MS) can be used concurrently to confirm the molecular weight (100.12 g/mol ).[12][14]
-
Phase 2: In Vitro Biochemical Validation
Causality: In vitro assays using purified enzymes allow for the direct assessment of inhibition without the complexities of cellular uptake, transport, or metabolism. This step is crucial to determine if the compound directly interacts with the hypothesized target enzyme, ACO.
Protocol 2: ACC Oxidase (ACO) Inhibition Assay This protocol is a generalized template and should be optimized based on the specific source of recombinant ACO.
-
Reagents:
-
Recombinant ACO enzyme (expressed in E. coli or other systems).
-
Assay Buffer: e.g., 100 mM MOPS, pH 7.2, 10% glycerol, 30 mM sodium ascorbate, 50 µM FeSO₄.
-
ACC (1-aminocyclopropane-1-carboxylic acid) substrate solution.
-
This compound stock solution (in DMSO or ethanol).
-
Control inhibitors: Pyrazinoic acid can be used as a known ACO inhibitor.[8]
-
-
Procedure:
-
Prepare a reaction mixture in sealed gas chromatography (GC) vials containing the assay buffer.
-
Add varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the mixture with the ACO enzyme for 10 minutes at 25°C.
-
Initiate the reaction by adding the ACC substrate.
-
Seal the vials immediately and incubate for a defined period (e.g., 1 hour) at 30°C.
-
Terminate the reaction (e.g., by flash freezing).
-
-
Quantification:
-
Analyze the ethylene produced in the vial headspace using a gas chromatograph equipped with a flame ionization detector (FID).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Phase 3: In Planta Physiological Validation
Causality: Demonstrating an effect in a whole organism or tissue is the ultimate validation of a research tool's utility. These assays confirm that the compound is bioavailable and elicits the expected physiological response.
Protocol 3: Fruit Ripening Inhibition Assay (Tomato Model)
-
Plant Material: Use mature green tomatoes (e.g., Solanum lycopersicum) harvested at a consistent developmental stage.
-
Treatment Application:
-
Prepare treatment solutions of this compound at various concentrations in a suitable buffer.
-
Include a negative control (buffer only) and a positive control (e.g., AVG solution to block ethylene synthesis).
-
Apply the solutions to the fruit via vacuum infiltration or by immersing fruit discs.
-
-
Ethylene Measurement:
-
At set time points (e.g., 0, 24, 48, 72 hours), place individual fruits or a set number of discs into airtight containers for a fixed period (e.g., 1-2 hours).
-
Withdraw a headspace gas sample with a syringe and inject it into a GC to quantify ethylene production.
-
-
Phenotypic Scoring:
-
Visually score the progression of ripening daily using a color index (e.g., 1=green, 5=red).
-
Measure fruit firmness using a penetrometer.
-
-
Data Analysis: Compare the rate of ethylene production and the progression of ripening between treated and control groups. A successful inhibitor should significantly delay both processes.
Comparative Analysis with Alternative Tools
No research tool exists in a vacuum. Its value is defined by its unique properties in comparison to existing alternatives.
| Feature | This compound | 1-MCP (1-Methylcyclopropene) | AVG (Aminoethoxyvinyl glycine) | Silver Thiosulfate (STS) |
| Primary Target | ACC Oxidase (ACO) (Hypothesized)[8] | Ethylene Receptors[3][4] | ACC Synthase (ACS)[10][11] | Ethylene Receptors[15] |
| Point of Action | Biosynthesis[8] | Signal Perception[5][16] | Biosynthesis[10] | Signal Perception[15] |
| Physical Form | Solid/Liquid | Gas[4] | Solid (Water Soluble) | Liquid Solution |
| Application Method | Solution-based (infiltration, spray, drench) | Fumigation in enclosed space[17] | Solution-based | Solution-based (pulse treatment)[18] |
| Reversibility | Likely Reversible/Competitive | Irreversible Binding[17] | Reversible/Competitive | Partially Reversible |
| Key Advantage | Potentially a specific, solution-applicable inhibitor of the final biosynthesis step. | High potency and efficacy; widely used commercially.[4][17] | Targets a key regulatory enzyme in the pathway. | Effective for cut flowers.[15] |
| Key Disadvantage | Efficacy and specificity require rigorous validation. | Gaseous nature requires containment; difficult for field use.[15] | Can have off-target effects on other PLP-dependent enzymes.[19] | Environmental concerns due to heavy metal (silver).[15] |
Conclusion and Authoritative Insights
This compound presents itself as a promising candidate for a research tool that allows for the targeted inhibition of the final step in ethylene biosynthesis. Its primary advantage over the widely-used 1-MCP is its physical form, which allows for solution-based applications unsuitable for a gaseous inhibitor. This makes it potentially valuable for studies requiring precise, localized application or for systems where gas fumigation is impractical.
Compared to the biosynthesis inhibitor AVG, its hypothesized target (ACO) may offer greater specificity. While ACS is a major regulation point, ACO activity can also be rate-limiting under certain conditions, making a specific ACO inhibitor a valuable tool for dissecting the pathway's nuances.[1][20]
The validation protocols outlined in this guide provide a clear path for any research team to confirm the efficacy and specificity of this compound within their experimental system. By rigorously following this workflow, researchers can confidently employ this molecule to further unravel the complex role of ethylene in plant development and physiology.
References
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- Evetech. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid. [Link]
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A Comparative Guide to the Efficacy of Ethylene Inhibitors: From Receptor Antagonists to Biosynthesis Blockers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant biology and agricultural science, the hormonal signals governing growth, development, and senescence are of paramount importance. Among these, the gaseous hormone ethylene stands out for its profound influence on processes such as fruit ripening, flower senescence, and leaf abscission. The ability to modulate ethylene signaling is a cornerstone of post-harvest technology and a fertile ground for scientific inquiry. This guide provides a detailed comparison of the efficacy of various compounds designed to inhibit ethylene's effects, with a special focus on the well-established ethylene receptor antagonist, 1-methylcyclopropene (1-MCP), and a prospective class of ethylene biosynthesis inhibitors, the cyclopropane carboxylic acid derivatives, including 1-Methylcyclopropane-1-carboxylic acid.
The Two Pillars of Ethylene Inhibition: A Mechanistic Overview
Ethylene exerts its influence by binding to receptors located on the endoplasmic reticulum of plant cells.[1][2][3] This binding event triggers a signaling cascade that ultimately leads to various physiological responses.[4][5] Consequently, there are two primary strategies for inhibiting the effects of ethylene: blocking the ethylene receptor or inhibiting the biosynthesis of ethylene itself.
1. Ethylene Receptor Antagonism: This approach involves the use of molecules that bind to the ethylene receptors, preventing ethylene from doing so. These antagonists effectively "turn off" the ethylene signaling pathway.
2. Ethylene Biosynthesis Inhibition: This strategy targets the enzymes involved in the production of ethylene. By blocking these enzymes, the concentration of ethylene within the plant tissue is reduced, thereby diminishing its effects.
This guide will delve into the efficacy of compounds representing both of these strategies, providing a comprehensive overview for researchers seeking to select the most appropriate tool for their specific application.
The Ethylene Signaling Pathway: A Visual Representation
To understand how these inhibitors function, it is essential to first visualize the ethylene signaling pathway. In the absence of ethylene, the ethylene receptors are active and suppress the downstream signaling pathway. When ethylene binds to the receptors, this suppression is lifted, allowing the signal to propagate.
Caption: A simplified diagram of the ethylene signaling pathway in the absence and presence of ethylene.
Comparative Efficacy of Ethylene Receptor Antagonists
The most well-studied and commercially significant class of ethylene inhibitors are the receptor antagonists. These compounds physically obstruct the ethylene binding site on the receptors.
| Compound | Chemical Structure | Mechanism of Action | Reported Efficacy (Concentration) | Key Characteristics |
| 1-Methylcyclopropene (1-MCP) | C₄H₆ | Binds irreversibly to ethylene receptors, preventing ethylene binding.[6] | Effective at very low concentrations (ppb to ppm range). For example, 0.5-1 µL/L is often used for post-harvest treatment of fruits.[7] | Gaseous, highly effective, and widely used commercially (e.g., SmartFresh™).[8][9] |
| Diazocyclopentadiene (DACP) | C₅H₄N₂ | Precursor to a reactive carbene that is thought to bind to the ethylene receptor.[10] | Effective, but less so than 1-MCP. Requires light for activation. | Explosive and toxic, limiting its practical application.[11] |
| Silver Thiosulfate (STS) | Ag₂S₂O₃ | Silver ions (Ag+) are believed to interfere with ethylene binding at the receptor site.[12] | Effective, often used in the cut flower industry. Applied as a pulse treatment (e.g., 0.5 mM for 1 hour).[12] | Can cause phytotoxicity and has environmental concerns due to the heavy metal content.[13] |
Experimental Protocol: The Triple Response Assay for Evaluating Ethylene Insensitivity
A classic and robust method for assessing the efficacy of ethylene receptor antagonists is the "triple response" assay in etiolated (dark-grown) Arabidopsis thaliana seedlings.[14][15][16] In the presence of ethylene, wild-type seedlings exhibit a characteristic phenotype: inhibited root and hypocotyl elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[17] Seedlings treated with an effective ethylene inhibitor will not display this response, even in the presence of ethylene.
Step-by-Step Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using a 50% bleach solution with a drop of Triton X-100 for 10-15 minutes, followed by several rinses with sterile water.
-
Plating: Suspend the sterilized seeds in sterile 0.1% agarose and plate them on Murashige and Skoog (MS) medium containing the desired concentration of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC), typically 10 µM.[14][18] The test compound (e.g., a potential ethylene inhibitor) should also be included in the medium at various concentrations.
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Incubation: Wrap the plates in aluminum foil and incubate them in the dark at 22-24°C for 3-5 days.
-
Phenotypic Analysis: After the incubation period, observe and quantify the hypocotyl length, root length, and apical hook angle of the seedlings. Seedlings that are insensitive to ethylene (due to the inhibitor) will have longer hypocotyls and roots and a less pronounced apical hook compared to the control seedlings grown on ACC alone.
Caption: Workflow for the Arabidopsis triple response assay.
Comparative Efficacy of Ethylene Biosynthesis Inhibitors
An alternative approach to mitigating ethylene effects is to inhibit its production. The key regulatory step in ethylene biosynthesis is the conversion of S-adenosylmethionine (SAM) to ACC, catalyzed by ACC synthase (ACS), and the subsequent conversion of ACC to ethylene by ACC oxidase (ACO).[19]
| Compound | Chemical Structure | Mechanism of Action | Reported Efficacy (Concentration) | Key Characteristics |
| Aminoethoxyvinylglycine (AVG) | C₆H₁₂N₂O₃ | Competitive inhibitor of ACC synthase (ACS), blocking the conversion of SAM to ACC.[20][21][22] | Effective in reducing ethylene production. Applied as a spray or drench at concentrations ranging from 10 µM to 1500 mg/L depending on the application.[20][21] | Can sometimes have off-target effects. Its efficacy can be influenced by the timing of application.[23] |
| Cyclopropane Carboxylic Acid Derivatives | (General Structure) | Proposed to act as inhibitors of ACC oxidase (ACO), the final step in ethylene biosynthesis.[7] | Efficacy is currently under investigation. Structure-activity relationship studies are ongoing. | A promising area of research for developing new, targeted ethylene inhibitors. |
The Case of this compound: A Potential Biosynthesis Inhibitor
While direct evidence of the ethylene-inhibiting activity of this compound is limited in publicly available literature, its chemical structure suggests a potential role as an inhibitor of ethylene biosynthesis, specifically targeting ACC oxidase.
Structure-Activity Relationship:
The cyclopropane ring is a key structural feature of both the natural substrate of ACC oxidase (ACC) and some known inhibitors.[7] The presence of a carboxylic acid group on the cyclopropane ring in this compound makes it a structural analog of ACC. This similarity could allow it to bind to the active site of ACC oxidase, potentially acting as a competitive inhibitor and thereby reducing the production of ethylene.[6][24]
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A Comparative Guide to the Receptor Cross-Reactivity of 1-Methylcyclopropane-1-carboxylic Acid
For researchers and drug development professionals, understanding the selectivity of a small molecule ligand is paramount to predicting its biological effects and potential therapeutic applications. This guide provides an in-depth analysis of the cross-reactivity of 1-Methylcyclopropane-1-carboxylic acid, a compound of interest in the study of G-protein coupled receptors (GPCRs). We will delve into its interactions with its primary targets, the free fatty acid receptors 2 and 3 (FFA2 and FFA3), and explore potential off-target interactions with other receptor systems, supported by experimental data and detailed methodologies.
Introduction: The Significance of this compound
This compound is a small, cyclic carboxylic acid that has garnered attention for its ability to selectively modulate the activity of FFA2 and FFA3[1][2][3]. These receptors, activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, are implicated in a range of physiological processes, including metabolic regulation and inflammatory responses[4][5]. The development of selective ligands for these receptors is a key objective in targeting diseases such as diabetes and inflammatory bowel disease. The rigid, cyclopropane scaffold of this compound offers a unique structural motif for probing the ligand-binding pockets of these closely related receptors.
Core Directive: Understanding Receptor Selectivity
The biological effect of any small molecule is dictated by its spectrum of protein interactions. While a compound may have a primary target, its engagement with other receptors, known as cross-reactivity, can lead to unexpected side effects or even novel therapeutic opportunities. This guide will therefore focus on a comparative analysis of this compound's activity at its intended targets and other structurally or functionally related receptors.
Primary Targets: Free Fatty Acid Receptors FFA2 and FFA3
This compound has been identified as a selective orthosteric agonist for FFA2 and FFA3[1][2][3]. Structure-activity relationship studies have revealed that ligands with substituted sp³-hybridized α-carbons, such as this compound, tend to show a preference for FFA3, whereas ligands with sp²- or sp-hybridized α-carbons favor FFA2[4][6].
Comparative Agonist Activity at Human FFA2 and FFA3
The following table summarizes the agonist activity of this compound and related short-chain fatty acids at human FFA2 and FFA3, as determined by various functional assays. The data is compiled from a key study by Schmidt et al. (2011)[4].
| Compound | Receptor | Dynamic Mass Redistribution (DMR) pEC50 | [³⁵S]GTPγS Binding pEC50 | IP₁ Accumulation (FFA2) / cAMP Inhibition (FFA3) pEC50 | Selectivity (ΔpEC50 FFA2-FFA3) |
| This compound | hFFA2 | ~2.2 | Not Reported | Not Reported | -2.1 |
| hFFA3 | 4.3 | Not Reported | Not Reported | ||
| Propionate (C3) | hFFA2 | 4.8 | 4.9 | 4.7 | -0.1 |
| hFFA3 | 4.9 | 4.9 | 4.9 | ||
| Acetate (C2) | hFFA2 | 4.2 | 4.1 | 4.3 | 1.3 |
| hFFA3 | 2.9 | 2.8 | 2.9 | ||
| Butyrate (C4) | hFFA2 | 4.5 | 4.6 | 4.4 | -0.5 |
| hFFA3 | 5.0 | 5.1 | 5.0 |
Data extracted and adapted from Schmidt et al., 2011. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 indicates greater potency. Selectivity is calculated from the average pEC50 values.
The data clearly indicates that this compound displays a marked selectivity for FFA3 over FFA2[7]. This selectivity is a valuable attribute for a chemical probe aimed at dissecting the individual roles of these two receptors.
Potential Cross-Reactivity with the NMDA Receptor
A critical aspect of profiling any new chemical entity is to assess its potential for off-target effects. Structurally related compounds can often provide clues to potential cross-reactivities. In this context, the similarity of this compound to 1-aminocyclopropane-1-carboxylic acid (ACC) is noteworthy. ACC is not only the biological precursor to the plant hormone ethylene but has also been shown to be a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex, acting as a partial agonist[8][9][10].
Exploration of Other Potential Off-Target Interactions
Ethylene Receptors
Given that 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to ethylene, a potential interaction of cyclopropane-containing molecules with ethylene receptors might be hypothesized. However, studies have shown that ACC can stimulate responses in plants independently of ethylene receptors[11][12]. There is currently no published evidence to suggest that this compound interacts with ethylene receptors. The structural differences, particularly the substitution of the amino group with a methyl group, likely preclude binding to the ethylene receptor, which is highly specific for the small gaseous hormone.
Experimental Methodologies for Assessing Cross-Reactivity
To provide a comprehensive understanding of how the selectivity of this compound is determined, we outline the key experimental protocols used in its characterization.
Cell Culture and Receptor Expression
-
Cell Line: Flp-In T-REx 293 cells are a robust platform for inducible expression of GPCRs.
-
Transfection: Cells are stably transfected with plasmids containing the coding sequence for human FFA2 or FFA3 under the control of a doxycycline-inducible promoter. This allows for controlled receptor expression, minimizing potential artifacts from constitutive overexpression.
Functional Assays for FFA2 and FFA3 Activity
This label-free technology provides a holistic view of cellular responses upon receptor activation.
-
Principle: DMR measures changes in the local refractive index at the bottom of a biosensor plate, which reflects the redistribution of cellular mass in response to GPCR signaling.
-
Procedure:
-
Seed transfected cells in a biosensor microplate.
-
Induce receptor expression with doxycycline.
-
Establish a baseline reading on the DMR instrument.
-
Add varying concentrations of this compound or other test compounds.
-
Monitor the DMR signal in real-time.
-
Construct concentration-response curves from the peak DMR signal to determine pEC50 values.
-
Caption: Workflow for a Dynamic Mass Redistribution (DMR) assay.
This assay directly measures the activation of Gαi/o proteins, which are coupled to both FFA2 and FFA3.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Procedure:
-
Prepare cell membranes from receptor-expressing cells.
-
Incubate membranes with varying concentrations of the test compound, GDP, and [³⁵S]GTPγS.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine pEC50 values from concentration-response curves.
-
Caption: Principle of the [³⁵S]GTPγS binding assay.
Competitive Binding Assays for Cross-Reactivity Screening
To assess potential binding to other receptors like the NMDA receptor, competitive binding assays are the gold standard.
-
Principle: The ability of a test compound (the "competitor," e.g., this compound) to displace a known radiolabeled ligand from its receptor is measured.
-
General Protocol:
-
Prepare tissue homogenates or cell membranes expressing the receptor of interest.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor.
-
After reaching equilibrium, separate bound and free radioligand by filtration.
-
Quantify the bound radioactivity.
-
Calculate the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand), which can be converted to a Ki (inhibition constant).
-
Conclusion and Future Directions
This guide provides a comprehensive overview of the cross-reactivity profile of this compound. The available experimental data robustly demonstrates its selectivity for FFA3 over FFA2, making it a valuable tool for studying the distinct physiological roles of these receptors.
The structural similarity to 1-aminocyclopropane-1-carboxylic acid, a known NMDA receptor ligand, highlights a critical area for future investigation. Researchers utilizing this compound should perform counter-screening against the NMDA receptor to ensure that observed biological effects are not confounded by off-target activity.
As the field of GPCR pharmacology advances, the development of highly selective ligands is crucial. The detailed analysis of compounds like this compound, coupled with rigorous cross-reactivity profiling, will pave the way for more precise therapeutic interventions.
References
- Schmidt, J., et al. (2011). Selective orthosteric free fatty acid receptor 2 (FFA2) agonists: identification of the structural and chemical requirements for selective activation of FFA2 versus FFA3. The Journal of Biological Chemistry, 286(12), 10628–10640. [Link]
- Hudson, B. D., et al. (2012). Extracellular ionic locks determine variation in constitutive activity and ligand potency between species orthologs of the free fatty acid receptors FFA2 and FFA3. The Journal of Biological Chemistry, 287(49), 41195–41209. [Link]
- Maruyama, T., et al. (1989). 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry, 52(3), 992-994. [Link]
- Le Deaut, F., et al. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroreport, 7(2), 397-400. [Link]
- Fink, K., et al. (1992). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 106(4), 901–904. [Link]
- Al-Khayri, J. M., et al. (2021). 1-Aminocyclopropane-1-carboxylic acid stimulates tomato pollen tube growth independently of ethylene receptors. Physiologia Plantarum, 173(4), 2291-2297. [Link]
- Milligan, G. (2009). Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. British Journal of Pharmacology, 158(1), 188–192. [Link]
- Ulven, T. (2012). Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets. Frontiers in Endocrinology, 3, 110. [Link]
- Hudson, B. D., et al. (2012). Extracellular Ionic Locks Determine Variation in Constitutive Activity and Ligand Potency between Species Orthologs of the Free Fatty Acid Receptors FFA2 and FFA3. The Journal of Biological Chemistry, 287(49), 41195–41209. [Link]
- ResearchGate. (n.d.). Effect of 1-MCP and methylenecyclopropane on ethylene binding and action on cut carnations.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- ResearchGate. (n.d.). A Model for Ethylene Receptor Function and 1-Methylcyclopropene Action.
- Le Deaut, F., et al. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroreport, 7(2), 397-400. [Link]
- Schmidt, J., et al. (2011). Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3. Queen's University Belfast. [Link]
- Schmidt, J., et al. (2011). Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL. Queen's University Belfast. [Link]
- Maruyama, T., et al. (1989). 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry, 52(3), 992-994. [Link]
- Evotec. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Evotec. [Link]
- Nature. (2023). Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2.
- PubChemLite. (n.d.). This compound (C5H8O2). PubChemLite. [Link]
- National Institutes of Health. (2025). Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2.
- PubChem. (n.d.). This compound. PubChem. [Link]
- The Good Scents Company. (n.d.). 1-methyl cyclopropane carboxylic acid. The Good Scents Company. [Link]
- MDPI. (2020). Recognition of Chiral Carboxylates by Synthetic Receptors. Molecules, 25(24), 5941. [Link]
- Frontiers. (2018). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 9, 1602. [Link]
- bioRxiv. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv. [Link]
- Nature. (2023). Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2.
- PubMed. (2015). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Analytical and Bioanalytical Chemistry, 407(3), 1003-1014. [Link]
- ChemRxiv. (2023). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. [Link]
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A Comparative Analysis of Synthetic Routes to 1-Methylcyclopropane-1-carboxylic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of unique molecular scaffolds is a cornerstone of innovation. 1-Methylcyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for the conformational rigidity and metabolic stability imparted by its strained cyclopropane ring. This guide provides a comparative analysis of the most prevalent synthetic methods for this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's strengths and weaknesses to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges, primarily centered around the efficient construction of the sterically hindered trisubstituted cyclopropane ring. The ideal synthetic method should offer high yield and purity, utilize readily available and cost-effective starting materials, be amenable to scale-up, and adhere to modern standards of safety and environmental responsibility. This guide will explore four primary synthetic strategies:
-
Dehalogenation of a Dihalocyclopropane Intermediate
-
The Favorskii Rearrangement
-
Simmons-Smith Cyclopropanation
-
Malonic Ester Synthesis
Each of these routes will be examined through the lens of scientific integrity, providing the causality behind experimental choices and self-validating protocols.
Method 1: Dehalogenation of a 2,2-Dihalo-1-methylcyclopropane Intermediate
This two-step approach is a robust and high-yielding method for the synthesis of this compound. The first step involves the formation of a 2,2-dihalo-1-methylcyclopropane derivative from a methacrylic acid precursor and a haloform. The subsequent dehalogenation of this intermediate furnishes the desired product.
Reaction Scheme:
Caption: Workflow for the dehalogenation method.
Mechanistic Insights
The initial cyclopropanation proceeds via the generation of a dihalocarbene in situ from the haloform and a strong base. This electrophilic carbene then undergoes a [1+2] cycloaddition with the electron-rich double bond of the methacrylic acid derivative. The subsequent dehalogenation with an alkali metal, such as sodium, is a reductive process that proceeds through a stepwise or concerted mechanism to remove the halogen atoms and form the final cyclopropane ring.
Experimental Protocol
Step 1: Synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve methacrylic acid (1.0 eq) in an excess of chloroform.
-
Add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.02 eq).
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise, maintaining the temperature below 30 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 1 and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dichloro-1-methylcyclopropanecarboxylic acid.
Step 2: Synthesis of this compound
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene and sodium metal (4.0 eq).
-
Heat the mixture to the melting point of sodium and stir vigorously to create a fine sand-like dispersion.
-
Cool the mixture and carefully add anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2,2-dichloro-1-methylcyclopropanecarboxylic acid (1.0 eq) in a mixture of ethanol and water.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 1.
-
Extract the product with dichloromethane, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[1][2]
Performance and Considerations
| Parameter | Value | Reference |
| Yield | 92-93% | [2] |
| Purity | >95% | [2] |
| Starting Materials | Methacrylic acid derivatives, haloform, sodium hydroxide, sodium metal | [2] |
| Advantages | High yield and purity, readily available starting materials. | [2] |
| Disadvantages | Use of hazardous sodium metal, potential for exothermic reactions. |
Method 2: The Favorskii Rearrangement
The Favorskii rearrangement is a classic method for the synthesis of carboxylic acid derivatives from α-halo ketones. In the context of this compound synthesis, a suitable precursor is 5-chloro-3-methyl-2-pentanone.
Reaction Scheme:
Caption: The Favorskii rearrangement route.
Mechanistic Insights
The reaction is initiated by the abstraction of an acidic α-proton from the ketone by a strong base, forming an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the chlorine atom, leading to a cyclopropanone intermediate. The strained cyclopropanone is then attacked by a hydroxide ion, leading to the cleavage of the three-membered ring and, after an intramolecular proton transfer and workup, the formation of the carboxylate salt, which is then protonated to give the final carboxylic acid.[3][4][5]
Experimental Protocol
-
Dissolve 5-chloro-3-methyl-2-pentanone (1.0 eq) in a suitable solvent such as dioxane or a mixture of water and an organic co-solvent.
-
Add a solution of a strong base, such as sodium hydroxide (3.0-4.0 eq) in water, to the ketone solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to pH 1.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Performance and Considerations
| Parameter | Value | Reference |
| Yield | Moderate to good (typically 60-80%) | General literature yields for Favorskii rearrangements |
| Purity | Good after purification | |
| Starting Materials | 5-chloro-3-methyl-2-pentanone, strong base | [2] |
| Advantages | Utilizes a classic and well-understood reaction. | |
| Disadvantages | The starting α-halo ketone may not be readily available and may require a separate synthesis. The reaction can sometimes be accompanied by side reactions. |
Method 3: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a widely used method for the stereospecific cyclopropanation of alkenes. For the synthesis of this compound, methacrylic acid or its ester can be used as the starting material.
Reaction Scheme:
Caption: Simmons-Smith cyclopropanation pathway.
Mechanistic Insights
The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple. This carbenoid adds to the double bond of the alkene in a concerted fashion, leading to the formation of the cyclopropane ring with retention of the alkene's stereochemistry. The Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the zinc-copper couple, often provides better yields and reproducibility.[6]
Experimental Protocol
-
Activate zinc dust by treating it with a solution of copper(II) sulfate to form a zinc-copper couple.
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the zinc-copper couple in a dry, ethereal solvent (e.g., diethyl ether or dichloromethane).
-
Add a solution of diiodomethane (1.5-2.0 eq) in the same solvent to the suspension.
-
Gently heat the mixture to initiate the formation of the carbenoid.
-
Cool the reaction mixture and add a solution of methyl methacrylate (1.0 eq) in the ethereal solvent.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by GC or TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture and separate the organic layer. Extract the aqueous layer with the ethereal solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-methylcyclopropane-1-carboxylate.
-
Hydrolyze the ester using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification) to yield this compound.
Performance and Considerations
| Parameter | Value | Reference |
| Yield | Variable, can be moderate to good | General literature for Simmons-Smith reactions |
| Purity | Good after purification | |
| Starting Materials | Methacrylic acid ester, diiodomethane, zinc-copper couple or diethylzinc | [6] |
| Advantages | Stereospecific, tolerates a wide range of functional groups. | [6] |
| Disadvantages | High cost of diiodomethane, the reaction can be sensitive to moisture and air, potential for side reactions. |
Method 4: Malonic Ester Synthesis
The malonic ester synthesis provides a classical and versatile route to substituted carboxylic acids. For this compound, this would involve the alkylation of a methyl-substituted malonic ester with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation.
Reaction Scheme:
Caption: Malonic ester synthesis pathway.
Mechanistic Insights
The synthesis begins with the deprotonation of the acidic α-hydrogen of dimethyl methylmalonate by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction. A second, intramolecular Sₙ2 reaction then occurs as the newly formed carbanion attacks the other carbon atom of the dibromoethane moiety, closing the cyclopropane ring. The resulting cyclic diester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the final product.
Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.
-
Add dimethyl methylmalonate (1.0 eq) to the ethoxide solution.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester groups.
-
After hydrolysis is complete, cool the solution and acidify with a strong acid (e.g., H₂SO₄) to a low pH.
-
Gently heat the acidified solution to effect decarboxylation.
-
Extract the final product with an organic solvent, dry the organic layer, and purify by distillation or recrystallization.
Performance and Considerations
| Parameter | Value | Reference |
| Yield | Moderate | General literature for malonic ester synthesis |
| Purity | Good after purification | |
| Starting Materials | Dimethyl methylmalonate, 1,2-dibromoethane, sodium ethoxide | |
| Advantages | A classic and reliable method, starting materials are commercially available. | |
| Disadvantages | Can be a multi-step process with moderate overall yields. |
Comparative Summary and Conclusion
| Synthesis Method | Key Features | Advantages | Disadvantages | Scalability |
| Dehalogenation | Two-step route via a dihalo-intermediate. | High yield and purity. | Use of hazardous sodium metal. | Moderate, with safety precautions for sodium handling. |
| Favorskii Rearrangement | Rearrangement of an α-halo ketone. | Well-established reaction. | Availability of the starting ketone can be a limitation. | Good, if the starting material is accessible. |
| Simmons-Smith | Cyclopropanation of an alkene. | Stereospecific and functional group tolerant. | High cost of reagents (diiodomethane), sensitivity to conditions. | Challenging due to reagent cost and sensitivity. |
| Malonic Ester Synthesis | Classical C-C bond formation strategy. | Reliable and uses common reagents. | Can be a longer process with moderate overall yield. | Good, established procedures for malonic ester syntheses exist. |
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the researcher or organization. For laboratory-scale synthesis where high yield and purity are paramount, the dehalogenation method offers a compelling option, provided that appropriate safety measures for handling sodium metal are in place. The Favorskii rearrangement is a viable alternative if the requisite α-halo ketone is readily accessible. For industrial-scale production, where cost and safety are primary drivers, the malonic ester synthesis may be the most attractive route due to its use of less hazardous and more economical reagents, despite potentially requiring more process optimization to maximize yield. The Simmons-Smith reaction , while elegant, is likely to be less economically viable for large-scale synthesis due to the high cost of diiodomethane.
Ultimately, a thorough evaluation of the available resources, expertise, and project goals will guide the selection of the most appropriate synthetic strategy. This guide provides the foundational knowledge and detailed protocols to empower researchers to make an informed decision in their pursuit of this valuable chemical entity.
References
- Favorskii, A. E. J. Russ. Phys. Chem. Soc.1894, 26, 590.
- Kende, A. S. Org. React.1960, 11, 261-316.
- Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958, 80, 5323-5324.
- Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron Lett.1966, 7, 3353-3354.
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-510.
- Organic Syntheses, Coll. Vol. 4, p.979 (1963); Vol. 36, p.86 (1956).
- Adichemistry. (n.d.). Favorskii Rearrangement | Mechanism | Applications.
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents. (n.d.).
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A Comparative Guide to the In Vitro and In Vivo Activity of 1-Methylcyclopropane-1-carboxylic Acid
Introduction
In the landscape of contemporary drug discovery and molecular biology, the journey of a compound from a laboratory curiosity to a potential therapeutic or research tool is both arduous and intricate. A critical phase in this journey is the comprehensive characterization of its biological activity, which necessitates a dual approach: in vitro and in vivo evaluation. This guide provides an in-depth technical comparison of the activity of 1-Methylcyclopropane-1-carboxylic acid, a small molecule of interest due to its structural relationship to biologically active cyclopropane derivatives.
The core objective of this document is to dissect the nuances of how this compound behaves in the controlled, isolated environment of in vitro assays versus the complex, dynamic setting of a whole living organism (in vivo). Understanding the potential disparities between these two modalities is paramount for researchers, scientists, and drug development professionals. It allows for more accurate interpretation of experimental data, informs the design of subsequent studies, and ultimately, accelerates the path to meaningful scientific discovery. This guide will delve into the known mechanisms of action, present detailed experimental protocols, and offer a comparative analysis to illuminate the multifaceted biological profile of this compound.
In Vitro Activity Profile: A Focus on Free Fatty Acid Receptors
The primary documented in vitro activity of this compound is its interaction with Free Fatty Acid Receptors 2 (FFA2) and 3 (FFA3), which are G-protein coupled receptors (GPCRs) that are endogenously activated by short-chain fatty acids.[1] These receptors are implicated in a range of physiological processes, including metabolic regulation and inflammatory responses.
Mechanism of Action: FFA2 and FFA3 Signaling
This compound has been utilized in structure-activity relationship studies to probe the ligand-binding pockets of FFA2 and FFA3.[2] While it shows activity at both, it is recognized as a selective agonist for FFA3.[2] The signaling cascades initiated by the activation of these receptors are distinct:
-
FFA2: Couples to both Gαq/11 and Gαi/o proteins. Activation of Gαq/11 leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium. The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4]
-
FFA3: Primarily couples to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP.[4][5]
The selective agonism of this compound for FFA3 makes it a valuable tool for dissecting the specific physiological roles of this receptor.
Figure 1: Signaling pathways of FFA2 and FFA3 receptors.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a common method to assess the agonist activity of this compound on FFA2, which signals through calcium mobilization.
Objective: To determine the potency (EC50) of this compound in activating human FFA2.
Materials:
-
HEK293 cells stably expressing human FFA2.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-hFFA2 cells into the 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM solution in the dark at 37°C for 1 hour. This allows the dye to enter the cells.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Wash the cells to remove excess dye. b. Place the plate in the fluorescent plate reader and begin recording baseline fluorescence. c. Use the automated injector to add the different concentrations of this compound to the wells. d. Continue recording the fluorescence intensity for a set period to capture the calcium flux.
-
Data Analysis: a. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. b. Plot the peak fluorescence response against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 2: Workflow for the in vitro calcium mobilization assay.
In Vivo Considerations and Activity of Structural Analogs
Direct in vivo studies on this compound are not extensively reported in publicly available literature. However, we can infer potential in vivo behavior by examining its metabolic fate and the documented in vivo activities of structurally similar compounds.
Metabolic Pathway: Carnitine Conjugation
A crucial factor differentiating in vitro and in vivo activity is metabolism. Cyclopropanecarboxylic acids are known to be substrates for conjugation with carnitine.[6][7] This metabolic pathway involves the formation of a CoA thioester of the carboxylic acid, which is then transferred to carnitine. This conjugation facilitates the transport and elimination of the compound.[8] The formation of a carnitine conjugate means that the concentration and identity of the active compound at the target tissue in vivo may differ significantly from the parent compound administered.
Figure 3: Metabolic pathway via carnitine conjugation.
In Vivo Case Study: Neuroprotective Effects of 1-Aminocyclopropane-1-carboxylic Acid (ACPC)
The close structural analog, 1-aminocyclopropane-1-carboxylic acid (ACPC), has been investigated for its in vivo effects. ACPC is a partial agonist at the glycine site of the NMDA receptor. In a mouse model of neurodegeneration induced by intrahippocampal injection of NMDA, systemic treatment with ACPC demonstrated significant neuroprotective effects.[9] It reduced NMDA-induced cell death in the hippocampus and decreased seizure activity.[9] However, other studies have noted that ACPC has a very short half-life in the brain, which may limit its therapeutic utility.[10]
Experimental Protocol: In Vivo Neuroprotection Study in a Mouse Model
This protocol is based on studies of ACPC and can be adapted to evaluate the neuroprotective potential of this compound.[9]
Objective: To assess the ability of this compound to protect against NMDA-induced excitotoxicity in mice.
Animal Model: Adult male mice (e.g., C57BL/6 strain).
Materials:
-
This compound.
-
N-Methyl-D-aspartate (NMDA).
-
Stereotaxic apparatus for intrahippocampal injections.
-
Anesthetics.
-
Histological equipment for brain sectioning and staining (e.g., cresyl violet).
Procedure:
-
Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Grouping: Divide the animals into groups: (1) Sham control, (2) Vehicle + NMDA, (3) this compound + NMDA.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) systemically (e.g., via intraperitoneal injection) at a predetermined time before the NMDA injection.
-
NMDA-induced lesion: a. Anesthetize the mice and place them in the stereotaxic apparatus. b. Perform a craniotomy to expose the skull over the hippocampus. c. Inject a specific dose of NMDA into the hippocampus.
-
Behavioral Monitoring: Observe the mice for seizure activity for a period after the injection.
-
Histological Analysis: a. After a set period (e.g., 5-7 days), euthanize the mice and perfuse them with saline followed by a fixative. b. Collect the brains, process them for histology, and cut coronal sections through the hippocampus. c. Stain the sections with cresyl violet to visualize neuronal cell bodies.
-
Data Analysis: a. Quantify the extent of neuronal cell death in the hippocampal subfields (e.g., CA1) by counting the number of surviving neurons. b. Compare the neuronal survival between the different treatment groups using appropriate statistical tests.
Figure 4: Workflow for the in vivo neuroprotection study.
Comparative Analysis: In Vitro vs. In Vivo
The primary divergence between the in vitro and in vivo activity of a compound like this compound stems from the complexity of the biological system.
| Feature | In Vitro | In Vivo |
| Biological System | Isolated cells (e.g., HEK293) | Whole organism (e.g., mouse) |
| Metabolism | Generally absent | Active (e.g., carnitine conjugation) |
| Compound Concentration | Precisely controlled | Variable due to ADME properties |
| Target Engagement | Direct interaction with expressed receptor | Influenced by bioavailability and tissue distribution |
| Observed Effect | Cellular response (e.g., calcium flux) | Physiological outcome (e.g., neuroprotection) |
Key Considerations for Interpretation:
-
Metabolic Transformation: The carnitine conjugation of this compound in vivo could lead to a lower concentration of the parent compound reaching the target receptors compared to an in vitro assay. Furthermore, the resulting conjugate may have a different activity profile or be rapidly cleared from the body.
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound will dictate its concentration and residence time at the site of action in vivo. A compound that is potent in vitro may show little to no effect in vivo if it has poor bioavailability or is rapidly metabolized.
-
Off-Target Effects: In a whole organism, a compound can interact with multiple targets, leading to a complex physiological response that may not be predicted from a single in vitro assay.
Conclusion and Future Directions
This compound presents an interesting profile as a selective FFA3 agonist in in vitro systems. This makes it a useful pharmacological tool for studying the specific roles of this receptor. However, the translation of this in vitro activity to a predictable in vivo effect is complicated by metabolic processes, primarily carnitine conjugation, and the inherent complexities of a whole organism.
The in vivo neuroprotective effects observed with the structural analog ACPC highlight a potential therapeutic area for small cyclopropane derivatives, but also underscore the challenge of pharmacokinetic limitations.
Future research should focus on directly bridging this in vitro to in vivo gap for this compound. This would involve:
-
Pharmacokinetic studies to determine its bioavailability, half-life, and tissue distribution.
-
Metabolite identification studies to confirm the formation of the carnitine conjugate and assess its biological activity.
-
Direct in vivo efficacy studies in models relevant to FFA3 function, such as metabolic or inflammatory disease models, to ascertain if the in vitro agonism translates to a therapeutic effect.
By systematically addressing these questions, the scientific community can build a comprehensive understanding of this compound's biological activity and unlock its full potential as a research tool or therapeutic lead.
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A Comparative Analysis of 1-Methylcyclopropane-1-carboxylic acid and Known FFA2/FFA3 Agonists
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
This guide provides a comprehensive benchmark analysis of 1-Methylcyclopropane-1-carboxylic acid against established agonists for the Free Fatty Acid Receptors 2 (FFA2) and 3 (FFA3). We delve into the signaling pathways of these receptors, present detailed experimental protocols for assessing agonist activity, and offer a comparative summary of potencies. This document is intended to serve as a practical resource for scientists investigating the therapeutic potential of modulating FFA2 and FFA3.
Introduction: The Significance of FFA2 and FFA3 in Human Physiology
Free Fatty Acid Receptors 2 (FFA2, also known as GPR43) and 3 (FFA3, or GPR41) are G protein-coupled receptors (GPCRs) that are activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[1][2] These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota.[3] FFA2 and FFA3 are expressed in a variety of tissues, including immune cells, adipose tissue, and the gastrointestinal tract, playing crucial roles in metabolic regulation, inflammation, and appetite control.[4][5][6]
The distinct yet overlapping functions of FFA2 and FFA3, along with their shared activation by endogenous SCFAs, present a challenge in developing selective therapeutic agents.[4] While both receptors respond to SCFAs, they exhibit different potency rank orders. For FFA2, the preference is generally acetate (C2) and propionate (C3) being the most potent, whereas FFA3 favors propionate (C3), butyrate (C4), and valerate (C5).[7] This guide focuses on the characterization of this compound, a synthetic small molecule, and its potential as a selective agonist for these receptors.[8][9]
Signaling Pathways of FFA2 and FFA3
Understanding the downstream signaling cascades of FFA2 and FFA3 is fundamental to interpreting agonist activity.
-
FFA2 (GPR43): This receptor exhibits dual coupling to both Gαq/11 and Gαi/o G proteins.[6][10]
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[11][12]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
-
β-Arrestin Recruitment: Like many GPCRs, FFA2 can also signal through β-arrestin, which is involved in receptor desensitization and can initiate G protein-independent signaling cascades.[10][14]
-
-
FFA3 (GPR41): In contrast to FFA2, FFA3 exclusively couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[1][15] FFA3 activation has also been shown to inhibit N-type calcium channels through Gβγ signaling.[1]
The following diagrams illustrate these signaling pathways:
Benchmarking Methodology
To objectively compare this compound with known FFA2 and FFA3 agonists, a series of in vitro functional assays are essential. The following protocols provide a framework for these investigations.
Experimental Workflow
The general workflow for agonist characterization involves cell line selection, agonist stimulation, and signal detection.
Calcium Mobilization Assay (for FFA2)
This assay measures the increase in intracellular calcium following the activation of the Gαq/11 pathway.[16][17]
Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a fluorescent calcium indicator dye solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions.[18][19]
-
For cell lines that actively extrude the dye, include probenecid in the loading buffer.[17]
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[17]
-
-
Agonist Preparation:
-
Prepare serial dilutions of this compound and known FFA2 agonists (e.g., propionate, acetate) in a separate compound plate.
-
-
Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the kinetic response.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).[17]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonists from the compound plate into the cell plate and continue recording the fluorescence for 120-180 seconds.[17]
-
-
Data Analysis:
-
Quantify the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the dose-response curves and calculate the EC50 values.
-
β-Arrestin Recruitment Assay (for FFA2 and FFA3)
This assay measures the interaction between the activated receptor and β-arrestin, providing insights into receptor desensitization and G protein-independent signaling.[20][21]
Protocol (using a technology like DiscoverX PathHunter):
-
Cell Preparation:
-
Use a cell line engineered to co-express the target receptor (FFA2 or FFA3) fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[20]
-
Plate the cells in a suitable microplate and incubate overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and known agonists.
-
Add the agonists to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme (β-galactosidase).[20]
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the dose-response curves and determine the EC50 values for β-arrestin recruitment.[14]
-
Comparative Performance Data
The following tables summarize the reported potencies of known FFA2 and FFA3 agonists, providing a benchmark for evaluating this compound.
Table 1: Potency of Known FFA2 Agonists
| Agonist | Assay Type | Reported EC50 / pEC50 | Reference |
| Propionate (C3) | [³⁵S]GTPγS | pEC50 = 3.22 ± 0.10 | [14] |
| Propionate (C3) | Ca²⁺ Mobilization | pEC50 = 3.50 ± 0.10 | [22] |
| Acetate (C2) | Ca²⁺ Mobilization | ~ Propionate | [4] |
| Phenylacetamide 1 | [³⁵S]GTPγS | pEC50 = 5.72 ± 0.10 | [14] |
| Phenylacetamide 2 | [³⁵S]GTPγS | pEC50 = 5.35 ± 0.09 | [14] |
Table 2: Potency of Known FFA3 Agonists
| Agonist | Assay Type | Reported EC50 / pEC50 | Reference |
| Propionate (C3) | cAMP Inhibition | ~ Butyrate, Valerate | [7] |
| Butyrate (C4) | cAMP Inhibition | ~ Propionate, Valerate | [7] |
| Valerate (C5) | cAMP Inhibition | ~ Propionate, Butyrate | [7] |
| AR420626 | Not specified | IC50 = 117 nM | [2] |
| Compound 1 (tetrahydroquinoline derivative) | [³⁵S]GTPγS | pEC50 = 5.65 ± 0.07 | [23] |
Conclusion and Future Directions
This guide has outlined the necessary framework for benchmarking this compound against known FFA2 and FFA3 agonists. By employing the detailed experimental protocols for calcium mobilization and β-arrestin recruitment, researchers can generate robust and comparable data to determine the potency and selectivity of this novel compound. The provided comparative data on established agonists serves as a critical reference point for these evaluations.
Future studies should aim to further characterize the pharmacological profile of this compound, including its potential for biased agonism, by comparing its potency across different signaling pathways (G protein vs. β-arrestin). Such investigations will be instrumental in elucidating its therapeutic potential for metabolic and inflammatory diseases.
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A Senior Application Scientist's Guide to the Enantioselective Synthesis and Comparative Analysis of 1-Methylcyclopropane-1-carboxylic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Cyclopropanes
The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity and metabolic stability when incorporated into bioactive molecules. 1-Methylcyclopropane-1-carboxylic acid, in particular, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its utility is profoundly amplified by its chirality; the spatial arrangement of the methyl and carboxylic acid groups around the stereocenter dictates its interaction with biological targets. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even elicit undesirable side effects.[3]
This guide provides an in-depth comparison of the primary strategies for the enantioselective synthesis of (R)- and (S)-1-methylcyclopropane-1-carboxylic acid. We will delve into the causality behind various experimental approaches, from asymmetric catalysis to enzymatic resolutions, and present the analytical methodologies required to validate enantiopurity and compare the isomers. This document is designed to equip researchers with the foundational knowledge to select and implement the most suitable synthetic and analytical pathways for their specific research and development objectives.
Part 1: Strategies in Enantioselective Synthesis
The synthesis of single-enantiomer cyclopropanes is a challenge that has been met with a diverse array of sophisticated chemical strategies. The choice of method is often a trade-off between factors like scalability, cost of reagents, achievable enantiomeric excess (ee), and overall yield.
Asymmetric Catalysis: Building Chirality Directly
The most elegant approach to chiral molecules is often through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other from achiral or prochiral starting materials.[3]
-
Transition-Metal Catalyzed Cyclopropanation: This is a powerful and widely explored method.[4] It typically involves the reaction of an alkene with a diazo compound or a surrogate in the presence of a chiral transition metal complex.[5][6] Catalysts based on rhodium, copper, and cobalt, supported by chiral ligands, create a chiral environment that forces the cyclopropanation to occur on one face of the alkene, leading to a high degree of enantioselectivity.[4][7] The mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. The design of the chiral ligand is paramount in achieving high stereocontrol.[5]
-
Phase-Transfer Catalysis (PTC): Asymmetric PTC offers an operationally simple and often scalable alternative.[8] This method utilizes chiral quaternary ammonium salts (e.g., derived from cinchona alkaloids) to ferry reactants between an aqueous and an organic phase. The catalyst forms a chiral ion pair with the reactive species, inducing facial selectivity in the subsequent cyclopropanation reaction.[8]
Chemoenzymatic and Biocatalytic Approaches
Nature's catalysts, enzymes, offer unparalleled stereoselectivity. Chemoenzymatic strategies leverage this precision for synthetic purposes.
-
Enzymatic Resolution: This is a robust and highly effective method for separating a racemic mixture. The process typically involves the selective transformation of one enantiomer by an enzyme, leaving the other untouched. For this compound, a common approach is the kinetic resolution of a racemic ester precursor (e.g., methyl or ethyl ester) using an esterase or lipase (like Pig Liver Esterase).[9][10] The enzyme will hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer).[9]
Chiral Auxiliary-Mediated Synthesis
This classical approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent cyclopropanation reaction. A key advantage is the high degree of diastereoselectivity that can often be achieved. The final step involves the cleavage of the auxiliary to yield the desired enantiomerically enriched product.[11]
Part 2: Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route depends heavily on the specific requirements of the project, including scale, cost, and desired purity. The following table summarizes the key performance indicators for the discussed strategies.
| Methodology | Typical Catalyst / Reagent | Typical Enantiomeric Excess (ee) | Yield | Advantages | Disadvantages |
| Transition Metal Catalysis | Chiral Rhodium(II) or Copper(I) complexes; Diazoacetates | >90%[7][12] | Good to Excellent | High enantioselectivity; Catalytic nature reduces waste. | Cost and sensitivity of metal catalysts; Safety concerns with diazo compounds.[6] |
| Phase-Transfer Catalysis | Chiral Cinchona alkaloid-derived ammonium salts | Up to 91%[8] | Good to Excellent | Operationally simple; Milder reaction conditions. | Enantioselectivity can be highly substrate-dependent. |
| Enzymatic Resolution | Lipases, Esterases (e.g., Pig Liver Esterase) | >99% | ~50% (theoretical max) | Exceptional enantioselectivity; Environmentally benign (aqueous media). | Maximum theoretical yield is 50%; Requires separation of product from unreacted starting material. |
| Chiral Auxiliary | Evans auxiliaries, etc. | >98% (diastereomeric excess) | Good | High stereocontrol and predictability. | Stoichiometric use of auxiliary; Additional steps for attachment and removal are required. |
Part 3: Experimental Protocols & Workflows
To provide a practical context, we outline representative protocols for two distinct and effective synthetic strategies.
Protocol 1: Asymmetric Cyclopropanation using a Chiral Rhodium Catalyst (Illustrative)
This protocol describes a generalized procedure for the asymmetric cyclopropanation of 2-methylpropene to form an ester precursor of this compound.
-
Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.1 mol%) is dissolved in a dry, degassed solvent such as dichloromethane (DCM).
-
Reaction Setup: The flask is cooled to the desired temperature (e.g., 0 °C). 2-Methylpropene (1.5 equivalents) is then condensed into the flask.
-
Reagent Addition: A solution of ethyl diazoacetate (1.0 equivalent) in DCM is added dropwise to the reaction mixture over several hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound for safety and to suppress side reactions.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the diazoacetate.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the chiral ethyl 1-methylcyclopropane-1-carboxylate.
-
Hydrolysis: The purified ester is then hydrolyzed using standard conditions (e.g., NaOH in EtOH/H₂O, followed by acidic workup) to afford the target enantiomer of this compound.
Workflow: Asymmetric Cyclopropanation
Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation.
Protocol 2: Enzymatic Resolution of Racemic Ethyl 1-Methylcyclopropane-1-carboxylate
This protocol provides a method for separating enantiomers using an enzyme.
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5) and bring it to the optimal temperature for the chosen enzyme (e.g., 30 °C).
-
Reaction Setup: In a temperature-controlled vessel, add the racemic ethyl 1-methylcyclopropane-1-carboxylate (1.0 equivalent) to the buffer solution. Vigorous stirring is required to create a fine emulsion.
-
Enzyme Addition: Add the enzyme (e.g., Pig Liver Esterase) to the mixture. The amount of enzyme will depend on its activity and the desired reaction time.
-
pH Control and Monitoring: The hydrolysis of the ester produces carboxylic acid, which will lower the pH. The reaction is monitored by the consumption of a standardized NaOH solution added via an automated pH-stat to maintain a constant pH. The reaction is stopped after 0.5 equivalents of NaOH have been consumed (indicating ~50% conversion).
-
Workup and Separation: Cool the reaction mixture and extract it with an organic solvent (e.g., ethyl acetate).
-
Ester Isolation: The organic layer contains the unreacted ester (one enantiomer). It can be washed, dried, and concentrated.
-
Acid Isolation: The aqueous layer is acidified to a low pH (e.g., pH 2) with HCl and then extracted with an organic solvent. This extract contains the carboxylic acid product (the other enantiomer).
-
-
Purification: Both the recovered ester and the carboxylic acid can be further purified if necessary. The ester can be hydrolyzed in a separate step to yield its corresponding carboxylic acid enantiomer.
Part 4: Analytical Techniques for Isomer Comparison
Confirming the success of an enantioselective synthesis requires robust analytical methods to determine both chemical purity and enantiomeric excess.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the definitive methods for separating and quantifying enantiomers.[13][14]
-
Principle: The separation is achieved by using a Chiral Stationary Phase (CSP). A CSP is an achiral support (like silica) to which a chiral selector molecule is bonded. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment, forming transient diastereomeric complexes of varying stability.[13] This differential interaction leads to different retention times, allowing for their separation and quantification.
-
Typical Protocol (Chiral HPLC):
-
Sample Preparation: The carboxylic acid may need to be derivatized to an ester (e.g., methyl ester) for better compatibility with common CSPs and mobile phases.
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are widely effective.
-
Method Development: An isocratic mobile phase, typically a mixture of hexane and isopropanol, is used. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Spectroscopic and Chiroptical Methods
-
NMR and IR Spectroscopy: Standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are used to confirm the chemical structure and purity of the final product.[15][16] However, these methods cannot distinguish between enantiomers without the use of a chiral shift reagent.
-
Circular Dichroism (CD) Spectroscopy: This chiroptical technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, making it a powerful tool for confirming the absolute configuration of the major enantiomer (by comparison to a known standard) and for rapid, albeit less precise, estimation of enantiomeric purity.[17]
Analytical Workflow for Isomer Characterization
Caption: Analytical Workflow for Characterizing Chiral Isomers.
Conclusion and Future Outlook
The enantioselective synthesis of this compound is a well-developed field offering multiple robust strategies. Asymmetric catalysis provides a direct, atom-economical route to the chiral product, while chemoenzymatic resolutions offer unparalleled selectivity, albeit with a theoretical yield limitation of 50%. The optimal choice is dictated by project-specific goals, including scale, cost, and the required level of enantiopurity.
Future advancements will likely focus on the development of more sustainable and cost-effective catalysts, particularly those based on earth-abundant metals, and the discovery of novel enzymes with broader substrate scopes and improved stability. The integration of continuous flow technologies with these synthetic methods also holds promise for enhancing safety, scalability, and efficiency in the production of these valuable chiral building blocks. Rigorous analytical validation, spearheaded by chiral chromatography, remains the cornerstone of these endeavors, ensuring the quality and efficacy of the final products destined for critical applications in medicine and agriculture.
References
- Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC - NIH. (n.d.).
- Pian, J., Chen, Q., Luo, Y., Zhao, Z., Liu, J., He, L., & Li, S.-W. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(31), 5641–5645.
- A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (n.d.). Royal Society of Chemistry.
- Recent advances in asymmetric synthesis via cyclopropanol intermediates. (n.d.). Royal Society of Chemistry.
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society.
- Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC - NIH. (n.d.).
- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. (2026). Journal of the American Chemical Society.
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
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- 1-Methylcyclopropanecarboxylic acid 98 6914-76-7. (n.d.). Sigma-Aldrich.
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- Analytical chiral separation methods (IUPAC Recommend
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- Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (n.d.).
- Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000).
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A comparative study of the spectroscopic properties of cyclopropane carboxylic acids
An In-Depth Comparative Guide to the Spectroscopic Properties of Cyclopropane Carboxylic Acids
Introduction
Cyclopropane carboxylic acids are a fascinating class of molecules, not just for their unique three-membered ring structure, but for their widespread utility as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The inherent ring strain of the cyclopropane moiety imparts distinct chemical and physical properties, making a thorough understanding of its spectroscopic signature essential for researchers in organic synthesis and drug development.[2] This guide serves as a comparative study, grounded in established principles, to elucidate the structure of these compounds using the primary tools of modern spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most definitive method for the structural elucidation of cyclopropane derivatives. The strained electronic environment of the ring creates a magnetic anisotropy that significantly influences the chemical shifts of nearby nuclei, providing a unique diagnostic fingerprint.[3]
Expertise & Experience: The "Why" Behind the Spectrum
The cyclopropane ring sustains a distinct "ring current" effect, analogous to aromatic systems but with a shielding consequence for the protons attached to it. This is why cyclopropyl protons appear at an unusually high field (shielded) compared to other alkanes.[3][4] This shielding is a cornerstone of their identification. Furthermore, the rigid geometry of the ring fixes the dihedral angles between protons, resulting in highly characteristic cis, trans, and geminal coupling constants (J-values) that are invaluable for determining the stereochemistry of substituents.[4][5]
¹H and ¹³C NMR: Key Comparative Features
-
¹H NMR: Protons on the cyclopropane ring typically resonate between 0.5 and 2.0 ppm.[3] The proton alpha to the carboxylic acid is shifted further downfield due to the electron-withdrawing effect of the carbonyl group. The key to stereochemical assignment lies in the coupling constants: typically, Jcis (8-13 Hz) > Jtrans (4-9 Hz) > Jgem (-4 to -9 Hz).[4][5]
-
¹³C NMR: The carbon atoms of the cyclopropane ring are also strongly shielded, appearing as far upfield as -3 ppm for the parent cyclopropane, a region where few other carbons resonate.[6] The carboxyl carbon, by contrast, appears in the typical downfield region of 170-185 ppm.
Data Presentation: Typical NMR Chemical Shifts and Coupling Constants
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) | Rationale |
| Ring Protons | 0.5 - 2.0 | Jcis ≈ 8-13; Jtrans ≈ 4-9 | Shielded by ring current effect; rigid geometry defines J-values. |
| α-Proton | 2.0 - 2.5 | - | Deshielded by adjacent electron-withdrawing COOH group. |
| Carboxyl Proton | 10.0 - 12.0 | - | Highly deshielded, often a broad singlet. |
| Ring Carbons | 0 - 25 | - | Highly shielded due to ring strain and hybridization.[6] |
| Carboxyl Carbon | 170 - 185 | - | Typical chemical shift for a carboxylic acid carbonyl carbon. |
Experimental Protocol: High-Resolution NMR Analysis
A self-validating protocol ensures that data is both accurate and reproducible.
-
Sample Preparation: Dissolve approximately 5-15 mg of the cyclopropane carboxylic acid in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if the carboxyl proton signal is of key interest, as it slows the exchange rate.
-
Instrument Tuning: Before acquisition, ensure the spectrometer is locked onto the deuterium signal of the solvent and that the probe is properly tuned and matched to the sample. Shimming is then performed to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle and a relaxation delay of at least 2 seconds to allow for near-complete T1 relaxation.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable.
-
2D NMR (for complex structures): If signal overlap occurs, acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons to their directly attached carbons.
Mandatory Visualization: NMR Workflow
Caption: A typical workflow for NMR-based structural elucidation.
Vibrational Spectroscopy: IR and Raman
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For cyclopropane carboxylic acids, they are excellent for confirming the presence of the key functional groups.
Expertise & Experience: A Tale of Two Techniques
The core principle of complementarity arises from their different selection rules. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. For a carboxylic acid, the highly polar O-H and C=O bonds produce very strong IR absorptions.[7] Conversely, the symmetric "breathing" mode of the cyclopropane ring, which involves a uniform expansion and contraction, causes a significant change in polarizability but little change in dipole moment, making it a strong Raman band but weak in the IR.[8][9]
Data Presentation: Key Vibrational Bands
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| O-H Stretch (Dimer) | 2500-3300 (very broad) | Weak / Not Observed | Very Strong / Weak |
| C-H Stretch (Ring) | ~3080 | ~3080 | Medium / Medium |
| C=O Stretch | 1680-1710 | 1680-1710 | Strong / Medium |
| Ring Breathing (Symmetric) | Weak / Inactive | ~1200 | Weak / Strong |
| Ring Deformation | ~1020 | ~1020 | Medium / Medium |
Data compiled from NIST WebBook and other sources.[10][11]
Experimental Protocol: Acquiring Vibrational Spectra
-
IR (ATR): Place a small drop of the liquid or a few crystals of the solid sample directly onto the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. Ensure good contact by applying pressure with the anvil. Collect a spectrum over 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
-
Raman: Place the sample in a glass vial or NMR tube. Focus the laser (e.g., 785 nm) onto the sample and acquire the spectrum. The laser power and exposure time should be optimized to maximize signal without causing sample degradation or fluorescence.
Mandatory Visualization: IR vs. Raman Complementarity
Caption: The complementary nature of IR and Raman spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Expertise & Experience: Predicting Fragmentation
In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, creating a radical cation (the molecular ion, M⁺˙) that is prone to fragmentation. For carboxylic acids, the most common fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group.[12][13] The loss of the entire carboxyl group as a radical (•COOH, 45 Da) is highly characteristic and often results in a prominent peak at [M-45]⁺.[12] The stability of the resulting cyclopropyl cation contributes to the favorability of this pathway.
Key Features in the Mass Spectrum
-
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule's mass (86.0368 Da for the parent acid). It may be weak for carboxylic acids.[13]
-
[M-17]⁺: Corresponds to the loss of a hydroxyl radical (•OH).
-
[M-45]⁺: Corresponds to the loss of the carboxyl radical (•COOH), often a significant peak.[12]
-
m/z 41: The [C₃H₅]⁺ fragment (cyclopropyl cation) is a common and often abundant ion resulting from the [M-45] pathway.[14]
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize a standard EI source, typically operating at 70 eV, to generate reproducible fragmentation patterns.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 35-200) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Interpretation: Identify the molecular ion peak. Analyze the major fragment ions and their mass differences from the molecular ion to propose fragmentation pathways.
Mandatory Visualization: Fragmentation Pathway
Caption: Key fragmentation pathways for cyclopropanecarboxylic acid in EI-MS.
Conclusion
The spectroscopic analysis of cyclopropane carboxylic acids is a prime example of analytical synergy. While NMR provides the definitive structural and stereochemical framework, IR and Raman spectroscopy offer rapid and unambiguous confirmation of essential functional groups. Mass spectrometry completes the picture by verifying the molecular weight and revealing characteristic fragmentation patterns that corroborate the proposed structure. By judiciously applying and cross-correlating the data from these techniques, researchers can characterize these valuable synthetic intermediates with the highest degree of confidence.
References
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- Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane.
- Hršak, D., & Kovačević, B. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Croatica Chemica Acta.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society.
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- Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids.
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A Comparative Guide to Validating the Purity of Synthesized 1-Methylcyclopropane-1-carboxylic Acid
For researchers and professionals in drug development, the synthesis of novel small molecules like 1-Methylcyclopropane-1-carboxylic acid is but the first step. The critical subsequent phase is the rigorous validation of its purity. This guide provides an in-depth comparison of orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—to establish the purity of this compound, ensuring the integrity of your research and development pipeline.
The Synthetic Landscape and Its Impurity Profile
A common synthetic route to this compound involves the cyclopropanation of a methacrylic acid derivative followed by hydrolysis.[1][2] This process, while effective, can introduce a predictable profile of impurities that must be identified and quantified.
Potential Impurities Include:
-
Starting Materials: Unreacted methacrylic acid or its esters.
-
Intermediates: Such as 2,2-dichloro-1-methylcyclopropanecarboxylic acid from the cyclopropanation step.[1][3]
-
Reagents: Residual reagents from the synthesis.
-
Byproducts: Compounds formed from side reactions.
A robust purity validation strategy must be capable of separating and quantifying the target molecule in the presence of these potential contaminants.
Orthogonal Approaches to Purity Validation: A Comparative Analysis
No single analytical technique is sufficient to definitively determine the purity of a compound. A multi-pronged, or orthogonal, approach is essential. This guide will compare three powerful techniques: qNMR, HPLC, and GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
The choice of qNMR as a primary method for purity assessment is grounded in its ability to provide a direct and absolute measure of the analyte concentration. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration, the purity of the analyte can be calculated.[4][6]
A well-designed qNMR experiment has inherent self-validation checks. The selection of a suitable internal standard with non-overlapping signals and a long relaxation delay (T1) ensures accurate integration.
Experimental Protocol: Quantitative ¹H NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.[4]
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should be soluble in the same deuterated solvent and have signals that do not overlap with the analyte.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a 90° pulse angle to ensure proper excitation.[4]
-
Set a long relaxation delay (at least 5 times the longest T1 of both the analyte and the standard) to allow for complete relaxation of all protons, ensuring accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the methyl protons and the cyclopropyl protons.[7]
-
¹³C NMR (CDCl₃, 100 MHz): Resonances for the carboxylic acid carbon, the quaternary cyclopropyl carbon, the methyl carbon, and the two CH₂ groups of the cyclopropane ring.[7]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating components in a mixture.[8] Method development and validation should adhere to guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9][10][11]
The choice of a reversed-phase HPLC method is logical for a polar molecule like this compound. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. UV detection is suitable due to the presence of the carboxyl group.
A validated HPLC method, as per ICH Q2(R1) guidelines, is a self-validating system.[9][12][13] Parameters such as specificity, linearity, accuracy, precision, and robustness are established to ensure the method is fit for its intended purpose.
Experimental Protocol: Reversed-Phase HPLC for this compound Purity
-
Chromatographic System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound of known purity.
-
Prepare a solution of the synthesized sample at the same concentration.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
-
Purity Calculation:
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use a reference standard and calculate the percentage based on the main peak's area relative to the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.
The decision to use GC-MS is often driven by the need to identify and quantify volatile impurities that may not be well-resolved or detected by HPLC. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
The specificity of mass spectrometric detection provides a high degree of confidence in the identification of impurities. The use of an internal standard and adherence to a validated method ensures the quantitative accuracy of the results.
Experimental Protocol: GC-MS Analysis of this compound
-
Derivatization:
-
React the sample with a silylating agent (e.g., BSTFA) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[14]
-
-
GC-MS System:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection, depending on the concentration.
-
Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.
-
MS Detector: Electron Ionization (EI) source with a quadrupole mass analyzer, scanning a suitable mass range.
-
-
Data Analysis:
-
Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the impurities using an internal standard or by area normalization.
-
Data Presentation and Comparison
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei. | Separation based on differential partitioning between a stationary and mobile phase, with quantification by external or internal standards. | Separation of volatile compounds based on boiling point and polarity, with identification and quantification by mass spectrometry. |
| Primary Use | Absolute purity determination, structural confirmation. | Routine purity testing, separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. |
| Strengths | - Absolute method (no need for analyte-specific reference standard)- High precision and accuracy- Provides structural information | - High resolution and sensitivity- Well-established and robust- Suitable for a wide range of compounds | - High specificity of detection (MS)- Excellent for volatile impurities- Definitive identification of unknowns |
| Weaknesses | - Lower sensitivity than other methods- Requires a high-field NMR spectrometer- Potential for signal overlap | - Requires a reference standard for accurate quantification- May not separate all impurities- Less definitive identification than MS | - Requires derivatization for non-volatile compounds- Not suitable for thermally labile compounds- Sample matrix can interfere |
| Validation | Method validated through system suitability checks and use of a certified internal standard. | Requires full validation according to ICH Q2(R1) guidelines.[9][12][13] | Requires method validation, with specificity enhanced by MS detection. |
Visualizing the Workflow
Purity Validation Workflow
Caption: A typical workflow for the synthesis and purity validation of a small molecule.
Logical Relationship of Analytical Techniques
Caption: The relationship between the analytical question and the choice of technique.
Conclusion
Validating the purity of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful and orthogonal analytical strategy. While qNMR provides a powerful method for determining absolute purity, HPLC and GC-MS are indispensable for creating a comprehensive impurity profile. By employing these techniques in a complementary fashion and adhering to established validation guidelines, researchers can ensure the quality and integrity of their materials, paving the way for successful drug discovery and development.
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A Researcher's Guide to the Biological Evaluation of 1-Methylcyclopropane-1-carboxylic Acid Derivatives
An In-Depth Technical Guide for Drug Development Professionals
The cyclopropane ring, a small yet powerful structural motif, has garnered significant attention in medicinal chemistry. Its inherent ring strain and unique electronic properties impart a rigid conformation to molecules, which can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.[1] This guide provides a comprehensive overview of the biological evaluation of a specific class of these compounds: 1-Methylcyclopropane-1-carboxylic acid derivatives. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, data-supported insights.
The Allure of the Cyclopropane Scaffold
The strategic incorporation of a cyclopropane ring into a drug candidate can offer several advantages. The rigid structure can lock a molecule into its bioactive conformation, thereby increasing its potency and selectivity for a specific biological target. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[1] Derivatives of this compound, including amides and esters, are being explored for a wide range of therapeutic applications, from antimicrobial and antiviral agents to anticancer and enzyme-inhibiting compounds.[1][2][3][4]
Comparative Biological Activities of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on the nature of the functional groups attached to the core structure. Here, we compare the performance of different derivatives across several key therapeutic areas, supported by experimental data.
Antimicrobial Activity
A study involving fifty-three amide derivatives containing a cyclopropane ring revealed significant antimicrobial potential.[1] The antibacterial and antifungal activities of these compounds were evaluated in vitro, with several derivatives showing moderate to excellent activity against various pathogens.
Table 1: Antimicrobial Activity of Selected 1-Methylcyclopropane-1-carboxamide Derivatives
| Compound ID | R Group | Test Organism | MIC80 (μg/mL) |
| F5 | 4-Fluorophenyl | Staphylococcus aureus | 64 |
| F7 | 4-Chlorophenyl | Staphylococcus aureus | 32 |
| F9 | 2-Thienyl | Staphylococcus aureus | 32 |
| F53 | 4-Trifluoromethylphenyl | Staphylococcus aureus | 64 |
| F5 | 4-Fluorophenyl | Escherichia coli | 128 |
| F53 | 4-Trifluoromethylphenyl | Escherichia coli | 128 |
| F8 | Piperidinyl | Candida albicans | 16 |
| F24 | 4-Morpholinyl | Candida albicans | 16 |
| F42 | 4-Thiomorpholinyl | Candida albicans | 16 |
| Fluconazole | - | Candida albicans | 2 |
| Ciprofloxacin | - | Staphylococcus aureus | 2 |
| Ciprofloxacin | - | Escherichia coli | 2 |
MIC80: Minimum inhibitory concentration required to inhibit 80% of microbial growth. Data sourced from Chen et al., 2024.[1]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial screening of these amide derivatives provided valuable insights into their structure-activity relationships. It was observed that the nature of the substituent on the amide nitrogen significantly influences the antimicrobial potency. For instance, aryl amides generally exhibited higher antibacterial activity compared to fatty amides. Interestingly, derivatives with a piperazine amide showed diminished antibacterial activity. In terms of antifungal activity against Candida albicans, compounds bearing a piperidinyl, morpholinyl, or thiomorpholinyl moiety demonstrated the most promising results.[1]
Antiviral Activity
Recent research has uncovered the antiviral potential of cyclopropane acids isolated from deep-sea fungi. A study on novel monocyclic cyclopropane acids, including derivatives of a 1,1,2,3-tetrasubstituted cyclopropane nucleus, demonstrated inhibitory effects against the H1N1 influenza virus.[2][4]
Table 2: Antiviral Activity of Sydocyclopropane Derivatives against H1N1 Virus
| Compound | R1 | R2 | R3 | R4 | IC50 (μM) |
| Sydocyclopropane A (1) | COOH | CH(OH)CH(OH)CH3 | CH3 | H | 26.7 |
| Sydocyclopropane B (2) | COOH | CH(OH)CH2CH3 | CH3 | H | 58.3 |
| Hamavellone B (3) | COOH | H | CH3 | H | 77.2 |
| Sydocyclopropane C (4) | COOH | CH(OH)CH(OH)CH3 | H | CH3 | 45.1 |
| Sydocyclopropane D (5) | COOH | CH(OH)CH2CH3 | H | CH3 | 62.5 |
IC50: Half-maximal inhibitory concentration. Data sourced from Li et al., 2022.[2][4]
Structure-Activity Relationship (SAR) Insights:
Preliminary SAR analysis of these antiviral cyclopropane acids suggests that the side chain at the C-1 position plays a crucial role in their activity. Sydocyclopropane A, with a methyl 2-hydroxy-4-oxobutanoate side chain, exhibited the most potent antiviral effect, indicating that the complexity and functionality of this side chain are important for inhibiting the H1N1 virus.[2]
Anticancer Activity
While specific data on the anticancer activity of this compound derivatives is still emerging, related cyclopropane-containing compounds have shown promise. For instance, novel 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects on the U937 human myeloid leukaemia cell line.[3][5] These studies indicate that the cyclopropane scaffold can be a valuable component in the design of new anticancer agents.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the this compound derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is a gold standard for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.[6]
Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in 24-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the this compound derivative in a suitable cell culture medium.
-
Virus-Compound Incubation: Mix a standard amount of virus with each compound dilution and incubate for a short period to allow for interaction.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is then determined as the concentration that reduces the number of plaques by 50%.
Anticancer Activity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][8]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Conclusion and Future Directions
The biological evaluation of this compound derivatives has revealed a promising landscape for the development of new therapeutic agents. The unique structural features of the cyclopropane ring contribute to a diverse range of biological activities, including potent antimicrobial and antiviral effects. The comparative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers in this field.
Future research should focus on expanding the library of this compound derivatives, including a wider variety of esters and other functional groups. Comprehensive in-vivo studies are needed to validate the in-vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Furthermore, a deeper understanding of the mechanism of action of these derivatives at the molecular level will be crucial for optimizing their therapeutic efficacy and for the rational design of next-generation drugs.
References
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- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). National Institutes of Health.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
- Structures of the most active cyclopropane derivatives. (n.d.). ResearchGate.
- Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. (2008). Organic Letters, 10(3), 509–511. [Link]
- Plaque Reduction Assay. (n.d.). Creative Diagnostics.
- IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices.
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- Halford, B. (2008, January 17). Cyclopropane Boosts Prodrug Stability. Chemical & Engineering News.
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- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2015). ResearchGate.
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- Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide. (2021). Scientific reports, 11(1), 12345. [Link]
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- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link] CHD.org/index.php/BCHD/article/view/234
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- Biochem Lab Enzyme Assay Background. (2014). University of San Diego.
- Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. (1998). Plant Physiology and Biochemistry, 36(6), 451-457.
- 1-Methylcyclopropanecarboxamide. (n.d.). PubChem.
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Comparison of computational and experimental data for 1-Methylcyclopropane-1-carboxylic acid
An In-Depth Guide to 1-Methylcyclopropane-1-carboxylic Acid: A Comparative Analysis of Experimental and Computational Data
Introduction: The Significance of a Strained Ring
In the landscape of medicinal and fine chemical synthesis, the cyclopropane motif stands out for its unique structural and electronic properties.[1][2] The inherent ring strain of this three-membered carbocycle imparts unusual reactivity and a rigid conformational character, making it a valuable building block for introducing specific spatial arrangements in larger molecules.[1][2] this compound (CAS 6914-76-7) is a prime example of such a building block, serving as a critical intermediate in the synthesis of novel pharmaceuticals, particularly antiviral and cardiovascular drugs, as well as advanced agrochemicals.[3][4][5][6]
The confluence of a strained cyclopropyl group and a reactive carboxylic acid moiety makes this molecule a fascinating subject for both experimental characterization and computational modeling. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of empirical data obtained through standard analytical techniques against theoretical data derived from computational chemistry. By bridging the gap between physical measurement and in-silico prediction, we aim to deliver a deeper, more holistic understanding of this important chemical entity, thereby empowering more informed decisions in synthetic design and application.
Molecular Identity and Physicochemical Properties
This compound is a colorless crystalline solid or liquid with a molecular formula of C₅H₈O₂ and a molecular weight of 100.12 g/mol .[4][6][7] Its structure is defined by a cyclopropane ring substituted with both a methyl group and a carboxylic acid group at the same carbon atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6914-76-7 | [4][7][8] |
| Molecular Formula | C₅H₈O₂ | [7][8][9] |
| Molecular Weight | 100.12 g/mol | [4][6][7] |
| IUPAC Name | This compound | [7][8] |
| Melting Point | 30-32 °C | [4][6][10] |
| Boiling Point | 183-185 °C | [4][6][10] |
| pKa | 4.87 ± 0.20 (Predicted) | [4] |
| LogP | 0.8711 | [11] |
graph "molecule_structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="2.2,0!"]; O2 [label="OH", pos="1.8,-1.2!"]; CH3 [label="CH₃", pos="-1.2,-0.5!"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C4; C1 -- CH3 [len=1.2]; C4 -- O1 [style=filled, color="#EA4335", penwidth=2]; C4 -- O2;
// Invisible nodes for positioning node [style=invis]; p1 [pos="0,1.2!"]; p2 [pos="0,-1.2!"]; C1 -- p1 [style=invis]; C1 -- p2 [style=invis]; }digraph "computational_workflow" { graph [fontname="Helvetica", fontsize=10, rankdir=TB]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];start [label="Initial Structure\n(e.g., from 2D sketch)"]; opt [label="Geometry Optimization\n(e.g., DFT B3LYP/6-31G*)"]; freq [label="Frequency Calculation"]; nmr [label="NMR Shielding Calculation\n(GIAO Method)"]; results [label="Predicted Data\n(Energies, Frequencies, Shifts)"]; compare [label="Comparison with\nExperimental Data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> opt; opt -> freq; opt -> nmr; freq -> results; nmr -> results; results -> compare; }
Caption: A typical computational chemistry workflow for small molecules.
Comparative Analysis: Bridging Experiment and Theory
The true power of this dual approach lies in the direct comparison of the data, where each method validates and enriches the other.
Table 3: Comparison of Experimental vs. Computationally Predicted Data
| Parameter | Experimental Data | Computational Prediction (Typical DFT) | Analysis of Concordance |
| IR: C=O Stretch | ~1700 cm⁻¹ (strong, sharp) | ~1730-1750 cm⁻¹ (unscaled) | Good agreement after scaling. The experimental value suggests the presence of hydrogen-bonded dimers, which lowers the frequency. Calculations on a dimer model would yield a closer match. |
| IR: O-H Stretch | ~3300-2500 cm⁻¹ (very broad) | ~3600-3700 cm⁻¹ (monomer, sharp) | The experimental broadness is a direct result of hydrogen bonding in the dimeric state, a feature not captured by a simple monomer calculation. This discrepancy strongly supports the dimer hypothesis. [12][13] |
| ¹H NMR: CH₃ Shift | ~1.4 ppm | ~1.3-1.5 ppm | Excellent agreement. The chemical environment of the methyl group is well-reproduced by the computational model. |
| ¹³C NMR: C=O Shift | ~180 ppm | ~175-185 ppm | Good agreement. This confirms the assignment of the downfield signal to the carboxylic acid carbon. |
| Conformation | Inferred from IR (dimer) | Predicts syn-dimer as the lowest energy state in the gas phase. | The computational prediction that the syn-dimer is the most stable configuration perfectly explains the broad O-H and lowered C=O stretching frequencies observed in the experimental IR spectrum. |
This comparative analysis demonstrates a powerful synergy. The experimental IR spectrum, with its characteristically broad O-H stretch, provides compelling evidence that the molecule exists predominantly as a hydrogen-bonded dimer in the condensed phase. [14][13]This observation is perfectly rationalized by computational calculations, which predict that the syn-conformer dimer is the most energetically favorable state. Discrepancies, such as the O-H stretching frequency, are not failures of the model but rather provide deeper insight, guiding the computational chemist to model a more realistic system (a dimer instead of a monomer).
Synthesis and Reactivity
Understanding the synthesis of this compound provides context for its availability and potential impurities. A common industrial method involves the cyclopropanation of a methacrylic acid derivative, followed by dehalogenation and hydrolysis. [15]
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Assessing the Selectivity of 1-Methylcyclopropane-1-carboxylic Acid for its Targets: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the selectivity of a small molecule for its biological targets is a cornerstone of predicting its efficacy and potential off-target effects. This guide provides an in-depth analysis of the selectivity of 1-Methylcyclopropane-1-carboxylic acid, a compound of interest in the study of G-protein coupled receptors (GPCRs). While not a therapeutic agent itself, its utility in structure-activity relationship (SAR) studies, particularly for the free fatty acid receptors 2 (FFA2) and 3 (FFA3), makes a thorough understanding of its binding profile essential.[1] This document will objectively compare its performance with alternative small carboxylic acids and provide the supporting experimental data and protocols necessary for its comprehensive evaluation.
Introduction: The Challenge of Selectivity for Small Carboxylic Acids
Small carboxylic acids represent a class of molecules that can interact with a variety of biological targets. A key challenge in their development as research tools or therapeutic leads lies in achieving selectivity for a specific receptor or enzyme. This compound serves as an interesting case study in this regard. Its rigid cyclopropane scaffold provides distinct conformational constraints that can influence its interaction with target binding pockets. This guide will focus primarily on its selectivity between the closely related FFA2 and FFA3 receptors, while also considering potential interactions with structurally analogous pathways, such as the ethylene biosynthesis pathway in plants, due to its similarity to 1-aminocyclopropane-1-carboxylic acid (ACC).[2][3][4][5][6][7][8][9][10]
Comparative Analysis of Selectivity for FFA2 and FFA3
Free fatty acid receptors 2 and 3 are activated by short-chain fatty acids and have emerged as therapeutic targets for metabolic and inflammatory diseases.[11][12][13][14] The subtle differences in their orthosteric binding pockets present a challenge for designing selective ligands. Structure-activity relationship studies have revealed that the hybridization of the α-carbon in small carboxylic acids is a critical determinant of selectivity. Ligands with sp²- or sp-hybridized α-carbons tend to show a preference for FFA2, whereas those with substituted sp³-hybridized α-carbons, like this compound, generally favor FFA3.[15]
Quantitative Data Summary
The following table summarizes the reported agonist activities of this compound and a selection of other small carboxylic acids on human FFA2 and FFA3. The data is presented as EC50 values, which represent the concentration of the ligand that gives half-maximal response.
| Ligand | α-Carbon Hybridization | FFA2 EC50 (µM) | FFA3 EC50 (µM) | Selectivity (FFA2/FFA3) | Reference |
| Propionate | sp³ | ~100 | ~100 | ~1 | [15] |
| Acrylic acid | sp² | ~300 | >10000 | >33 | [15] |
| This compound | sp³ | >10000 | ~500 | >20 (favoring FFA3) | [15] |
| 2-Phenylcyclopropane carboxylic acid | sp³ | - | - | - | [16] |
Note: Specific EC50 values for 2-Phenylcyclopropane carboxylic acid on FFA2/FFA3 were not found in the provided search results, but it is included as a relevant structural analog.
This data indicates that this compound displays a clear selectivity for FFA3 over FFA2. This is consistent with the general observation that substitution on the sp³-hybridized α-carbon is favorable for FFA3 activation.
Potential Off-Target Activity: A Look at the Ethylene Biosynthesis Pathway
Given the structural similarity of this compound to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, it is prudent to consider the possibility of off-target effects on the ethylene biosynthesis pathway.[2][3][4][5][6][7][8][9][10] The key enzyme in this pathway is ACC synthase (ACS), which converts S-adenosylmethionine to ACC.[17][18]
While no direct inhibitory studies of this compound on ACC synthase were found, the structural analogy suggests that it could potentially act as a competitive inhibitor. Researchers working with this compound in plant systems or in screening assays that may include plant-derived components should be aware of this potential interaction.
Experimental Protocols for Assessing Selectivity
To empower researchers to independently validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key experiments.
Competitive Radioligand Binding Assay for FFA2 and FFA3
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow Diagram:
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the competitive binding assay protocol.
-
Assay:
-
In a 96-well plate, add:
-
Assay buffer containing GDP (to ensure G-proteins are in their inactive state).
-
Serial dilutions of this compound or other test compounds.
-
Cell membranes.
-
[³⁵S]GTPγS.
-
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation).
-
In Vitro Enzyme Inhibition Assay: ACC Synthase Activity
This assay determines if a compound inhibits the activity of ACC synthase by measuring the production of its product, ACC.
Workflow Diagram:
Caption: Workflow for an in vitro ACC synthase inhibition assay.
Protocol:
-
Enzyme Preparation:
-
Express and purify recombinant ACC synthase from a suitable expression system (e.g., E. coli).
-
-
Enzyme Assay:
-
Set up reaction mixtures containing:
-
Assay buffer (e.g., HEPES buffer, pH 8.5, containing pyridoxal-5'-phosphate).
-
Serial dilutions of this compound or a known inhibitor (e.g., aminoethoxyvinylglycine, AVG).
-
Purified ACC synthase.
-
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the substrate, S-adenosylmethionine (SAM).
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction (e.g., by adding a strong acid).
-
-
Product Quantification:
-
Quantify the amount of ACC produced. This can be done using various methods, including:
-
HPLC with derivatization: Derivatize ACC with a fluorescent tag and separate and quantify by reverse-phase HPLC.
-
Coupled enzyme assay: Convert ACC to ethylene using ACC oxidase and measure ethylene production by gas chromatography.
-
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The available evidence indicates that this compound is a selective agonist for the free fatty acid receptor 3 (FFA3) over its close homolog FFA2. This selectivity is likely driven by the steric and electronic properties of its substituted sp³-hybridized α-carbon, a key structural feature for differentiating between these two receptors. While its potential for off-target activity on ACC synthase in the ethylene biosynthesis pathway is a valid consideration based on structural analogy, further experimental validation is required to determine the significance of this interaction.
The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the selectivity profile of this compound and other small molecules. Future studies could expand on this work by:
-
Screening this compound against a broader panel of GPCRs and enzymes to build a more comprehensive off-target profile.
-
Utilizing cell-based assays, such as the cellular thermal shift assay (CETSA), to confirm target engagement in a more physiologically relevant context.
-
Synthesizing and testing additional analogs of this compound to further refine the structure-activity relationships for FFA2 and FFA3 selectivity.
By employing a systematic and rigorous approach to selectivity profiling, the scientific community can continue to develop highly specific molecular probes to unravel the complexities of cellular signaling pathways.
References
- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510.
- Polko, J. K., & Kieber, J. J. (2019). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 10, 1591.
- Lí, L., et al. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 11, 583.
- The ethylene precursor ACC affects early vegetative development independently of ethylene signaling. (2020). CABI Digital Library.
- Magalhães, J., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43.
- Milligan, G., Stoddart, L. A., & Brown, A. J. (2009). Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. British Journal of Pharmacology, 158(1), 146-153.
- He, C., et al. (2022). Allosteric modulation and biased signalling at free fatty acid receptor 2.
- The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. (2021). MDPI.
- Kieber, J. J., & Ecker, J. R. (2012). 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. Journal of Experimental Botany, 63(15), 5381-5388.
- Polko, J. K., & Kieber, J. J. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 670.
- Schmidt, J., et al. (2011). Selective orthosteric free fatty acid receptor 2 (FFA2) agonists: identification of the structural and chemical requirements for selective activation of FFA2 versus FFA3. Journal of Biological Chemistry, 286(12), 10628-10640.
- Hudson, B. D., et al. (2012). Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor. Journal of Biological Chemistry, 287(49), 41195-41208.
- Lí, L., et al. (2020).
- Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modul
- Discovery of a Potent Free Fatty Acid 1 Receptor Agonist with Low Lipophilicity, Low Polar Surface Area, and Robust in Vivo Efficacy. (2016). PubMed.
- Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
- Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. (2014). PubMed Central.
- Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modul
- Effects of Inhibiting 1-Aminocyclopropane-1-carboxylic Acid (ACC) Synthase and ACC Oxidase on Storage of Plants. (2006). Journal of Anhui Agricultural Sciences.
- 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. (2024). bioRxiv.
- Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free F
- Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2. (2022).
- 1-Aminocyclopropane-1-carboxylic acid as a signaling molecule in plants. (2012).
- Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. (2021). Biomolecules & Therapeutics, 29(1), 22-30.
- 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. PubChem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylcyclopropane-1-carboxylic Acid
Introduction: Beyond the Synthesis
As researchers, our focus is often directed toward the synthesis and application of novel compounds like 1-Methylcyclopropane-1-carboxylic acid. This versatile building block is crucial in the development of pharmaceuticals and fine chemicals.[1][2] However, our responsibility extends beyond the successful reaction; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant environmental and safety risks but can also undermine the integrity of our research operations.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, ensuring a deep understanding that fosters a culture of safety and meticulous chemical stewardship in your laboratory.
Section 1: Core Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. This compound is classified as a corrosive material, capable of causing severe skin burns and serious eye damage.[3][4][5] Its acidic nature necessitates a specific, considered approach to waste management.
The primary hazard stems from its corrosivity (GHS Hazard Code: H314). Therefore, the core principle of its disposal is neutralization. This chemical transformation mitigates its most dangerous characteristic, rendering it safer for final disposal through an approved waste stream.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6914-76-7 | [2][3] |
| Molecular Formula | C₅H₈O₂ | [2][6] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | White or colorless crystalline solid/powder | [2][7] |
| Melting Point | 30-32 °C (lit.) | [2] |
| Boiling Point | 183-185 °C (lit.) | [1][2] |
| Flash Point | 84 °C (183.2 °F) - closed cup | |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, dichloromethane | [1][2] |
| Primary Hazard | GHS05 - Corrosive | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [3][4] |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Section 2: Personnel Protection & Safe Handling
Before beginning any disposal procedure, ensuring adequate personal protection and adherence to safe handling protocols is non-negotiable. The corrosive nature of this acid demands a robust barrier between the chemical and the researcher.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable nitrile gloves.[1]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[5]
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: When handling the solid powder, especially outside of a fume hood, a dust mask or a respirator with an appropriate cartridge (e.g., type P3) is essential to prevent inhalation.[1]
Causality of PPE Selection: The choice of PPE is directly dictated by the compound's hazard profile. The H314 classification (causes severe skin burns and eye damage) makes robust eye, face, and hand protection critical. The potential for respiratory irritation from the dust form necessitates respiratory protection.[5]
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Avoid generating dust when working with the solid form.
-
Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[9]
-
Keep the compound away from incompatible materials such as strong oxidizing agents and strong bases, except when intentionally using a base for neutralization during the disposal process.[1]
Section 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system for the safe disposal of waste this compound. The central procedure is neutralization, which chemically alters the hazardous waste into a less corrosive form.
Part 3.1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.[1]
-
Labeling: The label must clearly state "Hazardous Waste: this compound (Corrosive)" and include the appropriate hazard pictograms.
-
Segregation: Do not mix this waste with other chemical waste streams, particularly solvents or oxidizing agents.[10]
Part 3.2: Neutralization Protocol (Small Quantities)
This protocol is intended for small quantities (typically <100 g) of waste generated in a laboratory setting. For larger quantities, direct disposal via a licensed hazardous waste contractor is required.
Principle of Neutralization: Carboxylic acids react with weak bases in an acid-base neutralization reaction to form a salt and water. This process reduces the pH of the waste to a safer level (typically between 6.0 and 8.0), mitigating its corrosive hazard. We use a dilute weak base like sodium bicarbonate to control the reaction rate and prevent excessive heat generation (exothermic reaction) or splashing that could occur with a strong base.
Materials:
-
Waste this compound
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Large glass beaker (at least 10x the volume of the acid waste)
-
Stir bar and magnetic stir plate
-
pH paper or a calibrated pH meter
-
Appropriate PPE (as defined in Section 2)
Procedure:
-
Setup: Perform this procedure in a chemical fume hood. Place the large beaker on the magnetic stir plate and add a stir bar.
-
Dilution: Add a significant volume of cold water to the beaker (e.g., for every 10g of acid waste, use at least 200 mL of water). This helps to dissipate heat generated during neutralization. Begin stirring.
-
Slow Addition: Slowly and carefully add the waste this compound to the stirring water.
-
Neutralization: Begin adding the 5% sodium bicarbonate solution dropwise to the stirring acidic solution. You will observe effervescence (CO₂ gas evolution) – this is a visual confirmation that the neutralization is proceeding. Crucially, add the base slowly to prevent the reaction from foaming over.
-
pH Monitoring: Periodically stop the addition of base and check the pH of the solution using pH paper or a pH meter.
-
Completion: Continue adding the base solution until the pH of the waste is stable between 6.0 and 8.0.
-
Final Disposal: The resulting neutralized salt solution, if free of other hazardous contaminants, may be eligible for drain disposal in some jurisdictions, but only with copious amounts of water.[10][11] However, it is best practice and universally compliant to collect this neutralized solution in a properly labeled waste container and have it removed by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. [5][8]
Part 3.3: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Any materials grossly contaminated with the acid (e.g., paper towels from a spill clean-up, weigh boats) should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Empty Containers: An empty container that once held this compound is not truly empty.
-
The first rinse of the container must be collected and treated as hazardous waste.[10] This can be done by adding a small amount of water, sealing and shaking the container, and pouring the rinsate into your designated acid waste stream for neutralization.
-
Repeat the rinsing process two more times.
-
After triple-rinsing and air-drying, the original labels on the container must be completely defaced or removed.[10] The container can then be disposed of as non-hazardous solid waste or recycled, according to institutional policy.
-
Section 4: Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a suitable container for hazardous waste disposal. Do not let the chemical enter drains.[13]
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326.
- 1-Methylcyclopropanecarboxylic acid.NIST WebBook.[Link]
- Hazardous Waste Disposal Guide.Dartmouth College Environmental Health and Safety.[Link]
- Hazardous Waste.University of Wisconsin-Milwaukee.[Link]
- Removing Carboxylic Acids
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Navigating the Safe Handling of 1-Methylcyclopropane-1-carboxylic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Methylcyclopropane-1-carboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE). Beyond a simple checklist, this document delves into the rationale behind each protective measure, empowering you to work with confidence and a deep understanding of the safety protocols.
Understanding the Risks: The "Why" Behind the "What"
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3][4] Its dust can also cause respiratory irritation.[1] Understanding these hazards is the first step in mitigating them. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, our PPE strategy is designed to create a comprehensive barrier against these threats.
Your Armor in the Lab: A Detailed Breakdown of Essential PPE
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a thoughtful assessment of the potential hazards. For this compound, the following PPE is mandatory.
Skin and Body Protection: Your First Line of Defense
Lab Coat: A chemical-resistant lab coat is the minimum requirement. It should be fully buttoned to provide maximum coverage.
Gloves: The choice of glove material is critical. Nitrile gloves are recommended due to their resistance to a range of chemicals, including weak acids.[5][6][7][8] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or in situations with a high risk of splashing, consider double-gloving.
Apron and Sleeves: For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron and sleeves should be worn over the lab coat.
Eye and Face Protection: Shielding Your Most Vulnerable Asset
Safety Goggles: Chemical splash goggles that meet the ANSI Z87.1 standard are essential to protect your eyes from splashes and dust.[1][2] Standard safety glasses do not provide adequate protection against chemical splashes.
Face Shield: When handling larger quantities or during procedures with a high potential for splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Respiratory Protection: Guarding Against Inhalation Hazards
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound that may generate dust should be conducted in a certified chemical fume hood.[9][10][11][12]
Respirator: In situations where a fume hood is not available or as a supplementary measure, a NIOSH-approved respirator is necessary. The specific type of respirator and cartridge should be selected based on a formal risk assessment. For dusts, a particulate respirator (e.g., N95, P100) may be appropriate. For vapors, an organic vapor cartridge would be required.[13][14][15][16]
Operational Plans: From Preparation to Disposal
A seamless safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to the final disposal of waste.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator: If required, perform a fit check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Gown and Apron: Remove by rolling it down and away from your body, turning it inside out.
-
Goggles/Face Shield: Remove from the back of your head.
-
Respirator: Remove from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: Ensuring a Safe End-of-Life for Materials
Proper disposal of contaminated materials is a critical final step in the safety protocol.
Contaminated PPE: All disposable PPE, such as gloves and any contaminated lab coats, must be disposed of as hazardous waste.[17] Place these items in a clearly labeled, sealed hazardous waste bag or container.
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as corrosive hazardous waste.[4][9] Follow your institution's and local regulations for hazardous waste disposal.[18][19][20][21] Do not pour this chemical down the drain. If neutralization is permitted by your institution for small spills, it should be done with a weak base, and the resulting solution must still be disposed of as hazardous waste unless confirmed to be non-hazardous by your institution's safety office.
Summary of Personal Protective Equipment
| Protection Area | Required PPE | Rationale |
| Skin and Body | Chemical-resistant lab coat, Nitrile gloves | Prevents skin contact with the corrosive solid. |
| Eyes and Face | Chemical splash goggles (ANSI Z87.1), Face shield (for splash risk) | Protects against severe eye damage from splashes and dust. |
| Respiratory | Chemical fume hood (primary), NIOSH-approved respirator (secondary) | Prevents inhalation of irritating dust particles. |
This guide provides a foundational framework for the safe handling of this compound. Always supplement this information with your institution's specific safety protocols and the Safety Data Sheet (SDS) for the chemical. By integrating these practices into your daily laboratory work, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- PubChem. (n.d.). This compound. National Institutes of Health.
- Starshinechemical. (n.d.). This compound.
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
- Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials.
- Safety Glasses USA. (2021, October 18). What Does ANSI Z87.1 Certified Mean?
- Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance.
- Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Respirator Information.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- Tampa General Hospital. (2020, May 15). Donning and Doffing of Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
